Fmoc-Thr(Bzl)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDMMWCWPVCHLL-OSPHWJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583799 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117872-75-0 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-Thr(Bzl)-OH: A Technical Guide for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Thr(Bzl)-OH, or N-α-Fmoc-O-benzyl-L-threonine, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its unique structural features, namely the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a benzyl ether protecting the side-chain hydroxyl group of threonine, make it an essential building block for the synthesis of complex peptides and peptidomimetics. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its role in peptide synthesis for research and drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a threonine backbone with two key modifications for synthetic utility. The Fmoc group provides a base-labile protecting group for the amine, allowing for iterative deprotection and coupling cycles in SPPS. The benzyl group on the side-chain hydroxyl prevents unwanted side reactions during peptide elongation.
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | (2S,3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(phenylmethoxy)butanoic acid |
| Synonyms | Fmoc-O-benzyl-L-threonine, N-Fmoc-O-benzyl-L-threonine |
| CAS Number | 117872-75-0 |
| Molecular Formula | C₂₆H₂₅NO₅ |
| Molecular Weight | 431.48 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 118-120 °C |
| Purity (by TLC) | ≥98.0%[1] |
| Solubility | Soluble in DMF, NMP, and DCM. While precise quantitative data is not readily available, it is known to have good solubility in common SPPS solvents, facilitating efficient coupling reactions. |
| Storage Temperature | 2-8°C[1] |
Table 1: Chemical and Physical Properties of this compound
Solid-Phase Peptide Synthesis (SPPS) with this compound
This compound is a cornerstone for the incorporation of threonine residues in peptides synthesized via the Fmoc/tBu strategy. The benzyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and is typically removed during the final acidolytic cleavage from the resin.
Experimental Protocol: A Standard Coupling Cycle
This protocol outlines a standard manual coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, HBTU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
A final wash with dichloromethane (DCM) can be performed before proceeding to the next cycle.
5. Monitoring the Coupling Reaction:
-
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
Optimization of Coupling Efficiency
While standard coupling protocols are often effective, certain peptide sequences, known as "difficult sequences," can lead to incomplete coupling of this compound. This can be due to steric hindrance or peptide aggregation on the resin. The following strategies can be employed to improve coupling efficiency:
-
Choice of Coupling Reagent: For sterically hindered couplings, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often superior to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2]
-
Double Coupling: Repeating the coupling step with a fresh solution of activated this compound can drive the reaction to completion.
-
Solvent Choice: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can be a better solvent for aggregated peptides and may improve coupling outcomes.
-
Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the coupling mixture can disrupt secondary structures of the growing peptide chain, improving accessibility for the incoming amino acid.
Potential Side Reactions
While the benzyl protecting group is generally robust, some potential side reactions can occur:
-
Incomplete Deprotection: The benzyl ether is more stable to acid than t-butyl-based protecting groups. Incomplete removal during the final cleavage step can lead to a protected threonine residue in the final peptide. This can often be addressed by extending the cleavage time or using a stronger cleavage cocktail.
-
Racemization: Although less common for threonine compared to other amino acids like histidine or cysteine, racemization can occur during the activation step. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress this side reaction.
Purification of Peptides Containing Thr(Bzl)
Following synthesis and cleavage from the resin, crude peptides containing the Thr(Bzl) residue are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC). The benzyl group significantly increases the hydrophobicity of the peptide, which will affect its retention time on the C18 column.
General Purification Protocol:
-
Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF, and then dilute with the initial mobile phase (e.g., 0.1% TFA in water).
-
Chromatography:
-
Column: A C18 stationary phase is most common.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the overall hydrophobicity of the peptide.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.
Application in Drug Development: Synthesis of Thrombospondin-1 Mimetics
This compound has been utilized in the synthesis of peptide fragments and mimetics of thrombospondin-1 (TSP-1), a large matricellular glycoprotein with complex roles in angiogenesis, cell adhesion, and proliferation.[3] TSP-1 interacts with multiple cell surface receptors, including CD47, to modulate various signaling pathways.
Peptide mimetics that replicate the binding and activity of specific domains of TSP-1 are valuable tools for dissecting its biological functions and for developing novel therapeutics, particularly in the field of oncology.[4] For instance, peptides derived from the CD47-binding domain of TSP-1 have been shown to induce apoptosis in cancer cells.[4]
The synthesis of these TSP-1 mimetic peptides often involves the incorporation of threonine residues, where this compound serves as the key building block. The presence of the O-benzyl threonine in the synthetic peptide allows for the correct folding and presentation of the pharmacophore required for receptor binding and subsequent biological activity.
Thrombospondin-1/CD47 Signaling Pathway
The interaction of TSP-1 with its receptor CD47 initiates a signaling cascade that can lead to apoptosis, inhibition of nitric oxide (NO) signaling, and modulation of immune responses. Understanding this pathway is crucial for the rational design of TSP-1 mimetic peptides.
Experimental and Logical Workflows
Standard SPPS Cycle Workflow
The iterative nature of solid-phase peptide synthesis follows a well-defined workflow.
Logical Relationship for Optimizing Peptide Synthesis
The process of optimizing a peptide synthesis protocol involves a logical progression of steps to identify and overcome challenges.
Conclusion
This compound is an indispensable reagent for the synthesis of threonine-containing peptides. Its well-defined properties and reactivity allow for its reliable incorporation into complex peptide sequences. A thorough understanding of its chemical characteristics, optimal coupling conditions, and potential side reactions is crucial for the successful synthesis of high-purity peptides for research and therapeutic applications. As the field of peptide-based drug discovery continues to expand, the utility of this compound in constructing novel and potent bioactive molecules remains of paramount importance.
References
- 1. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Thrombospondin-1 Mimetic Agonist Peptides Induce Selective Death in Tumor Cells: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Thr(Bzl)-OH (CAS: 117872-75-0): A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-α-Fmoc-O-benzyl-L-threonine, commonly known as Fmoc-Thr(Bzl)-OH. This key building block is integral to solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development, and proteomics research. This guide details its chemical and physical properties, provides a thorough experimental protocol for its application, and discusses its role in the synthesis of complex peptides.
Core Properties and Specifications
This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether. This dual protection strategy is fundamental to its application in Fmoc-based SPPS, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain.[1][2]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 117872-75-0 | [3][4] |
| Molecular Formula | C₂₆H₂₅NO₅ | [3][4] |
| Molecular Weight | 431.48 g/mol | [4] |
| Appearance | White powder | [2] |
| Melting Point | 118 - 120 °C | [2] |
| Optical Rotation | [a]²⁰D = 11 ± 2° (c=1 in MeOH) | [2] |
| Purity | ≥98.0% (TLC), ≥99% (HPLC) | [2][4] |
| Storage Conditions | 2-8°C, protected from light | [3][4] |
Structural Information
| Parameter | Data | Reference(s) |
| SMILES String | C--INVALID-LINK----INVALID-LINK--OCC2c3ccccc3-c4ccccc24)C(O)=O | [4] |
| InChI Key | UCDMMWCWPVCHLL-OSPHWJPCSA-N | [4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial reagent for the incorporation of threonine residues into synthetic peptides. The benzyl group provides stable protection for the threonine side-chain hydroxyl group, preventing unwanted side reactions during the coupling steps of SPPS.[1] This protection is particularly important as the hydroxyl group can otherwise be acylated. The Fmoc group, on the other hand, is base-labile and can be selectively removed to allow for the elongation of the peptide chain.[1]
Experimental Workflow for SPPS using this compound
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based SPPS.
Detailed Experimental Protocol
This protocol outlines the manual incorporation of an this compound residue into a peptide chain on a Rink Amide resin.[1]
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
Protocol Steps:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.[1]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.[1]
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.[1]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.[1]
-
Add DIPEA (8 equivalents) to the activation solution.[1]
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[1]
-
Agitate the mixture for 1-2 hours at room temperature to facilitate coupling.[1]
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[1]
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.[1]
-
This cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.[1]
Application in the Synthesis of Thrombospondin-1 (TSR2) Domain
This compound has been utilized in the chemical synthesis of complex bioactive peptides, such as the second type 1 repeat of thrombospondin-1 (TSR2).[1][5] The synthesis of this domain is of significant interest due to its potent antiangiogenic activity, making it a target for the development of novel anticancer therapies.[5][6] The chemical synthesis of TSR2 has been achieved through a combination of Boc and Fmoc-based SPPS strategies, followed by native chemical ligation.[1][5] In these syntheses, Fmoc-protected amino acids, including derivatives of threonine, are essential for the assembly of the peptide fragments.[1]
Safety and Handling
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including eye shields and gloves.[4]
-
Handle in a well-ventilated area.
Storage and Stability:
Conclusion
This compound is a fundamental and versatile building block in the field of peptide chemistry. Its well-defined properties and established protocols for use in SPPS make it an indispensable tool for researchers and professionals in drug development and biotechnology. The ability to efficiently and reliably incorporate threonine residues into complex peptide sequences, as exemplified by the synthesis of the TSR2 domain, underscores its importance in advancing our understanding of biological processes and in the creation of novel therapeutic agents.
References
- 1. Alternative Chemistries for the Synthesis of Thrombospondin-1 Type 1 Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. peptide.com [peptide.com]
- 4. This compound = 98.0 TLC 117872-75-0 [sigmaaldrich.com]
- 5. Chemical synthesis and biotinylation of the thrombospondin domain TSR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombospondin-1 Mimetic Agonist Peptides Induce Selective Death in Tumor Cells: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Fmoc-O-benzyl-L-threonine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-O-benzyl-L-threonine is a pivotal amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), a cornerstone technique for the production of synthetic peptides for therapeutic, research, and diagnostic applications. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use.
Core Compound Data
Fmoc-O-benzyl-L-threonine is a white powder that serves as a protected building block in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus provides temporary protection, while the benzyl group protects the hydroxyl side chain of threonine, preventing unwanted side reactions.
| Property | Value | References |
| Molecular Weight | 431.5 g/mol | [1][2] |
| 431.48 g/mol | [3] | |
| Molecular Formula | C₂₆H₂₅NO₅ | [1][2][3][4][5][6] |
| CAS Number | 117872-75-0 | [1][2][3][4][5] |
| Synonyms | Fmoc-L-Thr(Bzl)-OH | [1][3][4][5] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| ≥98.0% (TLC) | [3] | |
| Melting Point | 118 - 120 °C | [1] |
| Storage | 0 - 8 °C | [1][3] |
Experimental Protocols
The incorporation of Fmoc-O-benzyl-L-threonine into a peptide sequence via SPPS follows a cyclical process of deprotection, coupling, and washing.
Resin Preparation and Swelling
The choice of resin depends on the desired C-terminal functionality (e.g., carboxylic acid or amide).
-
Procedure:
-
Weigh the appropriate amount of resin for the desired synthesis scale.
-
Transfer the resin to a reaction vessel.
-
Add dimethylformamide (DMF) to swell the resin for at least 30-60 minutes, ensuring all beads are fully solvated.[3]
-
Drain the DMF.
-
N-terminal Fmoc Deprotection
The Fmoc group is removed to expose the free amine for the subsequent coupling reaction.
-
Reagents:
-
20% piperidine in DMF (v/v)
-
-
Procedure:
-
Add the 20% piperidine solution to the swollen resin (approximately 10 mL per gram of resin).[1][4]
-
Agitate the mixture for 3-5 minutes at room temperature.[1][4]
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[3]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2][3]
-
Amino Acid Coupling
Fmoc-O-benzyl-L-threonine is activated and then coupled to the deprotected N-terminus of the growing peptide chain.
-
Reagents:
-
Fmoc-O-benzyl-L-threonine
-
Coupling agent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, N-methylmorpholine - NMM)
-
DMF
-
-
Procedure:
-
In a separate vial, dissolve Fmoc-O-benzyl-L-threonine (typically 3-5 equivalents relative to the resin loading) and a near-equimolar amount of the coupling agent in DMF.
-
Add the base (typically 2 equivalents for every equivalent of amino acid) to the activation solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3] Longer coupling times may be necessary for longer peptides.[2]
-
After the coupling is complete, drain the solution and wash the resin with DMF to remove excess reagents.
-
Monitoring the Reaction
A qualitative ninhydrin (Kaiser) test can be performed to confirm the completion of the coupling step by detecting any remaining free primary amines. A negative result (yellow beads) indicates a complete reaction.
Final Cleavage and Deprotection
Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on threonine) are removed.
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane - TIS)
-
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, commonly a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[7]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: Workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Fmoc group deprotection using piperidine.
References
An In-depth Technical Guide to the Solubility of Fmoc-Thr(Bzl)-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-O-benzyl-L-threonine (Fmoc-Thr(Bzl)-OH), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring efficient peptide coupling, and achieving high-purity synthetic peptides. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide extrapolates from established principles, presents qualitative data, offers a comparative analysis with a structurally similar compound, and provides a detailed experimental protocol for determining solubility in a laboratory setting.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | N-alpha-Fmoc-O-benzyl-L-threonine, Fmoc-L-Thr(Bzl)-OH |
| CAS Number | 117872-75-0 |
| Molecular Formula | C₂₆H₂₅NO₅ |
| Molecular Weight | 431.48 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
Solubility Profile
The solubility of Fmoc-amino acids is a crucial factor in the efficiency of coupling steps during SPPS. Poor solubility can lead to incomplete reactions, slow reaction kinetics, and the formation of deletion sequences in the final peptide product. The solubility of this compound is influenced by the presence of the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, the benzyl ether protecting group on the threonine side chain, and the polar carboxylic acid group.
Qualitative Solubility:
This compound is generally described as being soluble in polar aprotic solvents commonly used in peptide synthesis. These include:
-
N,N-Dimethylformamide (DMF): Widely used as the primary solvent in SPPS, DMF is expected to be a good solvent for this compound.
-
Dimethyl sulfoxide (DMSO): Known for its excellent solvating power, DMSO is also a suitable solvent for this compound.
-
N-Methyl-2-pyrrolidone (NMP): Often used as an alternative to DMF, NMP is likely to effectively dissolve this compound.
The compound is poorly soluble in non-polar organic solvents and water.
Comparative Quantitative Solubility Data:
| Compound | Solvent | Concentration (mg/mL) | Molarity (approx.) | Notes |
| Fmoc-Thr(tBu)-OH | DMSO | 100 | 251.60 mM | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO.[1] |
| Fmoc-Thr(tBu)-OH | DMF | - | ~250 mM | Described as "clearly soluble" when 1 mmole (397.46 mg) is dissolved in 2 mL of DMF.[2] |
It is important to note that solubility can be influenced by factors such as solvent purity, temperature, and the crystalline form of the solute. Therefore, for applications requiring precise concentrations, it is highly recommended to determine the solubility experimentally under the specific conditions of use.
Experimental Protocols
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using a shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Materials:
-
This compound
-
High-purity organic solvents (e.g., DMF, DMSO, NMP)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of vials.
-
To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Visualization of Experimental and Synthetic Workflows
The solubility of this compound is most critical during the coupling step of Solid-Phase Peptide Synthesis (SPPS). The following diagrams illustrate the experimental workflow for solubility determination and the general cycle of Fmoc-SPPS.
Caption: Workflow for determining the solubility of this compound.
Caption: General cycle of Fmoc-SPPS highlighting the coupling step.
References
Stability of Fmoc-Thr(Bzl)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 9-fluorenylmethyloxycarbonyl-O-benzyl-L-threonine (Fmoc-Thr(Bzl)-OH) under various conditions. Understanding the stability profile of this critical raw material is paramount for ensuring the integrity, reproducibility, and success of solid-phase peptide synthesis (SPPS) and other applications in drug development. This document details the intrinsic stability of this compound, potential degradation pathways, and recommended storage and handling procedures. Furthermore, it outlines experimental protocols for assessing stability, providing a framework for quality control and risk mitigation.
Core Concepts of this compound Stability
This compound, a derivative of the amino acid threonine, is a fundamental building block in the synthesis of peptides. The stability of this compound is primarily influenced by the lability of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group and the benzyl (Bzl) protecting group on the side-chain hydroxyl group. The Fmoc group is notoriously labile to basic conditions, a property exploited for its removal during SPPS, while it exhibits greater stability in acidic environments.[1] Conversely, the benzyl group is typically removed under strong acidic or hydrogenolysis conditions.
Factors that can impact the stability of this compound include pH, temperature, light, and the presence of oxidizing agents. Degradation of this compound can lead to the formation of impurities that may interfere with peptide synthesis, resulting in truncated or modified peptide sequences and complicating purification processes.
Quantitative Stability Data
Table 1: pH Stability of this compound (in aqueous/organic mixtures at room temperature)
| pH Range | Condition | Expected Stability | Potential Degradation Products |
| < 4 | Acidic | High | Minimal degradation of Fmoc and Benzyl groups. |
| 4 - 6 | Weakly Acidic | High | Generally stable for short-term storage and use. |
| 7 | Neutral | Moderate | Slow degradation of the Fmoc group may occur over extended periods. |
| > 8 | Basic | Low | Rapid cleavage of the Fmoc group. |
| > 10 | Strongly Basic | Very Low | Very rapid cleavage of the Fmoc group. |
Table 2: Thermal Stability of this compound (Solid State)
| Temperature | Duration | Expected Stability | Remarks |
| -20°C | Long-term | High | Recommended for long-term storage. |
| 2-8°C | Short- to Mid-term | Good | Suitable for routine laboratory use and short-term storage. |
| Room Temperature (~25°C) | Short-term | Moderate | Gradual degradation may occur over weeks to months. |
| > 40°C | Not Recommended | Low | Increased rate of degradation. |
| 120°C | Minutes | Very Low | Rapid cleavage of the Fmoc group.[2] |
Table 3: Stability of this compound in Common Organic Solvents (at room temperature)
| Solvent | Expected Stability | Remarks |
| Dimethylformamide (DMF) | Moderate | DMF can contain amine impurities that can cause slow Fmoc group cleavage. Use high-purity, amine-free DMF. |
| Dichloromethane (DCM) | High | Generally a good solvent for short-term handling. |
| Acetonitrile (ACN) | High | Stable for typical analytical and preparative applications. |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | Generally stable, but prolonged storage in basic alcoholic solutions should be avoided. |
Potential Degradation Pathways
The primary degradation pathway for this compound involves the cleavage of the Fmoc group under basic conditions. This occurs via a β-elimination mechanism, yielding dibenzofulvene (DBF) and carbon dioxide, and liberating the free amino group of Thr(Bzl)-OH. Other potential degradation pathways include:
-
Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of the amide bond can occur, though this is generally less facile than the base-catalyzed Fmoc cleavage.
-
Oxidation: While not highly susceptible, the benzyl group could be a site for oxidation under harsh oxidative conditions, potentially leading to benzaldehyde and other byproducts.
-
Photodegradation: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, making the compound potentially susceptible to degradation upon prolonged exposure to UV light. It is advisable to store the compound in the dark.
Experimental Protocols
To ensure the quality and stability of this compound, particularly for GMP applications, it is crucial to perform forced degradation studies and employ a stability-indicating analytical method.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and validate the stability-indicating nature of the analytical method.[3]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample with 0.1 M NaOH before analysis.[4][5]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter duration (e.g., 5, 15, 30, 60 minutes) due to the lability of the Fmoc group. Neutralize the sample with 0.1 M HCl before analysis.[4][5]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).[4]
-
Thermal Degradation (in solution): Heat the stock solution at a specified temperature (e.g., 60°C or 80°C) for a defined period.
-
Thermal Degradation (solid state): Store the solid this compound at elevated temperatures (e.g., 60°C or 80°C) for a defined period. Dissolve the stressed solid in a suitable solvent before analysis.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples against a control sample stored in the dark.
3. Analysis:
-
Analyze the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from its potential degradation products.[6][7]
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm (to detect both the Fmoc group and potential byproducts).
-
Column Temperature: 25-30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Degradation Pathway of Fmoc Group
Caption: Base-catalyzed degradation pathway of the Fmoc protecting group.
Conclusion
The stability of this compound is a critical parameter that directly influences the outcome of peptide synthesis and other applications. While generally stable under acidic and neutral conditions, it is highly susceptible to degradation in basic environments. Proper storage at low temperatures (-20°C for long-term) and protection from light are essential to maintain its integrity. For applications requiring the highest level of quality assurance, it is imperative to conduct thorough forced degradation studies and utilize a validated stability-indicating analytical method to monitor the purity and identify any potential degradation products. By adhering to the guidelines and protocols outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the reliable and effective use of this compound in their work.
References
- 1. chempep.com [chempep.com]
- 2. chimia.ch [chimia.ch]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of Fmoc-Thr(Bzl)-OH: A Technical Guide to NMR Data
For Immediate Release
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Fmoc-Thr(Bzl)-OH (N-α-9-fluorenylmethoxycarbonyl-O-benzyl-L-threonine). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a comprehensive resource for the characterization of this crucial building block.
Core Spectroscopic Data
The structural integrity and purity of this compound are paramount in peptide synthesis. NMR spectroscopy is a powerful analytical technique for confirming the identity and purity of this compound. Below is a summary of the expected ¹H and ¹³C NMR chemical shifts. These values are compiled from typical ranges for the constituent moieties and data from similar Fmoc-protected amino acids.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Fmoc-H (aromatic) | 7.80 - 7.20 | m | - |
| Benzyl-H (aromatic) | 7.40 - 7.20 | m | - |
| NH (amide) | ~5.8 - 5.4 | d | ~8-10 |
| Benzyl-CH₂ | ~4.6 | s | - |
| α-CH | ~4.4 | dd | ~2, ~8 |
| Fmoc-CH₂ | ~4.3 | m | - |
| Fmoc-CH | ~4.2 | t | ~7 |
| β-CH | ~4.1 | m | - |
| γ-CH₃ | ~1.2 | d | ~6 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (carboxyl) | ~173 |
| C=O (Fmoc) | ~156 |
| Fmoc-C (aromatic) | ~144, ~141, ~128, ~127, ~125, ~120 |
| Benzyl-C (aromatic) | ~138, ~128.5, ~128, ~127.5 |
| β-C | ~78 |
| Benzyl-CH₂ | ~72 |
| Fmoc-CH₂ | ~67 |
| α-C | ~59 |
| Fmoc-CH | ~47 |
| γ-C | ~20 |
Experimental Protocol for NMR Analysis
The following is a standard protocol for the acquisition of NMR spectra for Fmoc-protected amino acids like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄).
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data presented is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[1]
-
Tune and shim the spectrometer to the specific solvent and sample.
-
Set the acquisition parameters for ¹H NMR, including spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, set the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
3. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
References
The Benzyl Group: A Technical Guide to a Cornerstone Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Among the arsenal of available protecting groups, the benzyl (Bn) group holds a prominent position due to its versatility, robustness, and multiple avenues for selective removal. This technical guide provides an in-depth exploration of the core principles and practical applications of the benzyl protecting group, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Role and Utility of the Benzyl Protecting Group
The benzyl group, C₆H₅CH₂-, is widely employed to temporarily mask reactive functional groups, particularly hydroxyl, amino, and carboxyl moieties.[1][2] Its popularity stems from a favorable combination of attributes:
-
Stability: Benzyl ethers, esters, and amines are stable to a wide range of reaction conditions, including many acidic and basic environments, as well as various oxidative and reductive reagents.[3][4]
-
Ease of Introduction: The formation of benzyl-protected compounds is often straightforward and high-yielding.[5]
-
Selective Cleavage: A key advantage of the benzyl group is the variety of methods available for its removal, most notably catalytic hydrogenolysis, which proceeds under mild and neutral conditions.[1][6] This allows for deprotection without affecting many other functional groups.
-
Orthogonality: The deprotection conditions for the benzyl group are often compatible with other protecting groups, enabling selective deprotection in multi-step syntheses.[3][7] For instance, the acid-labile tert-butoxycarbonyl (Boc) group can be removed in the presence of a benzyl group, and vice versa.[3]
Protection of Functional Groups
The introduction of a benzyl group, or benzylation, is typically achieved through nucleophilic substitution reactions.
Protection of Alcohols
The most common method for the benzylation of alcohols is the Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a strong base, reacts with a benzyl halide.[2]
Experimental Protocol: Benzylation of an Alcohol using Sodium Hydride and Benzyl Bromide [5]
-
Dissolve the alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) (5–10 mL/mmol) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.) portion-wise to the stirred solution.
-
Add benzyl bromide (BnBr, 1.5–2.0 equiv.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of an excess of triethylamine, followed by water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for the Benzylation of Alcohols
| Substrate | Base | Benzylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | NaH | BnBr | DMF | 0 to rt | 1-4 | >90 | [5] |
| Secondary Alcohol | NaH | BnBr | THF | 0 to rt | 2-8 | 80-95 | [5] |
| Phenol | K₂CO₃ | BnCl | Acetone | reflux | 4-12 | >90 | [8] |
| Diol (selective for primary) | Ag₂O | BnBr | DMF | rt | 12-24 | 70-85 | [9] |
Protection of Amines
Primary and secondary amines can be benzylated by reaction with a benzyl halide, often in the presence of a non-nucleophilic base to scavenge the resulting acid.
Experimental Protocol: N-Benzylation of an Amine using Potassium Carbonate and Benzyl Bromide [8]
-
To a solution of the amine (1.0 equiv.) in methanol (15 mL) in a round-bottom flask equipped with a reflux condenser, add potassium carbonate (K₂CO₃, 20 mmol).
-
Heat the mixture to dissolve the amine.
-
Carefully add benzyl bromide (0.90 equiv.) dropwise via syringe.
-
Heat the reaction mixture at reflux with stirring for 15 minutes.
-
After cooling, add 30 mL of a 2:1 diethyl ether/dichloromethane solution and 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product, which can be purified by chromatography or recrystallization.
Table 2: Representative Conditions for the Benzylation of Amines
| Substrate | Base | Benzylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Amine | K₂CO₃ | BnBr | Methanol | reflux | 0.25 | >85 | [8] |
| Secondary Amine | Et₃N | BnCl | CH₂Cl₂ | rt | 12-24 | 80-95 | [10] |
| Aniline | NaHCO₃ | BnBr | Acetonitrile | reflux | 6-12 | >90 | [11] |
Protection of Carboxylic Acids
Carboxylic acids are commonly protected as benzyl esters. This can be achieved through Fischer esterification with benzyl alcohol under acidic catalysis or by reaction of a carboxylate salt with a benzyl halide.
Experimental Protocol: Synthesis of a Benzyl Ester from a Carboxylic Acid [7]
-
To a solution of the carboxylic acid (1.0 equiv.) in DMF, add cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Add benzyl bromide (1.2 equiv.) to the stirred suspension.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the benzyl ester by column chromatography.
Table 3: Representative Conditions for the Synthesis of Benzyl Esters
| Substrate | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Carboxylic Acid | BnBr, Cs₂CO₃ | - | DMF | rt | 12-16 | >85 | [7] |
| Carboxylic Acid | Benzyl Alcohol | p-TsOH | Toluene | reflux | 4-8 | 80-95 | [12] |
| Carboxylic Acid | Toluene, O₂ | Pd(OAc)₂ | - | 120 | 12 | 70-90 | [12] |
Deprotection of Benzyl Groups
The removal of the benzyl group, or debenzylation, can be accomplished through several methods, providing flexibility in synthetic planning.
Catalytic Hydrogenolysis
This is the most common and generally mildest method for cleaving benzyl groups.[1] The reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen.[6]
Experimental Protocol: Debenzylation by Catalytic Hydrogenation [6]
-
Dissolve the benzyl-protected compound (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 10% palladium on carbon (Pd/C, typically 5-10 mol% by weight relative to the substrate) to the solution.
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Table 4: Conditions for Debenzylation via Catalytic Hydrogenolysis
| Substrate Type | Catalyst | H₂ Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Ether | 10% Pd/C | H₂ (balloon) | EtOH | rt | 1-12 | >95 | [6] |
| Benzyl Ester | 10% Pd/C | H₂ (1 atm) | MeOH | rt | 1-4 | >95 | [7] |
| Benzylamine | 10% Pd/C | H₂ (balloon) | EtOH | rt | 2-16 | >90 | [13] |
| Benzyl Carbamate (Cbz) | 10% Pd/C | H₂ (1 atm) | MeOH | rt | 1-6 | >95 | [3] |
Catalytic Transfer Hydrogenolysis (CTH)
CTH offers a safer alternative to using hydrogen gas by generating hydrogen in situ from a donor molecule.[14] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[14][15][16]
Experimental Protocol: Debenzylation by Catalytic Transfer Hydrogenolysis with Ammonium Formate [14]
-
In a round-bottom flask, dissolve the benzyl-protected substrate in methanol or ethanol.
-
Add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.
-
Add ammonium formate (3-5 equivalents per benzyl group) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Oxidative Deprotection
Certain benzyl ethers, particularly those with electron-donating groups on the aromatic ring like the p-methoxybenzyl (PMB) group, can be cleaved oxidatively.[9] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for this transformation.[9][17]
Experimental Protocol: Oxidative Debenzylation using DDQ [17]
-
Dissolve the benzyl-protected compound (0.03 M) in a mixture of dichloromethane/water (e.g., 17:1).
-
Cool the solution to 0 °C and add DDQ (2.3 equivalents).
-
After 30 minutes, allow the reaction to warm to room temperature and stir for the required time (monitored by TLC).
-
Dilute the reaction with dichloromethane and quench with a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Separate the organic phase, wash with saturated aqueous Na₂CO₃, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Dissolving Metal Reduction
The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, can also be used to cleave benzyl ethers.[16][18] This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of the benzyl protecting group.
Caption: General workflow for the use of the benzyl protecting group.
Caption: Mechanism of alcohol protection via Williamson ether synthesis.
Caption: Orthogonal deprotection of Benzyl and Boc protecting groups.
Conclusion
The benzyl protecting group is an indispensable tool in modern organic synthesis, offering a reliable means to protect a variety of functional groups. Its stability, ease of introduction, and, most importantly, the diverse and mild methods for its removal make it a strategic choice in the synthesis of complex molecules in research, and particularly in the development of new pharmaceuticals. A thorough understanding of the principles and practicalities outlined in this guide will enable scientists to effectively harness the power of the benzyl protecting group in their synthetic endeavors.
References
- 1. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Esters [organic-chemistry.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-Thr(Bzl)-OH
Introduction
N-α-Fmoc-O-benzyl-L-threonine, commonly abbreviated as this compound, is a crucial protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, which is stable under acidic conditions but readily cleaved by a secondary amine base like piperidine. The benzyl (Bzl) group serves as a robust protecting group for the hydroxyl side chain of threonine, preventing unwanted side reactions during peptide elongation. This derivative's unique structure, particularly the benzyl group, enhances its solubility and stability, facilitating smoother coupling reactions and higher yields in the synthesis of complex peptides.[1] Its application is fundamental in the development of therapeutic peptides and other novel biomaterials.[1]
Physicochemical Properties
The core physicochemical characteristics of this compound are summarized below. These properties are essential for its identification, handling, and application in synthesis.
Quantitative Data Summary
A compilation of the key quantitative properties of this compound is presented in Table 1.
| Property | Value | References |
| CAS Number | 117872-75-0 | [1][2][3] |
| Molecular Formula | C₂₆H₂₅NO₅ | [1][2][3] |
| Molecular Weight | 431.48 g/mol | [2][3] |
| Melting Point | 118 - 120 °C | [1] |
| Optical Rotation | [a]²⁰/D = +11 ± 2° (c=1 in MeOH) | [1] |
| Purity (Typical) | ≥98.0% (TLC), ≥99% (HPLC) | [1][2] |
| Appearance | White powder | [1][3] |
| Storage Temperature | 2 - 8 °C | [1][2] |
Qualitative Properties
-
Solubility : this compound is generally soluble in polar organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and methanol.[1] Amino acids are typically soluble in water, but the large, non-polar Fmoc and benzyl groups significantly decrease its aqueous solubility.[4]
-
Stability : The compound is stable under standard storage conditions (2-8°C).[1][2] The Fmoc group is sensitive to basic conditions, while the benzyl ether is stable to the basic conditions used for Fmoc removal but can be cleaved using strong acid (e.g., HF) or catalytic hydrogenolysis.
Structural Information
The chemical structure of this compound, detailing the arrangement of its protective groups, is fundamental to understanding its reactivity.
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.[5]
Protocol:
-
Sample Preparation : Ensure the this compound sample is completely dry and finely powdered.[6]
-
Capillary Loading : Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Compact the sample by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[7][8]
-
Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.[6]
-
Rapid Heating (Optional) : If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find a rough range.[7]
-
Accurate Determination : For an accurate measurement, start heating at a faster rate until the temperature is about 10-15 °C below the expected melting point.[7][8] Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.[6]
-
Observation and Recording : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.
-
Post-Analysis : Allow the apparatus to cool. Never re-melt a sample; always use a fresh sample and a new capillary tube for repeat measurements.[6]
Solubility Assessment
This protocol provides a qualitative and semi-quantitative method to assess the solubility of this compound in various solvents, which is crucial for designing reaction and purification conditions.
Protocol:
-
Solvent Selection : Select a range of relevant solvents (e.g., Water, Methanol, DMF, DCM, Acetonitrile, Ethyl Acetate).
-
Sample Preparation : Weigh a precise amount of this compound (e.g., 10 mg) into separate, labeled vials for each solvent.
-
Solvent Addition : Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.
-
Mixing : Vigorously mix the vial using a vortex mixer for 30-60 seconds. If the solid does not dissolve, gentle warming may be applied, followed by cooling to room temperature.[4]
-
Observation : Visually inspect the solution against a dark background. A completely clear solution indicates full dissolution.[9] The presence of suspended particles or cloudiness indicates insolubility or partial solubility.[9]
-
Incremental Addition : If the sample dissolves, record the solubility as >100 mg/mL. If it does not, continue adding the solvent in measured increments (e.g., 0.1 mL), mixing after each addition, until the solid dissolves or a total volume of 1 mL is reached.
-
Calculation : Calculate the approximate solubility in mg/mL based on the total volume of solvent required for complete dissolution.
-
Data Recording : Record the results in a table, noting whether the substance is "very soluble" (>100 mg/mL), "soluble" (10-100 mg/mL), "sparingly soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL).
Spectroscopic Analysis
Spectroscopic techniques provide detailed structural confirmation of the molecule.
4.3.1 Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.[10]
Protocol:
-
Sample Preparation : Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of dry sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.[11]
-
Background Spectrum : Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Sample Spectrum : Record the spectrum of the sample over a standard range (e.g., 4000-400 cm⁻¹).[12]
-
Data Analysis : Analyze the resulting spectrum for characteristic absorption peaks. Expected peaks for this compound include:
-
~3300 cm⁻¹ : N-H stretching (urethane).[13]
-
~3000-2850 cm⁻¹ : C-H stretching (aliphatic and aromatic).
-
~1720-1690 cm⁻¹ : C=O stretching (carboxylic acid and urethane carbonyls).[13]
-
~1530 cm⁻¹ : N-H bending (amide II band).[13]
-
~1250-1050 cm⁻¹ : C-O stretching (ether, carboxylic acid).[13]
-
~760-740 cm⁻¹ : C-H bending from the fluorenyl group.
-
4.3.2 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, confirming the structure and purity.
Protocol:
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
Spectrum Acquisition : Acquire the ¹H NMR spectrum. A standard acquisition involves a set number of scans to achieve a good signal-to-noise ratio.[14]
-
Data Processing and Analysis : Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the peaks to determine proton ratios and analyze the chemical shifts (δ) and coupling constants (J) to assign signals to specific protons in the molecule. Expected signals include:
-
~7.2-7.8 ppm : Aromatic protons from the Fmoc and benzyl groups.[13]
-
~5.0-6.0 ppm : N-H proton of the urethane.
-
~4.0-4.5 ppm : Protons of the -CH-CH₂- system of the Fmoc group and the benzylic -CH₂- group.[13]
-
~4.0-4.5 ppm : Cα-H and Cβ-H protons of the threonine backbone.
-
~1.2 ppm : Methyl protons (-CH₃) of the threonine side chain.
-
Application in Peptide Synthesis & Characterization Workflow
This compound is a cornerstone reagent for introducing a protected threonine residue into a growing peptide chain during Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow for its characterization and subsequent use is outlined below.
Caption: Workflow for the characterization and application of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 98.0 TLC 117872-75-0 [sigmaaldrich.com]
- 3. This compound, CasNo.117872-75-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. westlab.com [westlab.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. mt.com [mt.com]
- 9. microbenotes.com [microbenotes.com]
- 10. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
A Comprehensive Technical Guide to Fmoc-Thr(Bzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource for understanding and effectively utilizing N-α-Fmoc-O-benzyl-L-threonine (Fmoc-Thr(Bzl)-OH) in solid-phase peptide synthesis (SPPS). Threonine, a crucial β-branched amino acid, necessitates side-chain protection to prevent undesirable reactions during peptide elongation. While the tert-butyl (tBu) group is a common protective strategy, the benzyl (Bzl) group offers a valuable alternative, particularly in specific synthetic contexts. This document provides a detailed overview of its properties, experimental protocols, potential side reactions, and comparative data to guide researchers in its successful application.
Core Properties of this compound
This compound is a white to off-white powder readily soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). Proper storage at 2-8°C is recommended to ensure its stability and reactivity.[1]
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-threonine |
| Synonyms | Fmoc-O-benzyl-L-threonine |
| CAS Number | 117872-75-0 |
| Molecular Formula | C₂₆H₂₅NO₅ |
| Molecular Weight | 431.48 g/mol |
| Appearance | White to off-white powder |
| Purity (TLC) | ≥98.0%[1] |
| Storage Temperature | 2-8°C |
The Role of Protecting Groups: Fmoc and Benzyl
In Fmoc-based SPPS, an orthogonal protection strategy is employed, allowing for the selective removal of protecting groups under different conditions.[2][3]
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a temporary protecting group for the α-amino group of the amino acid. Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF, which allows for its removal at each step of the peptide synthesis cycle without affecting the acid-labile side-chain protecting groups.[4][5]
-
Bzl (Benzyl) Group: The benzyl group serves as a semi-permanent protecting group for the hydroxyl side chain of threonine. It is stable to the basic conditions used for Fmoc deprotection. However, unlike the more commonly used t-butyl group, the benzyl group is removed under strong acidic conditions, often requiring harsher reagents than standard trifluoroacetic acid (TFA) cocktails, or through catalytic transfer hydrogenation.[6][7]
Experimental Protocols
The following protocols outline the key steps for the incorporation of this compound into a growing peptide chain on a solid support.
Standard Fmoc-SPPS Cycle
The synthesis of peptides using this compound follows the standard cyclical procedure of deprotection, washing, coupling, and capping.
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocol for Coupling this compound
This protocol is for a standard manual coupling reaction. Reagent equivalents are based on the initial resin loading.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Additive (e.g., HOBt or OxymaPure)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Reaction vessel with a frit
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using a 20% piperidine in DMF solution (e.g., 1 x 3 minutes followed by 1 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents) and a suitable coupling reagent/additive combination (e.g., HBTU/HOBt, 3-5 equivalents each) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may need to be extended.[8]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser or ninhydrin test) on a small sample of the resin beads. A negative result (yellow beads with ninhydrin) indicates the absence of free primary amines and a complete coupling reaction.
-
Final Cleavage and Deprotection of Thr(Bzl)
The removal of the benzyl group from the threonine side chain and cleavage of the peptide from the resin requires strong acidic conditions. The choice of cleavage cocktail is critical and depends on the other amino acids present in the peptide sequence.
Standard Cleavage Cocktail (Reagent K):
This cocktail is suitable for peptides containing multiple sensitive residues.[9]
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | Cleavage from resin and removal of acid-labile protecting groups |
| Phenol | 5% | Scavenger for carbocations |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
Cleavage Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Caption: Workflow for the final cleavage and deprotection of the peptide.
Potential Side Reactions and Mitigation Strategies
While a powerful tool, the use of this compound is not without potential challenges. Understanding and mitigating potential side reactions is crucial for obtaining a high-purity final product.
| Side Reaction | Description | Mitigation Strategies |
| Incomplete Coupling | Due to the steric hindrance of the β-branched threonine side chain, coupling reactions may be slow or incomplete, leading to deletion sequences.[8] | - Use a higher excess of this compound and coupling reagents.- Employ highly efficient coupling reagents such as HATU or HCTU.- Increase the coupling reaction time and monitor completion with a qualitative test (e.g., Kaiser test).- Consider microwave-assisted synthesis to enhance reaction kinetics.[8] |
| Racemization | Although less common for threonine compared to other amino acids like histidine or cysteine, racemization can occur during the activation step, particularly with carbodiimide-based reagents. | - Use additives like HOBt or OxymaPure to suppress racemization.- Minimize the pre-activation time before adding the activated amino acid to the resin. |
| O-acylation | This is the primary reason for side-chain protection. Without the benzyl group, the hydroxyl side chain can be acylated by the incoming activated amino acid, leading to branched peptides. | - The benzyl protecting group effectively prevents this side reaction. |
| Benzyl Group Migration | Under strong acidic conditions during final cleavage, the benzyl group can potentially migrate from the oxygen to the aromatic ring of other residues like tyrosine, forming a C-benzylated by-product.[10] | - Use a carefully selected cleavage cocktail with appropriate scavengers (e.g., phenol, cresol) to trap the benzyl cations as they are formed.[10] |
Comparative Analysis: this compound vs. Fmoc-Thr(tBu)-OH
The choice between benzyl and tert-butyl protection for the threonine side chain depends on the specific requirements of the peptide being synthesized.
| Feature | This compound | Fmoc-Thr(tBu)-OH |
| Deprotection Condition | Strong acid (e.g., HF, TFMSA) or catalytic transfer hydrogenation.[6][7] | Standard TFA cleavage cocktail (e.g., 95% TFA).[6] |
| Compatibility with Acid-Sensitive Residues | Can be challenging, as the harsh cleavage conditions may affect other sensitive modifications. | Generally more compatible with acid-sensitive post-translational modifications.[11] |
| Use in Fragment Condensation | The benzyl group's stability to standard TFA allows for the synthesis of fully protected peptide fragments that can be used in solution-phase ligation. | The tBu group is cleaved under standard TFA conditions, making it unsuitable for this strategy. |
| Potential Side Reactions | Benzyl group migration during cleavage.[10] | Dehydration of the threonine side chain under certain conditions. |
| Cost and Availability | Generally available from major suppliers. | More commonly used and widely available.[12] |
Conclusion
This compound is a valuable reagent in the peptide chemist's toolbox. Its benzyl-protected side chain offers an alternative to the more common t-butyl protection, providing stability to the standard TFA cleavage conditions used for other protecting groups. This feature is particularly advantageous for the synthesis of protected peptide fragments intended for subsequent ligation. However, researchers must be mindful of the harsher conditions required for the final deprotection of the benzyl group and take appropriate measures to mitigate potential side reactions, such as benzyl group migration, through the use of optimized cleavage cocktails. By understanding the properties and protocols outlined in this guide, scientists can confidently and effectively incorporate this compound into their peptide synthesis workflows to achieve their desired target molecules.
References
- 1. This compound = 98.0 TLC 117872-75-0 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. chempep.com [chempep.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. advancedchemtech.com [advancedchemtech.com]
The Benzyl Group in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is fundamental to the successful assembly of complex peptide chains. Among the arsenal of protective moieties, the benzyl group and its derivatives have long served as a cornerstone, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. This in-depth technical guide provides a comprehensive overview of the application of benzyl group protection in SPPS, detailing its core principles, experimental protocols, and potential challenges.
Core Principles of Benzyl Group Protection in SPPS
The primary role of the benzyl group in SPPS is the "permanent" protection of reactive amino acid side chains. This strategy is most prominently featured in the Boc/Bzl approach, which is considered "quasi-orthogonal."[1] In this scheme, the temporary Nα-Boc protecting group is labile to moderate acids like trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups require strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal.[2][3] This differential acid lability allows for the selective deprotection of the Nα-amino group at each cycle of peptide elongation without significantly affecting the side-chain protection.[1]
The benzyl group is typically employed as a benzyl ether to protect the hydroxyl groups of serine, threonine, and tyrosine, and as a benzyl ester to protect the carboxyl groups of aspartic and glutamic acid.[3][4]
Protection of Amino Acid Side Chains with Benzyl Groups
The introduction of benzyl protecting groups onto Nα-Boc protected amino acids is a crucial first step before their incorporation into SPPS.
O-Benzylation of Hydroxyl-Containing Amino Acids (Ser, Thr, Tyr)
The hydroxyl groups of serine, threonine, and tyrosine are commonly protected as benzyl ethers. This is typically achieved by reacting the Nα-Boc protected amino acid with benzyl bromide in the presence of a base.
Benzyl Esterification of Carboxylic Acid-Containing Amino Acids (Asp, Glu)
The side-chain carboxyl groups of aspartic and glutamic acid are protected as benzyl esters to prevent their interference in peptide coupling reactions.
Data Presentation: Quantitative Overview
The following tables summarize key quantitative data related to the synthesis of benzyl-protected amino acids and the conditions for their cleavage.
Table 1: Synthesis Yields of Benzyl-Protected Amino Acids
| Amino Acid Derivative | Protection Method | Base/Reagent | Solvent | Typical Yield (%) | Reference(s) |
| Boc-L-Ser(Bzl)-OH | Benzyl bromide | Sodium hydride | DMF | 63 | [5] |
| Boc-L-Tyr(Bzl)-OH | Benzyl bromide | Sodium methoxide | Methanol | >90 | [4] |
| Boc-L-Tyr(Bzl)-OH | Benzyl bromide | Sodium bicarbonate | Dioxane/DMF | Not specified | [6] |
| Boc-L-Asp(OBzl)-OH | Benzyl bromide | Cesium carbonate | DMF | Not specified | [3] |
Table 2: Cleavage Conditions for Benzyl Protecting Groups
| Cleavage Reagent | Conditions | Scavengers | Key Features | Reference(s) |
| Anhydrous HF (Standard) | 0-5 °C, 30-60 min | Anisole, p-cresol, p-thiocresol | Highly efficient but requires specialized equipment due to toxicity. | [7] |
| Anhydrous HF ("Low-High") | Low: HF/DMS/p-cresol (25:65:10), 0°C, 2h; High: HF/p-cresol (9:1), 0°C, 30-60 min | Dimethyl sulfide (DMS), p-cresol, p-thiocresol | Minimizes side reactions by a two-step process.[8][9] | |
| TFMSA | 0 °C to RT, in TFA | Thioanisole, m-cresol, EDT | An alternative to HF that does not require a specialized apparatus. | [10] |
Experimental Protocols
Protocol for O-Benzylation of N-Boc-L-Serine
Objective: To synthesize N-(tert-butoxycarbonyl)-O-benzyl-L-serine.
Materials:
-
N-(tert-butoxycarbonyl)-L-serine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Benzyl bromide
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-L-serine (40.0 mmol) in anhydrous DMF (200 mL) under an argon atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (88 mmol).
-
Add benzyl bromide (44 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 5 hours.
-
Remove DMF under reduced pressure.
-
Wash the residue with Et₂O and water.
-
Acidify the aqueous layer with 1 M HCl and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with distilled water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced vacuum to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Yield: 63%).[5]
Protocol for the Synthesis of Boc-L-Aspartic Acid β-Benzyl Ester
Objective: To synthesize N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester.
Materials:
-
N-Boc-L-aspartic acid
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure: Note: A detailed, modern, and high-yield standalone protocol for the specific synthesis of Boc-L-Asp(OBzl)-OH was not explicitly found in the search results. The following is a general representation of the likely reaction conditions based on similar esterifications.
-
Dissolve N-Boc-L-aspartic acid (1 equivalent) and benzyl alcohol (1 equivalent) in DCM.
-
Cool the solution to 0 °C.
-
Add DMAP (catalytic amount) and then DCC (1.1 equivalents).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for "Low-High" HF Cleavage
Objective: To cleave the peptide from the resin and remove benzyl protecting groups while minimizing side reactions.
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate safety precautions and HF-resistant apparatus.
Materials:
-
Peptide-resin (1-2 g)
-
Dimethyl sulfide (DMS)
-
p-Cresol
-
p-Thiocresol (if Trp(For) is present)
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
Procedure:
-
Place the peptide-resin and a stirring bar in the HF cleavage vessel.
-
For each gram of resin, add 6.5 mL of DMS and 1.0 mL of p-cresol. If the peptide contains Trp(For), use 0.75 mL of p-cresol and 0.25 mL of p-thiocresol.
-
Cool the vessel to -78 °C (dry ice/acetone bath).
-
Distill 2.5 mL of HF per gram of resin into the vessel.
-
Allow the reaction to warm to 0 °C and stir for 2 hours (this is the "low" HF step).
-
Evaporate the HF and DMS under vacuum.
-
For the "high" HF step, cool the vessel again to -78 °C.
-
Add fresh p-cresol (and p-thiocresol if needed) and distill 10 mL of HF per gram of resin.
-
Stir the reaction at -5 to 0 °C for 1-1.5 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the peptide by adding cold diethyl ether to the residue.
-
Filter and wash the peptide with cold diethyl ether.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols: Fmoc-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides.[1] The Fmoc/tBu strategy is the most common approach, utilizing the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection. Threonine, an amino acid with a secondary hydroxyl group, requires side-chain protection to prevent O-acylation during synthesis.
While the tert-butyl (tBu) group is standard for threonine protection in Fmoc-SPPS, the benzyl (Bzl) ether, as found in Fmoc-Thr(Bzl)-OH, is an alternative.[2][3] The Bzl group is generally stable to the piperidine used for Fmoc deprotection. However, its removal requires harsher acidic conditions (e.g., Hydrogen Fluoride - HF) or catalytic hydrogenation, which contrasts with the standard Trifluoroacetic acid (TFA) cleavage used for tBu groups.[2] This makes this compound less common in standard Fmoc-SPPS but useful in specific applications, such as the synthesis of protected peptide fragments.[3]
These notes provide a detailed protocol for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS.
Reagent and Materials Data
A clear understanding of the properties of the protected amino acid derivative is essential for its effective use in peptide synthesis.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Compound Name | N-α-Fmoc-L-Threonine(O-benzyl)-OH |
| Abbreviation | This compound |
| CAS Number | 117872-75-0[1][2][4] |
| Molecular Formula | C₂₆H₂₅NO₅[1][2] |
| Molecular Weight | 431.48 g/mol [1] |
| Appearance | White to off-white powder[1][2] |
| Solubility | Soluble in DMF, NMP, DCM[1][2] |
| Side-Chain Protection | Benzyl (Bzl)[2] |
| Cleavage Conditions | Strong acid (e.g., HF) or catalytic hydrogenation[2] |
Experimental Workflow and Protocols
The overall process of SPPS involves a repeated cycle of deprotection, washing, coupling, and further washing for each amino acid to be added to the peptide chain.[1]
This protocol outlines a standard manual procedure for incorporating one this compound residue onto a resin (e.g., Rink Amide resin, 0.1 mmol scale).
Table 2: Quantitative Parameters for a Single SPPS Cycle
| Step | Reagent/Solvent | Concentration/Amount | Duration |
|---|---|---|---|
| Resin Swelling | DMF | 5-10 mL | 30-60 min |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 mL (x2) | 3 min, then 10-15 min |
| Amino Acid Activation | This compound | 0.4 mmol (4 eq.) | 3-8 min (pre-activation) |
| HBTU | 0.39 mmol (3.9 eq.) | ||
| HOBt | 0.4 mmol (4 eq.) | ||
| DIPEA | 0.8 mmol (8 eq.) | ||
| Coupling | Activated Amino Acid Soln. | ~2 mL | 1-2 hours |
| Final Cleavage | Reagent K* | ~10 mL / 100 mg resin | 2-4 hours |
*Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). A strong cleavage cocktail suitable for benzyl group removal.[5]
Step-by-Step Methodology:
-
Resin Preparation (Pre-synthesis):
-
Place 0.1 mmol of the appropriate resin (e.g., Rink Amide) into a reaction vessel.
-
Swell the resin by adding 5-10 mL of Dimethylformamide (DMF) and agitating for 30-60 minutes.[1]
-
Drain the solvent.
-
-
Fmoc Deprotection:
-
Washing Protocol:
-
Wash the resin thoroughly to remove residual piperidine.
-
Perform washes in the following sequence, agitating for ~1 minute for each wash: DMF (3x), Dichloromethane (DCM) (3x), DMF (3x).[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in approximately 2 mL of DMF.[1]
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the vial to begin the activation.[1]
-
Immediately add this activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to facilitate coupling.[1]
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin using the same sequence as in step 3 (DMF (3x), DCM (3x), DMF (3x)) to remove excess reagents and byproducts.[1]
-
-
Cycle Repetition:
-
The resin is now ready for the next cycle, starting again with Fmoc deprotection (Step 2) for the subsequent amino acid in the peptide sequence.
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide must be cleaved from the resin and the side-chain protecting groups, including the benzyl group on threonine, must be removed.
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a vacuum.[5]
-
Cleavage Cocktail: Prepare a cleavage cocktail. Due to the stability of the benzyl group, a strong acid cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) is recommended.[5] The scavengers (water, phenol, thioanisole, EDT) are crucial for trapping the reactive cationic species generated during cleavage, protecting sensitive residues like Trp, Met, and Cys.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (~10 mL per 100 mg of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the peptide. Reduce the volume of the TFA and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
Coupling Methods for Fmoc-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient coupling of Fmoc-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS). Threonine, a β-branched amino acid, can present steric hindrance, making its incorporation into a peptide sequence challenging. The choice of coupling methodology is critical to ensure high coupling efficiency and minimize side reactions such as racemization and dehydration. The benzyl (Bzl) protecting group on the threonine side chain offers an alternative to the more common tert-butyl (tBu) group, particularly in strategies where differential deprotection is required.
Core Principles and Considerations
Successful incorporation of this compound requires careful optimization of several factors to overcome potential steric hindrance and prevent side reactions. Key considerations include the choice of coupling reagent, the use of additives, the selection of a suitable base, and the control of reaction conditions.
Key Factors for Efficient Coupling:
-
Coupling Reagents: For sterically hindered amino acids like this compound, potent activating agents are recommended. Uronium/aminium salts (e.g., HATU, HCTU, HBTU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally preferred over carbodiimides (e.g., DIC) alone due to their higher reactivity and ability to form highly reactive activated esters.[1][2]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its aza-derivatives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are crucial. They act as activating agents and are effective in suppressing racemization.[3] OxymaPure® is a non-explosive and highly efficient alternative to HOBt and HOAt.
-
Base: A tertiary amine base is required to activate the coupling reagent and neutralize the protonated amine on the resin. N,N-Diisopropylethylamine (DIPEA) is commonly used; however, for amino acids prone to racemization, a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.[4]
-
Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact coupling efficiency. Extended coupling times or double coupling may be necessary for difficult sequences. While most couplings are performed at room temperature, elevated temperatures can sometimes be employed to overcome aggregation, but this may also increase the risk of side reactions.[3]
Comparative Analysis of Common Coupling Reagents
The selection of the coupling reagent is a critical parameter for the successful incorporation of this compound. The following table summarizes the characteristics and typical performance of commonly employed coupling reagents for sterically hindered amino acids. While specific quantitative data for this compound is limited, the performance trends are generally applicable.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Racemization Risk | Notes |
| HATU | Aminium/Uronium Salt | 15-45 minutes | Very High | Very Low | Highly reactive, often the reagent of choice for difficult couplings.[1] |
| HCTU | Aminium/Uronium Salt | 5-20 minutes | Very High | Very Low | A cost-effective and highly efficient alternative to HATU, allowing for rapid coupling times.[5][6][7] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | High | Low | A widely used and effective coupling reagent.[8] |
| PyBOP | Phosphonium Salt | 30-60 minutes | High | Low | A strong activating agent, particularly useful for cyclization and hindered couplings. |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | Moderate to High | Low | A cost-effective and safe option with good performance, especially when racemization is a concern.[9] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | Moderate | Low to Moderate | A classical and cost-effective method, though generally slower for hindered residues.[8] |
Potential Side Reactions and Mitigation Strategies
The two primary side reactions of concern during the coupling of this compound are racemization and side-chain dehydration.
Racemization
Racemization of the α-carbon can occur during the activation step, particularly with prolonged activation times or the use of strong bases.
Mitigation Strategies:
-
Use of Additives: Incorporate HOBt, HOAt, or OxymaPure® in the coupling cocktail to suppress racemization.[3]
-
Choice of Base: Employ a weaker base such as NMM or collidine instead of DIPEA, especially for sensitive amino acids.[4]
-
Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after preparation.
-
Optimized Coupling Reagents: Reagents like HATU and HCTU are known to minimize racemization.[10]
Dehydration of the Threonine Side Chain
Although less commonly reported for the benzyl-protected threonine compared to unprotected or other derivatives, dehydration of the side-chain hydroxyl group to form a dehydroamino acid residue is a potential risk, especially under harsh activation conditions. This results in a mass loss of 18 Da.
Mitigation Strategies:
-
Avoid Over-activation: Use optimal equivalents of coupling reagents and avoid unnecessarily long activation times.
-
Choice of Reagent: Carbodiimide-based methods, especially without additives, can sometimes promote dehydration. The use of onium salt reagents is generally preferred.[11]
-
Control of Temperature: Perform couplings at room temperature unless elevated temperatures are necessary to overcome aggregation.
Experimental Protocols
The following protocols describe standard procedures for the incorporation of this compound into a peptide sequence using Fmoc-SPPS. The protocols are provided for a 0.1 mmol synthesis scale but can be scaled accordingly.
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the resin (e.g., 200 mg of Rink Amide resin) in N,N-Dimethylformamide (DMF, 5 mL) in a suitable reaction vessel for at least 30 minutes with gentle agitation.
-
Initial Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.
-
Final Deprotection: Drain the deprotection solution and add a fresh 5 mL portion of 20% piperidine in DMF. Agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Protocol 2: Coupling using HATU
This protocol is highly recommended for difficult couplings and to minimize side reactions.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 129.5 mg), HATU (2.9 equivalents, 0.29 mmol, 110.3 mg) in DMF (2 mL). Add DIPEA (6 equivalents, 0.6 mmol, 105 µL). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin from Protocol 1.
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL).
Protocol 3: Coupling using HCTU
This protocol offers a rapid and efficient method for incorporating this compound.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 129.5 mg) and HCTU (2.9 equivalents, 0.29 mmol, 120.3 mg) in DMF (2 mL). Add DIPEA (6 equivalents, 0.6 mmol, 105 µL).
-
Coupling Reaction: Immediately add the activation solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature. Due to the high reactivity of HCTU, coupling is often complete within 5-20 minutes.[7]
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 2.
Protocol 4: Coupling using DIC/OxymaPure®
This protocol is a cost-effective and low-racemization alternative.
-
Solution Preparation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 129.5 mg) and OxymaPure® (3 equivalents, 0.3 mmol, 42.6 mg) in DMF (2 mL).
-
Coupling Reaction: Add the amino acid/OxymaPure® solution to the deprotected peptide-resin. Then, add DIC (3 equivalents, 0.3 mmol, 47 µL).
-
Incubation: Agitate the reaction mixture at room temperature for 30-120 minutes.
-
Monitoring and Washing: Monitor the reaction using the Kaiser test. Once complete, wash the resin as described in Protocol 2.
Visualization of Workflows and Structures
Caption: General workflow for the incorporation of this compound in SPPS.
Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Conclusion
The successful incorporation of this compound in SPPS is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For this sterically hindered amino acid, the use of highly reactive uronium/aminium reagents such as HATU and HCTU is strongly recommended to ensure high coupling efficiency and minimize reaction times. The inclusion of additives like OxymaPure® is beneficial for suppressing racemization. By following the detailed protocols and considering the troubleshooting strategies outlined in this document, researchers can effectively incorporate this compound into their peptide sequences, facilitating the synthesis of complex and therapeutically relevant peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Choosing the Right Coupling Reagent for Fmoc-Thr(Bzl)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient incorporation of sterically hindered amino acids is a critical challenge in solid-phase peptide synthesis (SPPS). Fmoc-Thr(Bzl)-OH, a derivative of the β-branched amino acid threonine, presents such a challenge due to the steric bulk of its side chain. The choice of coupling reagent is paramount to achieving high coupling efficiency, minimizing side reactions such as epimerization and dehydration, and ultimately ensuring the synthesis of a high-purity peptide. This document provides a comprehensive guide to selecting the appropriate coupling reagent for this compound, complete with detailed protocols and comparative data.
Understanding the Challenges
The primary difficulties in coupling this compound stem from:
-
Steric Hindrance: The bulky benzyl-protected side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.
-
Epimerization: Although generally low for threonine, prolonged activation times or the use of strong bases can increase the risk of racemization at the α-carbon.
-
Dehydration: The β-hydroxyl group of threonine can be susceptible to base-catalyzed dehydration, leading to the formation of a dehydroamino acid residue. While the benzyl protection mitigates this, harsh conditions can still promote this side reaction.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent should be a balance between reactivity, cost, and the potential for side reactions. The following tables provide a summary of quantitative data for common coupling reagents.
Disclaimer: Direct comparative quantitative data for this compound is limited in the literature. The data presented below is a synthesis of findings for sterically hindered amino acids and model peptides, which can serve as a valuable guide. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Table 1: General Performance Comparison of Coupling Reagents
| Coupling Reagent/Additive | Reagent Class | Typical Coupling Time (min) | Coupling Efficiency (Yield) | Purity Profile |
| HATU/DIPEA | Aminium/Uronium Salt | 15 - 60 | > 99% | Very High |
| HBTU/DIPEA | Aminium/Uronium Salt | 30 - 120 | 98 - 99.5% | High |
| DIC/HOBt | Carbodiimide/Additive | 60 - 240 | 95 - 98% | Good |
Table 2: Side Reaction Profile for Threonine
| Coupling Method | Epimerization (D-Thr %) | Dehydration Potential | Notes |
| HATU/DIPEA | < 0.10% | Low | Fast reaction times minimize the risk of side reactions.[1] |
| HBTU/DIPEA | < 0.10% | Low to Moderate | Longer coupling times compared to HATU may slightly increase the risk.[1] |
| DIC/HOBt | Low | Low | Generally considered a milder activation method. |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound using three common coupling reagent systems. These protocols assume a 0.1 mmol synthesis scale.
Protocol 1: Coupling using HATU/DIPEA
This method is highly recommended for sterically hindered amino acids due to its high efficiency and rapid kinetics.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
HATU (0.49 mmol, 4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a shaker or bubbler
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes. Drain the DMF.
-
Amino Acid Activation: In a separate, dry vial, dissolve this compound and HATU in a minimal amount of DMF. Add DIPEA to the solution and vortex briefly. The solution may change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Ensure the resin is fully submerged in the solution, adding more DMF if necessary.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling can be repeated ("double coupling").
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3 x 5 min) and DCM (3 x 5 min) to remove excess reagents and byproducts.
Protocol 2: Coupling using HBTU/DIPEA
A widely used and effective coupling method, though generally slower than HATU.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
HBTU (0.49 mmol, 4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Reaction vessel with a shaker or bubbler
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes. Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Reaction Incubation: Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the time may be extended.
-
Monitoring the Coupling: Perform a Kaiser test. If incomplete, consider extending the coupling time or performing a double coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 min) and DCM (3 x 5 min).
Protocol 3: Coupling using DIC/HOBt
A cost-effective and reliable method, particularly useful when base-free conditions are desired to minimize epimerization.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
1-Hydroxybenzotriazole (HOBt) (0.55 mmol, 5.5 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.55 mmol, 5.5 eq.)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Reaction vessel with a shaker or bubbler
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes. Drain the DMF.
-
Solution Preparation: In a separate vial, dissolve this compound and HOBt in DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin. Then, add the DIC to the resin slurry.
-
Reaction Incubation: Shake the mixture at room temperature. Monitor the reaction using the Kaiser test. This reaction is typically slower than with onium salts and may take 2-4 hours or longer.
-
Monitoring the Coupling: A negative Kaiser test indicates the completion of the reaction.
-
Washing: Once the coupling is complete, filter and wash the resin three times with DMF, followed by three times with DCM.
Visualizations
Experimental Workflow
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Activation Mechanisms
Caption: Simplified activation pathways for different classes of coupling reagents.
Reagent Selection Guide
Caption: A decision-making guide for selecting a coupling reagent.
Conclusion
For the coupling of the sterically hindered amino acid this compound, aminium/uronium salt reagents such as HATU are generally recommended for their high reactivity and efficiency, which lead to shorter reaction times and a reduced risk of side reactions.[2] HBTU also offers a robust and slightly more economical alternative. For routine syntheses where cost is a primary concern, DIC/HOBt is a reliable option, although it may require longer coupling times. The choice of reagent should be tailored to the specific requirements of the peptide sequence and the overall goals of the synthesis. Careful monitoring of the coupling reaction using the Kaiser test is crucial to ensure the successful incorporation of this compound and the synthesis of a high-quality peptide product.
References
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Peptide Synthesis Using Fmoc-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in modern research and drug development, enabling the creation of synthetic peptides for a wide range of applications.[1][2] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] The most prevalent strategy, Fmoc/tBu SPPS, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.[3][4][5]
Threonine, an essential amino acid with a hydroxyl-containing side chain, is a frequent component of bioactive peptides and a key site for post-translational modifications like phosphorylation and glycosylation.[6] To prevent unwanted side reactions such as O-acylation during synthesis, its hydroxyl group requires protection. While the tert-butyl (tBu) group is the standard protection for threonine in Fmoc-SPPS, the benzyl (Bzl) ether is also employed, particularly in Boc-based strategies or for specific applications in Fmoc chemistry.[1][6]
This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of N-α-Fmoc-L-Threonine(O-benzyl)-OH (Fmoc-Thr(Bzl)-OH). It includes quantitative data, comprehensive experimental protocols, and workflow visualizations to guide researchers in selecting the optimal synthesis strategy.
This compound: Chemical Properties and Synthetic Considerations
A clear understanding of the protected amino acid derivative is crucial for its effective use in peptide synthesis.
| Property | Value |
| Compound Name | N-α-Fmoc-L-Threonine(O-benzyl)-OH |
| Abbreviation | This compound |
| CAS Number | 117872-75-0[1][6] |
| Molecular Formula | C₂₆H₂₅NO₅[1][6] |
| Molecular Weight | 431.5 g/mol [6] |
| Appearance | White to off-white powder[1][6] |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents[1][6] |
The choice of the benzyl (Bzl) protecting group for the threonine side chain has specific implications for Fmoc-SPPS. Unlike the fully orthogonal tBu group, which is cleanly removed by trifluoroacetic acid (TFA) during the final cleavage, the Bzl group exhibits greater acid stability.[7] While generally stable to the piperidine used for Fmoc deprotection, its complete removal often requires harsher acidic conditions, such as anhydrous hydrofluoric acid (HF), or a separate catalytic hydrogenation step.[6] Partial cleavage can occur with standard TFA cocktails, which may be sufficient for some applications but can complicate purification for others.[7]
Data Presentation: A Quantitative Comparison of Manual vs. Automated Synthesis
The decision between manual and automated synthesis methodologies often depends on factors like throughput, cost, reproducibility, and required purity. The following table summarizes key quantitative data to facilitate a direct comparison.
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations |
| Synthesis Time (per cycle) | 30 - 120 minutes[2] | 15 - 60 minutes[2][8] | Automated systems, especially those with microwave assistance, can significantly reduce cycle times.[2] |
| Coupling Efficiency | >99% (Operator Dependent) | >99% (Optimized Protocols) | Threonine can be a challenging amino acid to couple; double coupling may be necessary for optimal efficiency in difficult sequences for both methods.[6] |
| Typical Crude Purity | Variable, dependent on operator skill and sequence difficulty.[2] | Generally higher and more consistent.[2] | Automation minimizes the potential for human error, leading to more reproducible outcomes.[2][9] |
| Typical Overall Yield | Variable, potential for material loss during handling.[2] | Generally higher and more consistent due to optimized fluidics and reaction conditions.[10][11] | |
| Reproducibility | Operator-dependent, can be variable. | High, due to precise robotic control of reagent delivery and reaction times.[11] | |
| Reagent & Solvent Consumption | Can be higher due to less precise dispensing and more extensive manual washing. | Optimized protocols and precise delivery can reduce reagent and solvent waste.[2] | |
| Initial Investment Cost | Low[2] | High[2] | Manual synthesis requires basic laboratory glassware, whereas automated synthesizers represent a significant capital investment. |
| Hands-on Time / Labor Cost | High[11] | Low[2][11] | Manual synthesis is labor-intensive, requiring constant operator attention throughout the process. |
Experimental Protocols
The following sections provide detailed, representative protocols for manual and automated Fmoc-SPPS, including the final cleavage step.
Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol
This protocol outlines a standard manual cycle for incorporating this compound onto a 0.1 mmol scale using Rink Amide resin.
1. Resin Preparation (Swelling):
-
Place approximately 135 mg of Rink Amide resin (substitution ~0.74 mmol/g) in a fritted reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.[1]
-
Drain the solvent.
2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[1]
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 10-15 minutes.
-
Drain the piperidine solution.
3. Washing:
-
Wash the resin thoroughly by adding 5 mL of DMF, agitating for 30-60 seconds, and draining. Repeat this wash step 5 to 7 times to ensure complete removal of piperidine.
4. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in approximately 2 mL of DMF.[1]
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.[1]
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[1]
-
Agitate the mixture for 1-2 hours at room temperature.[1]
5. Post-Coupling Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.[1]
6. Monitoring (Optional but Recommended):
-
Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (beads remain yellow) indicates a complete coupling reaction. A positive result (blue beads) indicates incomplete coupling, and the coupling step (Step 4) should be repeated.
This cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.[1]
Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol
Automated synthesizers perform all the steps of SPPS with high precision, reducing hands-on time and improving reproducibility.[11] The exact programming will vary depending on the instrument manufacturer.
1. System Preparation:
-
Ensure all reagent bottles (DMF, 20% piperidine, amino acid solutions, activators, base) are sufficiently filled and properly connected to the synthesizer.
-
Load the reaction vessel with the appropriate amount of resin.
2. Programming the Synthesis Sequence:
-
Input the desired peptide sequence into the synthesizer's software.
-
Define the protocol for each step, including reaction times, temperatures (if using a microwave-assisted instrument), number of washes, and reagent equivalents.
-
Specify the use of this compound at the appropriate position in the sequence.
3. Automated Synthesis Cycle: The instrument will automatically execute the following pre-programmed steps for each amino acid:
-
Resin Swelling: A series of automated DMF washes to swell the resin.[10]
-
Fmoc Deprotection: The synthesizer delivers the 20% piperidine in DMF solution, agitates for the set time, drains, and typically repeats the process.[10]
-
Washing: The instrument performs a programmed series of DMF washes to remove residual piperidine.[10]
-
Amino Acid Coupling: The synthesizer delivers the pre-dissolved this compound, coupling activators (e.g., HCTU, DIC/Oxyma), and base (e.g., DIPEA) to the reaction vessel.[10]
-
Washing: A final series of washes with DMF removes excess reagents and byproducts.[11]
4. Completion:
-
Once the entire sequence is synthesized, the instrument will perform a final wash and the peptide-resin can be removed for cleavage and deprotection.
Final Cleavage and Deprotection Protocol
This protocol is performed after the peptide has been fully assembled on the resin. The Bzl group on Threonine may require extended cleavage times or stronger acids for complete removal compared to tBu groups.
1. Resin Preparation:
-
Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a vacuum.[12]
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common mixture ("Reagent K") is suitable for many peptides and consists of:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
WARNING: TFA is extremely corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (gloves, lab coat, eye protection).[12]
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).[13]
-
Stir or agitate the mixture at room temperature for 2-4 hours. Peptides containing Arg(Pbf) or for the removal of Bzl groups may require longer reaction times.
4. Peptide Isolation:
-
Filter the resin using a fritted funnel and collect the TFA filtrate containing the cleaved peptide into a centrifuge tube.[1]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
5. Peptide Precipitation:
-
Add the TFA solution dropwise into a larger tube containing cold diethyl ether (typically 10 times the volume of the TFA solution).[1] A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.[1]
6. Drying:
-
Dry the crude peptide pellet under a vacuum to obtain the final product, which can then be purified by HPLC.[1]
Summary and Conclusion
Both manual and automated SPPS are effective methods for synthesizing peptides using this compound. The optimal choice depends on the specific needs of the research project.
-
Manual Synthesis is ideal for small-scale synthesis, methods development, and synthesizing a small number of peptides where the initial cost of automation is prohibitive. It offers maximum flexibility but is labor-intensive and its reproducibility is highly dependent on operator skill.[10]
-
Automated Synthesis is the preferred method for high-throughput applications, the synthesis of long or complex peptides, and situations where high reproducibility is critical.[9][11] While requiring a significant initial investment, it offers substantial long-term savings in labor, time, and can lead to higher overall yields and purity.
The use of the Bzl protecting group for threonine is a key consideration. Researchers must be aware of the potentially harsher conditions required for its complete removal during the final cleavage step compared to the more standard tBu group. Careful optimization of the cleavage cocktail and reaction time is essential to maximize the yield of the desired peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols: Incorporation of Fmoc-Thr(Bzl)-OH into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the synthesis of peptides for therapeutic, research, and diagnostic applications.[1] The method relies on the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[1] A critical aspect of successful SPPS is the use of protecting groups for the N-terminus of the incoming amino acid and for reactive side chains to prevent undesirable side reactions.[1] Threonine, with its secondary hydroxyl group, necessitates side-chain protection to prevent O-acylation during the coupling step. While the tert-butyl (tBu) group is commonly used, the benzyl (Bzl) ether protecting group offers an alternative strategy, particularly in specific applications within Fmoc-based SPPS.[1]
This document provides detailed protocols and application notes for the efficient incorporation of N-α-Fmoc-L-Threonine(O-benzyl)-OH (Fmoc-Thr(Bzl)-OH) into complex peptides using Fmoc-based solid-phase synthesis.
Compound Information
| Property | Value |
| Compound Name | N-α-Fmoc-L-Threonine(O-benzyl)-OH |
| Abbreviation | This compound |
| CAS Number | 117872-75-0[2] |
| Molecular Formula | C₂₆H₂₅NO₅ |
| Molecular Weight | 431.48 g/mol [2] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, DCM |
Experimental Protocols
Resin Preparation and Swelling
A foundational step in SPPS is the proper preparation of the solid support.
-
Protocol:
-
Place the desired amount of resin (e.g., 0.1 mmol of Rink Amide resin) into a reaction vessel.[1]
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[1]
-
After swelling, drain the DMF from the reaction vessel.[1]
-
Fmoc Deprotection
The removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain is crucial for the subsequent coupling step.
-
Protocol:
-
To the swelled resin, add a 20% solution of piperidine in DMF (e.g., 5 mL for a 0.1 mmol scale).[1]
-
Agitate the mixture for 3 minutes and then drain the solution.[1]
-
Add a fresh aliquot of 20% piperidine in DMF.[1]
-
Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[1]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and then DMF again (3 times) to remove residual piperidine.[1]
-
References
Application Notes and Protocols for the Synthesis of Phosphopeptides Using Fmoc-Thr(PO(OBzl)OH)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2][3] The synthesis of phosphopeptides is an invaluable tool for studying the roles of protein kinases and phosphatases, screening for kinase inhibitors, and generating phospho-specific antibodies.[1][2] The "building block" approach in Fmoc-based solid-phase peptide synthesis (SPPS) utilizing pre-phosphorylated amino acids, such as Fmoc-Thr(PO(OBzl)OH)-OH, provides precise control over the location of phosphorylation.[1][2] This method is often preferred over the "global phosphorylation" strategy, which involves post-synthetic modification and can sometimes lead to side reactions.[2]
Fmoc-Thr(PO(OBzl)OH)-OH is a widely used building block for incorporating phosphothreonine into synthetic peptides.[1] The monobenzyl protecting group on the phosphate moiety offers stability during the synthesis and is resistant to the basic conditions required for Fmoc deprotection.[1] This document provides detailed application notes and protocols for the synthesis of phosphothreonine-containing peptides using this reagent.
Core Principles and Workflow
The synthesis of phosphopeptides using Fmoc-Thr(PO(OBzl)OH)-OH follows the standard cycle of Fmoc-SPPS:
-
Deprotection: Removal of the N-terminal Fmoc group from the growing peptide chain attached to a solid support.
-
Activation and Coupling: Activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent coupling to the free N-terminus of the peptide chain.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed. The crude peptide is then purified and characterized.[1]
Data Presentation
The following table summarizes typical quantitative data associated with the synthesis of phosphopeptides using Fmoc-Thr(PO(OBzl)OH)-OH. These values are general estimates and can be sequence-dependent.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | Monitored by the ninhydrin (Kaiser) test.[1] |
| Crude Peptide Purity | 50-80% | Highly dependent on the peptide sequence and length.[1] |
| Final Purity (after HPLC) | >95-98% | Dependent on the efficiency of the purification process.[1] |
| Overall Yield | 10-40% | Highly dependent on the peptide length, sequence, and purification efficiency.[1] |
| Mass Spectrometry | Observed mass ± 1 Da of calculated mass | Confirms the identity and successful phosphorylation of the peptide.[1] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Phosphothreonine-Containing Peptide
This protocol describes the manual synthesis of a phosphothreonine-containing peptide on a 0.1 mmol scale using Rink Amide resin.
1. Resin Preparation and Swelling:
-
Place 200 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) in a reaction vessel.
-
Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.[1]
2. Initial Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[1]
3. Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) in a minimal amount of DMF.[1][2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction completion using the Kaiser test.
-
After complete coupling, wash the resin with DMF (5 x 5 mL).
4. Coupling of Fmoc-Thr(PO(OBzl)OH)-OH:
-
For the coupling of Fmoc-Thr(PO(OBzl)OH)-OH, it is recommended to use uronium-based coupling reagents like HATU or TBTU in the presence of at least a three-fold excess of DIEA.
-
Dissolve Fmoc-Thr(PO(OBzl)OH)-OH (5 eq.), TBTU (5 eq.), and HOBt (5 eq.) in a minimal volume of DMF. Add DIEA (15 eq.) to the mixture and immediately add it to the deprotected peptide resin.
-
Allow the coupling to proceed for 1-2 hours and confirm completion with the Kaiser test.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to 10 mL of cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[1]
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Characterization
1. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in a water/acetonitrile mixture).[1]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide.
-
Lyophilize the pure fractions to obtain the final phosphopeptide.
2. Characterization:
-
Confirm the identity and purity of the final phosphopeptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1] The observed mass should be within 1 Da of the calculated mass.[1]
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis of phosphopeptides.
Caption: A simplified representation of the MAPK/ERK signaling cascade where threonine phosphorylation is a key event.[1]
References
Application Notes and Protocols: Benzyl Protection Strategy in Glycopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the strategic use of benzyl-type protecting groups in the chemical synthesis of glycopeptides. The robust nature of benzyl ethers makes them a cornerstone for protecting hydroxyl groups on carbohydrate moieties during the demanding steps of solid-phase peptide synthesis (SPPS) and solution-phase approaches.
Introduction to Benzyl Protection in Glycopeptide Synthesis
The synthesis of glycopeptides, which are peptides modified with carbohydrate structures (glycans), presents unique challenges due to the presence of multiple reactive functional groups on both the peptide and glycan moieties. A well-designed protecting group strategy is therefore paramount for a successful synthesis. Benzyl ethers are widely employed as "permanent" protecting groups for the hydroxyl groups of the carbohydrate portion of glycopeptides.[1][2] Their stability under a broad range of reaction conditions, including the acidic and basic treatments used in standard peptide synthesis, makes them highly valuable.[1][3]
The primary advantages of using benzyl protecting groups in this context include:
-
High Stability: Benzyl ethers are resistant to the acidic conditions used for the removal of tert-butoxycarbonyl (Boc) groups and the basic conditions for fluorenylmethyloxycarbonyl (Fmoc) group cleavage, which are the two most common strategies in SPPS.[2][4]
-
Orthogonality: The removal of benzyl groups is typically achieved under conditions that do not affect most other protecting groups used in peptide and glycan synthesis, such as catalytic hydrogenolysis.[1][5] This orthogonality allows for the selective deprotection of different functional groups at various stages of the synthesis.[6]
-
"Arming" Effect: Benzyl ethers are considered "arming" groups, meaning they are electron-donating and can increase the reactivity of a glycosyl donor, which can be advantageous in glycosylation reactions.[2]
However, a critical consideration is the potential for acid-catalyzed side reactions during the final deprotection of the peptide from the solid support, especially when using strong acids like trifluoroacetic acid (TFA).[7][8] The choice of protecting groups on the sugar can influence the stability of sensitive glycosidic bonds. For instance, α-fucoside linkages have been shown to be more labile to TFA when protected with benzyl ethers compared to acetyl esters.[7]
Comparative Data: Benzyl vs. Acetyl Protecting Groups
The choice between benzyl and acetyl protecting groups for the glycan hydroxyls is a critical strategic decision. The following table summarizes their key differences:
| Feature | Benzyl Ethers (Bn) | Acetyl Esters (Ac) |
| Bond Type | Ether | Ester |
| Stability to Acid | Generally stable to moderate acids (e.g., TFA for Boc removal)[9] | Stable |
| Stability to Base | Stable | Labile (cleaved by NaOMe, hydrazine)[2][7] |
| Removal Conditions | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HF, TFMSA)[5][10] | Basic conditions (e.g., NaOMe in MeOH)[2] |
| Effect on Glycosyl Donor Reactivity | "Arming" (electron-donating)[2] | "Disarming" (electron-withdrawing)[2] |
| Orthogonality in Fmoc-SPPS | Orthogonal | Not fully orthogonal (can be cleaved during repeated piperidine treatments)[11] |
Experimental Protocols
Protocol for Benzylation of a Glycosylated Amino Acid
This protocol describes a general procedure for the per-O-benzylation of hydroxyl groups on the carbohydrate moiety of a glycosylated amino acid using the Williamson ether synthesis.[12]
Materials:
-
Glycosylated amino acid (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv per hydroxyl group)
-
Benzyl bromide (BnBr) (1.5-2.0 equiv per hydroxyl group)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the glycosylated amino acid (1.0 equiv) in anhydrous DMF (5–10 mL/mmol) under an inert atmosphere (Ar or N₂).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (2.0 equiv per hydroxyl group) portion-wise to the solution.
-
Stir the mixture at 0°C for 30 minutes.
-
Add BnBr (1.5-2.0 equiv per hydroxyl group) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0°C and quench by the slow addition of an excess of triethylamine, followed by water.
-
Dilute the mixture with EtOAc and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the benzylated glycosylated amino acid.
Protocol for Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
This protocol outlines the removal of benzyl ethers from a glycopeptide by catalytic hydrogenolysis.[13]
Materials:
-
Benzyl-protected glycopeptide (1.0 equiv)
-
Palladium on carbon (Pd/C), 10% (catalytic amount)
-
Solvent system: e.g., Tetrahydrofuran (THF), methanol (MeOH), or a mixture like THF:tert-butyl alcohol:phosphate buffered saline (PBS)[13]
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
Dissolve the benzyl-protected glycopeptide in the chosen solvent system.
-
Carefully add the Pd/C catalyst to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until completion.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected glycopeptide.
Visualizations
Caption: Workflow for the benzylation of a glycosylated amino acid.
Caption: Workflow for the deprotection of benzyl ethers via hydrogenolysis.
Caption: Orthogonal protection strategy in glycopeptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Deprotection of Benzyl Groups from Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, a crucial amino acid with a secondary hydroxyl group, often requires protection of its carboxyl and hydroxyl functionalities during complex multi-step syntheses, such as peptide synthesis. The benzyl group is a commonly employed protecting group for both the carboxylic acid (as a benzyl ester) and the side-chain hydroxyl group (as a benzyl ether) due to its general stability across a range of reaction conditions. However, the selective and efficient removal of the benzyl group is a critical step to yield the final desired product.
This document provides detailed protocols and comparative data for the deprotection of benzyl groups from threonine derivatives, focusing on the most prevalent and effective methods: catalytic hydrogenation and acid-catalyzed hydrolysis. The choice of method is dictated by the specific location of the benzyl group (O-benzyl or benzyl ester) and the presence of other sensitive functional groups within the molecule.
Deprotection Methodologies
The two primary strategies for the cleavage of benzyl groups are catalytic hydrogenation and acidolysis.
-
Catalytic Hydrogenation: This method is widely used for the removal of both benzyl esters and benzyl ethers. It proceeds via hydrogenolysis, where a carbon-oxygen bond is cleaved by hydrogen in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). A key advantage of this method is its mildness and the clean byproducts (toluene and the deprotected molecule). Variations include transfer hydrogenation, which uses a hydrogen donor like ammonium formate or formic acid in place of hydrogen gas, making it more convenient for standard laboratory setups.[1][2]
-
Acid-Catalyzed Hydrolysis (Acidolysis): Strong acids are effective for cleaving benzyl groups, particularly benzyl ethers on the threonine side-chain.[3] Reagents such as trifluoroacetic acid (TFA), often in a "cocktail" with scavengers, are standard in solid-phase peptide synthesis for global deprotection.[3] This method is advantageous when the molecule contains functional groups that are sensitive to hydrogenation conditions.[1]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for common deprotection methods applicable to benzyl-protected threonine.
| Method | Protecting Group | Reagents & Catalyst | Solvent | Temperature | Time | Typical Yield | Citation(s) |
| Catalytic Hydrogenation | Benzyl Ester | H₂ gas, 10% Pd/C (5-10 wt%) | Methanol or Ethanol | Room Temp. | 1-12 h | >90% | [4][5] |
| Transfer Hydrogenation | Benzyl Ester | Ammonium Formate (5 eq.), 10% Pd/C (10-20 wt%) | Methanol | Reflux | 30-60 min | High | [1][6] |
| Transfer Hydrogenation | O-Benzyl Ether | Formic Acid, 10% Pd/C | Methanol | Room Temp. | < 60 min | High | [2][7] |
| Acidolysis | Benzyl Ester | Trifluoroacetic Acid (TFA) (5-10 eq.) | Dichloromethane (DCM) | 0°C to Room Temp. | 1-6 h | High | [1] |
| Acidolysis (SPPS Cleavage) | O-Benzyl Ether | Reagent K (TFA/H₂O/Phenol/Thioanisole/TIS) | N/A | Room Temp. | 2-4 h | High | [3] |
Note: Reaction times and yields are substrate-dependent and may require optimization.
Experimental Protocols
Protocol 1: Deprotection of N-Boc-L-Threonine Benzyl Ester via Catalytic Hydrogenolysis
This protocol is a standard procedure for the clean removal of a benzyl ester.[5]
Materials:
-
N-Boc-L-Threonine benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Reaction flask (e.g., round-bottom or Schlenk flask)
-
Magnetic stirrer
Procedure:
-
Dissolve N-Boc-L-threonine benzyl ester in methanol in the reaction flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a hydrogen balloon is often sufficient).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield N-Boc-L-threonine.
Protocol 2: Deprotection of L-Threonine Benzyl Ester via Catalytic Transfer Hydrogenation
This protocol offers a convenient alternative to using hydrogen gas.[1][6]
Materials:
-
H-Thr-OBzl·HCl (L-Threonine benzyl ester hydrochloride)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Reaction flask with condenser
-
Magnetic stirrer
Procedure:
-
Dissolve H-Thr-OBzl·HCl (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the mixture and filter through a pad of Celite® to remove the catalyst, washing with methanol.
-
The filtrate is then concentrated under reduced pressure to yield the crude product, which may require further purification.
Protocol 3: Deprotection of Benzyl Ether from Threonine Side-Chain via Acidolysis (SPPS)
This protocol is for the final cleavage and deprotection of a peptide containing Thr(Bzl) synthesized on a solid support.[3]
Materials:
-
Peptide-resin containing Fmoc-Thr(Bzl)-OH
-
Cleavage Cocktail (e.g., Reagent K: TFA / Water / Phenol / Thioanisole / TIS, 82.5:5:5:5:2.5 v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel for cleavage
-
Centrifuge
Procedure:
-
Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. A standard cocktail for removing the benzyl group from threonine is Reagent K.[3]
-
Add approximately 10 mL of the cleavage cocktail per gram of resin to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube filled with cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
Mandatory Visualizations
Caption: General workflow for benzyl group deprotection from threonine.
Conclusion
The deprotection of benzyl groups from threonine derivatives is a routine yet critical step in organic synthesis. Catalytic hydrogenation is a preferred method for its mild conditions and clean reaction profile, especially for benzyl esters.[4][8] Acidolysis, particularly with TFA-based cocktails, is highly effective for the robust cleavage of benzyl ethers, as commonly required in the final step of solid-phase peptide synthesis.[3] The selection of the appropriate protocol must be carefully considered based on the overall synthetic strategy and the chemical nature of the substrate to ensure high yield and purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Notes and Protocols for Fmoc-Thr(Bzl)-OH in Drug Discovery
Introduction
In the landscape of modern drug discovery, peptide-based therapeutics have emerged as a significant class of molecules, offering high specificity and potency with lower toxicity compared to small molecules. Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technology for creating these complex biomolecules.[1] The success of SPPS relies on the strategic use of protecting groups to prevent unwanted side reactions.[1] N-α-Fmoc-L-Threonine(O-benzyl)-OH, abbreviated as Fmoc-Thr(Bzl)-OH, is a key building block in this process. Threonine's side chain contains a secondary hydroxyl group that requires protection to prevent O-acylation during peptide coupling.[1] While the tert-butyl (tBu) group is more common in Fmoc-based SPPS, the benzyl (Bzl) group offers distinct advantages in specific synthetic strategies, particularly within Boc-based synthesis and certain orthogonal schemes in Fmoc chemistry.[2][3]
These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and supporting data.
Application Note 1: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a protected amino acid monomer in Fmoc-based SPPS. The Fmoc group provides temporary protection for the N-terminus, which is removed by a mild base (e.g., piperidine), while the benzyl group offers semi-permanent protection for the threonine side-chain's hydroxyl group.[1][4]
Key Features of Benzyl (Bzl) Protection:
-
Orthogonality: In a true orthogonal protection scheme, each class of protecting group can be removed under specific conditions without affecting the others.[4][5] The Fmoc/tBu strategy is a classic example.[6][7] The Boc/Bzl protection scheme is considered quasi-orthogonal because both groups are acid-labile but are removed by acids of different strengths.[4][5] The benzyl group is stable to the mild basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the mild acidic conditions used to cleave peptides from highly acid-labile resins.[3]
-
Cleavage: The Bzl group is typically removed during the final cleavage step from the resin using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[1][8]
-
Use in Fragment Condensation: The relative stability of the Bzl group compared to more labile groups allows for its use in strategies where protected peptide fragments are synthesized on the resin, cleaved, and then condensed in solution.[3][5]
Logical Relationship: Orthogonal Protection Strategies
The diagram below illustrates the concept of orthogonal protection in SPPS, comparing the common Fmoc/tBu strategy with a scheme involving benzyl protection.
Figure 1: Orthogonal vs. Quasi-Orthogonal Protection.
Application Note 2: Synthesis of Phosphopeptides
A critical application of benzyl-protected amino acids is in the synthesis of phosphopeptides, which are essential tools for studying cellular signaling pathways governed by protein kinases and phosphatases.[9] For this purpose, a related derivative, Fmoc-Thr(PO(OBzl)OH)-OH , is used.
-
Mechanism: This "building block" approach involves incorporating the pre-phosphorylated amino acid directly into the peptide sequence.[9] The monobenzyl group protects one of the phosphate hydroxyls, enhancing stability and preventing side reactions.[9][10]
-
Challenges:
-
β-Elimination: Protected phosphoserine and phosphothreonine residues are susceptible to β-elimination under the basic conditions used for Fmoc deprotection, leading to undesired byproducts.[10][11] Careful selection of the base (e.g., DBU instead of piperidine in some cases) and reaction conditions can minimize this.[11][12]
-
Coupling Efficiency: The bulky and charged nature of the protected phospho-amino acid can hinder coupling reactions.[11][13] The use of potent coupling reagents like HATU or HCTU and extended reaction times are often necessary to achieve high yields.[13][14]
-
Signaling Pathway Studied with Synthetic Phosphopeptides
Synthetic phosphopeptides are used as substrates or inhibitors to study kinase signaling cascades, such as the MAPK pathway illustrated below.
Figure 2: Probing a kinase cascade with a synthetic phosphopeptide.
Application Note 3: Peptidomimetics and Peptide-Drug Conjugates (PDCs)
This compound also serves as a foundational reagent in the synthesis of more complex drug modalities.
-
Peptidomimetics: These are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation.[15] The synthesis of the peptide backbone of a peptidomimetic often follows standard SPPS protocols, where this compound can be incorporated before subsequent modifications are made to the peptide structure.[15]
-
Peptide-Drug Conjugates (PDCs): PDCs are a form of targeted therapy where a cytotoxic drug is linked to a peptide that homes in on cancer cells.[16] The peptide component is synthesized using SPPS. This compound can be one of the amino acids in the targeting peptide sequence. The synthesis of the peptide carrier is a standard procedure, after which the drug payload is conjugated to a specific site on the peptide, often a lysine or a terminal amine.[16][17]
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | References |
| Compound Name | N-α-Fmoc-L-Threonine(O-benzyl)-OH | [1] |
| CAS Number | 117872-75-0 | [1][18] |
| Molecular Formula | C₂₆H₂₅NO₅ | [1][18][19] |
| Molecular Weight | 431.48 g/mol | [1][18] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMF, NMP, DCM | [1] |
| Purity (Typical) | ≥98.0% (TLC/HPLC) | [19] |
| Storage Temperature | 2-8°C |
Table 2: Comparison of Side-Chain Protecting Groups for Threonine in Fmoc SPPS
| Parameter | Benzyl (Bzl) | tert-Butyl (tBu) | References |
| Primary Chemistry | More common in Boc-SPPS, used for specific Fmoc strategies | Standard for Fmoc-SPPS | [3] |
| Acid Lability | Removed by strong acid (e.g., HF, strong TFA cocktail) | Removed by moderate-to-strong acid (e.g., standard TFA cleavage) | [3][5][20] |
| Base Stability | Stable to piperidine | Stable to piperidine | [1] |
| Key Advantage | Useful for preparing fully protected peptide fragments | Robust, cost-effective, and widely compatible with standard Fmoc protocols | [3][20] |
| Potential Issues | Partial removal by TFA can occur in some contexts | Can sometimes hinder Fmoc deprotection in aggregation-prone sequences | [5][20] |
Experimental Protocols
Workflow for a Single SPPS Cycle
The general workflow for adding a single amino acid residue during Fmoc-SPPS is cyclical, involving deprotection, washing, coupling, and further washing.[1]
Figure 3: The cyclical process of Fmoc solid-phase peptide synthesis.
Protocol 1: Manual SPPS Incorporation of this compound
This protocol describes a standard manual synthesis cycle on a 0.1 mmol scale using Rink Amide resin.[1]
1. Resin Preparation & Swelling:
-
Place Rink Amide resin (0.1 mmol) into a reaction vessel.
-
Add ~5 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.[1]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add ~5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh ~5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove all traces of piperidine.[1]
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in ~2 mL of DMF.
-
Add Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation solution.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[1]
-
Agitate the mixture for 1-2 hours at room temperature.
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).[1] If the test is positive (blue color), the coupling is incomplete and should be repeated.
4. Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.[1]
The resin is now ready for the next cycle, starting with the Fmoc deprotection of the newly added Thr(Bzl) residue.
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups.
1. Resin Preparation:
-
After the final SPPS cycle and deprotection, wash the peptide-resin thoroughly with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[9]
2. Cleavage Reaction:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v).[9] Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate personal protective equipment.
-
Add the cleavage cocktail to the dry resin (~5 mL for a 0.1 mmol synthesis).
-
Agitate at room temperature for 2-3 hours.[9]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Add the filtrate dropwise into a centrifuge tube containing ~40 mL of cold diethyl ether to precipitate the crude peptide.[1]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, and wash the peptide pellet two more times with cold ether.
-
Dry the crude peptide pellet under vacuum.[1]
4. Purification:
-
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 15. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - On the design principles of peptide–drug conjugates for targeted drug delivery to the malignant tumor site [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. peptide.com [peptide.com]
- 19. biorunstar.com [biorunstar.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Fmoc-Thr(Bzl)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome common solubility issues encountered with Fmoc-Thr(Bzl)-OH during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. This compound is a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the benzyl group offers stable protection for the threonine side-chain, preventing unwanted side reactions during peptide elongation. The benzyl group is noted to enhance the solubility and stability of the amino acid derivative, facilitating smoother reactions and potentially higher yields.[1]
Q2: What are the primary causes of solubility issues with this compound?
Several factors can contribute to the poor solubility of this compound:
-
Molecular Structure: While the benzyl group generally improves solubility compared to an unprotected hydroxyl group, the overall molecule possesses both hydrophobic (Fmoc and benzyl groups) and polar (carboxylic acid) regions, which can lead to complex solubility behavior in different solvents.
-
Aggregation: Like many Fmoc-protected amino acids, this compound can self-associate and form aggregates through intermolecular interactions, such as π-π stacking of the fluorenyl groups. This aggregation reduces the effective concentration of the molecule in solution.[2]
-
Solvent Quality: The purity and water content of the solvent are critical. The presence of moisture in solvents like DMF can negatively impact the solubility of Fmoc-amino acids.
-
Temperature: Lower laboratory temperatures can decrease the solubility of the reagent.
Q3: Which solvents are recommended for dissolving this compound?
The most commonly used solvents for dissolving Fmoc-amino acids in SPPS are polar aprotic solvents. These include:
-
N,N-Dimethylformamide (DMF): A standard and widely used solvent in peptide synthesis.
-
N-Methyl-2-pyrrolidone (NMP): Often exhibits higher solvating power than DMF, especially for larger and more hydrophobic peptides.
-
Dimethyl sulfoxide (DMSO): A very strong solvent that can be used as a co-solvent to enhance the solubility of difficult-to-dissolve Fmoc-amino acids.
Q4: Can I use heat to dissolve this compound?
Gentle heating (e.g., to 30-40°C) can be an effective method to increase the solubility of this compound. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.
Troubleshooting Guide
Issue 1: this compound Does Not Fully Dissolve at Room Temperature
Symptoms:
-
Visible solid particles remain in the solvent.
-
The solution appears cloudy or as a suspension.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Sonication/Agitation | Vortex the solution vigorously for 1-2 minutes. If solids persist, place the vial in an ultrasonic bath for 5-10 minutes to break up aggregates. |
| Low Temperature | Gently warm the solution to 30-40°C in a water bath with intermittent swirling until the solid dissolves. Use the solution promptly after cooling to room temperature. |
| Inadequate Solvent | If solubility in DMF is poor, consider switching to NMP, which has a higher solvating capacity. Alternatively, add a small amount of DMSO (e.g., 10-25% v/v) as a co-solvent to the DMF. |
| Poor Solvent Quality | Use fresh, high-purity, peptide-synthesis-grade solvents with low water content. |
Issue 2: Precipitation Occurs During Storage of the Solution
Symptoms:
-
A clear solution of this compound becomes cloudy or forms a precipitate upon standing.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Supersaturated Solution | The solution was likely prepared at an elevated temperature and precipitation occurred upon cooling. Prepare the solution fresh before each use. If a stock solution is necessary, consider using a slightly lower concentration. |
| Change in Temperature | Fluctuations in laboratory temperature can cause precipitation from a saturated solution. Store solutions at a constant, controlled temperature. |
Issue 3: Poor Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test after the coupling step, indicating the presence of unreacted free amines.[3][4]
-
Presence of deletion sequences in the final peptide, as identified by mass spectrometry.[3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Reagent Concentration | Ensure the this compound is fully dissolved before starting the coupling reaction. Incomplete dissolution leads to a lower effective concentration of the activated amino acid. |
| On-Resin Aggregation | The growing peptide chain may be aggregating on the solid support, hindering access of the activated this compound.[2] Switch to a more effective solvent like NMP or add DMSO to the coupling reaction.[2] Consider using chaotropic salts in wash steps to disrupt secondary structures.[2] |
| Steric Hindrance | Threonine is a β-branched amino acid, which can cause steric hindrance during coupling.[3] Use a more potent coupling reagent such as HATU or HCTU, and consider extending the coupling time or performing a double coupling.[3][4] |
Quantitative Data
While specific quantitative solubility data for this compound is not extensively available in the literature, the following table provides qualitative and extrapolated information based on related compounds and general principles of peptide chemistry. For critical applications, it is highly recommended to determine the solubility experimentally under your specific laboratory conditions.
| Solvent | Qualitative Solubility of this compound | Reported Solubility of Fmoc-Thr(tBu)-OH |
| DMF | Generally considered soluble. | - |
| NMP | Expected to have good to excellent solubility. | - |
| DMSO | Expected to have excellent solubility. | 100 mg/mL (with ultrasonic assistance)[5] |
Disclaimer: The qualitative solubility information for this compound is based on general observations for Fmoc-amino acids and supplier information. The quantitative data for Fmoc-Thr(tBu)-OH is provided as a reference for a structurally similar compound.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF or NMP.
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing.
-
Once dissolved, allow the solution to return to room temperature before use in the coupling reaction.
Protocol 2: Dissolution using a Co-Solvent (DMSO)
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mg/mL). This may require sonication.
-
In a separate vial, add the required volume of DMF for the coupling reaction.
-
Add a small volume of the concentrated DMSO stock solution to the DMF to achieve the desired final concentration of this compound. The final DMSO concentration should ideally be kept low (e.g., <25% v/v) if compatible with the subsequent chemistry.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Proceed with the activation and coupling steps.
Protocol 3: Standard Coupling of this compound in SPPS
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HATU, 2.9-4.5 equivalents), and a hindered base (e.g., DIPEA, 6-10 equivalents) in DMF or NMP.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products before proceeding to the next deprotection step.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting workflow for poor coupling.
References
Technical Support Center: Managing Peptides Containing Thr(Bzl)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the synthesis and handling of peptides containing O-Benzyl-L-threonine (H-Thr(Bzl)-OH).
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing the Thr(Bzl) residue have a high tendency to aggregate?
A1: The aggregation tendency of Thr(Bzl)-containing peptides stems from two primary factors. Firstly, the threonine backbone itself can participate in the formation of intermolecular hydrogen bonds, which promotes the self-association of peptide chains into stable secondary structures like β-sheets.[1] Secondly, the benzyl (Bzl) protecting group on the threonine side chain is bulky and hydrophobic.[1][2] A high content of hydrophobic residues or protecting groups within a peptide sequence significantly reduces its solubility in aqueous solutions and increases the likelihood of aggregation.[1][2]
Q2: What are the common signs of on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A2: Key indicators of on-resin aggregation include physical changes to the resin and poor reaction kinetics.[1] You may observe the resin matrix shrinking, clumping, or exhibiting poor swelling in the synthesis solvent.[1][3] Chemically, aggregation can lead to slow or incomplete coupling and deprotection reactions.[1][4] This is often evidenced by a positive result from colorimetric tests (like the ninhydrin test) after a coupling step, indicating unreacted free amines.[1][3] In automated synthesizers, a flattening and broadening of the UV deprotection profile during the Fmoc-removal step is a strong sign that aggregation is occurring, making the peptide chain less accessible.[1]
Q3: My final, cleaved peptide is difficult to dissolve. Is this an aggregation issue, and how can I address it?
A3: Yes, poor solubility of a cleaved and lyophilized peptide is a very strong indicator of aggregation that occurred either during synthesis or upon cleavage from the resin.[1] To address this, a stepwise solubilization strategy is recommended. Start by attempting to dissolve a small aliquot of the peptide in your intended aqueous buffer, using sonication to aid dissolution.[1] If it remains insoluble, adjust the pH of the solvent away from the peptide's isoelectric point (pI) to increase its net charge.[1][5] For highly hydrophobic peptides, the most effective method is to first dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF, and then slowly add the aqueous buffer to the solution with vigorous agitation.[1][2][6]
Q4: What are "structure-breaking" elements, and how do they prevent aggregation?
A4: "Structure-breaking" elements are chemical modifications incorporated into the peptide backbone to disrupt the formation of secondary structures that lead to aggregation.[4] The two most common strategies are:
-
Pseudoproline Dipeptides: These are derivatives of serine or threonine that are introduced as a dipeptide unit during synthesis.[7][8] The cyclized side chain forms a five-membered ring that introduces a sharp "kink" into the peptide backbone, similar to proline.[7][8] This structural disruption breaks the planarity required for the formation of extended β-sheet structures.[1][9] The native threonine residue is fully regenerated upon final acid cleavage of the peptide from the resin.[10]
-
Backbone Protection (Hmb/Dmb): This involves using temporary protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone amide nitrogen of an amino acid.[4][7] This modification physically prevents the hydrogen bond formation between peptide chains that is essential for aggregation.[4] These groups are also removed during the final cleavage step.[10]
Q5: How can I proactively design my synthesis to minimize the risk of aggregation with a Thr(Bzl)-containing peptide?
A5: A proactive approach is the most effective way to manage difficult sequences. If your peptide is long (>20 amino acids) or contains multiple hydrophobic residues, consider the following from the outset:
-
Use a Low-Loading Resin: Employ a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the physical distance between growing peptide chains, which reduces inter-chain interactions.[1][7]
-
Incorporate Structure-Breaking Elements: Strategically insert pseudoproline dipeptides approximately every 6-8 residues, particularly before hydrophobic clusters, to continuously disrupt secondary structure formation.[9][7]
-
Choose Solvents Wisely: Opt for N-methylpyrrolidone (NMP) over DMF as your primary solvent, as NMP has superior solvating properties for growing peptide chains.[7]
Troubleshooting Guides
Problem 1: On-Resin Aggregation Detected (Poor Swelling, Incomplete Reactions)
Question: I am in the middle of a synthesis and have noticed the resin is clumping. The last ninhydrin test was positive, indicating a failed coupling. What immediate steps can I take, and what should I do if the problem persists?
Answer: When on-resin aggregation is detected, you should first attempt immediate remedial actions to rescue the current synthesis. If these fail, a resynthesis using a modified strategy is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
side reactions associated with Fmoc-Thr(Bzl)-OH usage
This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of Fmoc-Thr(Bzl)-OH in solid-phase peptide synthesis (SPPS). It is aimed at researchers, scientists, and drug development professionals to help diagnose and resolve potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in peptide synthesis?
This compound is a protected amino acid used in solid-phase peptide synthesis. While the tert-butyl (tBu) group is the most common side-chain protection for threonine in Fmoc-SPPS, the benzyl (Bzl) ether is also utilized, particularly in Boc-based strategies and certain Fmoc-based applications where specific orthogonality is required.[1] The benzyl group is stable under the basic conditions of Fmoc deprotection (e.g., piperidine) but requires strong acidic conditions, such as hydrogen fluoride (HF), for complete removal, or it can be cleaved via catalytic hydrogenation.[2]
Q2: What are the main side reactions associated with the use of this compound?
The primary side reactions when using this compound are similar to those for other protected threonine residues and include:
-
Incomplete Deprotection of the Benzyl Group: The benzyl ether is only partially removed by trifluoroacetic acid (TFA), the standard reagent for final cleavage in Fmoc-SPPS.[3] This can lead to a mixture of fully and partially deprotected peptides.
-
O-acylation: If the side-chain hydroxyl group were unprotected, it could be acylated by the activated carboxyl group of the incoming amino acid. The benzyl group serves to prevent this.[1]
-
Dehydration (β-elimination): Under basic conditions, such as during the repeated Fmoc-deprotection steps with piperidine, the threonine residue can be susceptible to dehydration, forming a dehydrobutyrine (Dhb) residue. This results in a mass loss of 18 Da in the final peptide.
-
Racemization/Epimerization: The chiral center at the α-carbon can undergo inversion, particularly during the amino acid activation step.[1] The choice of coupling reagent and the addition of anti-racemization additives like HOBt or Oxyma are crucial to minimize this.[1]
-
Alkylation during Cleavage: The benzyl cation (C₇H₇⁺) generated during acid cleavage is a reactive species that can modify sensitive residues like tryptophan and methionine.[2][4]
Q3: How does the stability of the Benzyl (Bzl) protecting group compare to the tert-Butyl (tBu) group in Fmoc-SPPS?
The primary difference lies in their stability to acid, which is the basis of the orthogonality in Fmoc-SPPS. The tBu group is the standard choice because it is stable to the basic conditions used for Fmoc group removal but is cleanly and completely cleaved by a standard TFA "cocktail" during the final step. The Bzl group, however, is not fully cleaved by TFA, making it not fully orthogonal in a standard Fmoc-SPPS workflow.[2] This can result in lower purity and yield due to the need for additional or harsher deprotection steps.[2]
Data Presentation
Table 1: Comparison of Threonine Side-Chain Protecting Groups in Fmoc-SPPS
| Property | Fmoc-Thr(tBu)-OH (Standard) | This compound |
| Orthogonality in Fmoc-SPPS | Fully orthogonal | Not fully orthogonal[2] |
| Stability to Piperidine | Stable | Generally stable[2] |
| Cleavage Conditions | Strong acid (e.g., >90% TFA)[2] | Stronger acid (e.g., HF) or catalytic hydrogenation[2] |
| Cleavage Byproducts | tert-Butyl cation (reactive) | Benzyl cation (reactive)[2] |
| Common Application | Standard for Fmoc-SPPS | More common in Boc-SPPS or for specific synthetic strategies[1] |
Troubleshooting Guides
Problem 1: Incomplete removal of the Benzyl protecting group during final cleavage.
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a peak corresponding to the desired peptide mass +90 Da (mass of the benzyl group).
-
Cause: The benzyl ether is stable to standard TFA cleavage cocktails.
-
Solution:
-
Use a Stronger Acid: If equipment is available, use a stronger acid like Hydrogen Fluoride (HF) for cleavage. CAUTION: HF is extremely hazardous and requires specialized equipment and safety protocols.
-
Catalytic Hydrogenolysis: After cleavage from the resin with TFA and precipitation, the peptide can be dissolved in a suitable solvent and subjected to catalytic hydrogenolysis (e.g., using Pd/C catalyst and a hydrogen source) to remove the benzyl group.[2] This adds an extra step to the purification process.
-
Optimize Cleavage Cocktail: While not ideal, using a cleavage cocktail with a higher concentration of scavengers and extended cleavage time might slightly improve the removal, but it is unlikely to be complete. A common strong cleavage cocktail is Reagent K (TFA/Water/Phenol/Thioanisole/TIS).[1]
-
Problem 2: Detection of a side-product with a mass loss of 18 Da.
-
Symptom: MS analysis shows a significant peak at [M-18] Da relative to the target peptide mass. RP-HPLC may show a new, often more hydrophobic (later eluting), peak.
-
Cause: Dehydration of the threonine residue to dehydrobutyrine (Dhb), likely caused by prolonged or repeated exposure to the basic conditions of Fmoc deprotection (piperidine).
-
Solutions:
-
Minimize Deprotection Time: Reduce the Fmoc deprotection time to the minimum required for complete removal. A two-step deprotection (e.g., 3 minutes followed by 10-15 minutes) is often sufficient.[1]
-
Use a Weaker Base: For particularly sensitive sequences, consider replacing piperidine with a milder base like 4-methylpiperidine or using a DBU-containing deprotection solution in conjunction with a scavenger for the dibenzofulvene byproduct. However, DBU can promote other side reactions like aspartimide formation.
-
Problem 3: Presence of diastereomers in the final product.
-
Symptom: RP-HPLC shows peak broadening or the presence of a closely eluting shoulder peak. MS analysis will show the same mass for both peaks.
-
Cause: Racemization of the threonine residue at the α-carbon during the activation/coupling step. This is more likely with certain coupling reagents or with extended pre-activation times.
-
Solutions:
-
Use Racemization-Suppressing Additives: Always include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) in your coupling reactions, especially when using carbodiimide reagents like DIC.
-
Choose Appropriate Coupling Reagents: Onium salt reagents like HBTU or HATU are highly effective and, when used with an additive, generally result in low levels of racemization.[1]
-
Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after it is prepared. Avoid long pre-activation times, especially in the presence of a base like DIPEA.
-
Experimental Protocols
Protocol 1: General Method for Detection of Side Products by LC-MS
-
Sample Preparation: After cleavage and precipitation, dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
-
MS Analysis:
-
Couple the LC outflow to an electrospray ionization (ESI) mass spectrometer.
-
Acquire full scan MS data to identify the molecular weights of the components in each HPLC peak.
-
Look for the expected mass of the target peptide, as well as masses corresponding to common side products:
-
Dehydration: [M-18]
-
Incomplete Bzl deprotection: [M+90]
-
Deletion sequences: Masses corresponding to the absence of one or more amino acids.
-
-
Perform tandem MS (MS/MS) on the parent ions to confirm the peptide sequence and locate the modification.
-
Visualizations
References
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Thr(Bzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Thr(Bzl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
Low coupling efficiency with this compound is a common issue primarily due to two factors:
-
Steric Hindrance: Threonine is a β-branched amino acid. The bulky benzyl (-Bzl) protecting group on the side-chain hydroxyl, combined with the methyl group, creates significant steric hindrance. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction and leading to incomplete coupling.[1]
-
Peptide Aggregation: Sequences containing threonine, especially when adjacent to other hydrophobic or β-branched residues, are prone to forming secondary structures like β-sheets on the resin. This aggregation causes the peptide chains to clump together, which can block reactive sites and prevent reagents from accessing the N-terminal amine, drastically reducing coupling efficiency.
Q2: How can I detect incomplete coupling of this compound?
The most common method for detecting incomplete coupling on-resin is the Kaiser test (or ninhydrin test).[1][2][3] This colorimetric test detects the presence of free primary amines.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, confirming that the coupling was incomplete.[1][2]
-
Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete, and no free primary amines are present.[1][4]
For definitive off-resin analysis, a test cleavage of a small amount of resin followed by Mass Spectrometry (MS) and HPLC analysis of the crude product can identify deletion sequences (peptides lacking the threonine residue).
Q3: What are the potential side reactions when coupling this compound?
Several side reactions can occur, though some are more common with the tert-butyl protecting group, they can still be relevant:
-
Dehydration: The threonine side chain can undergo dehydration to form a dehydrobutyrine (Dhb) derivative, resulting in a mass loss of 18 Da. This can be promoted by over-activation or elevated temperatures.[5]
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic product.[5][6]
-
Racemization: While less common for threonine with standard urethane-based protecting groups, prolonged exposure to basic conditions or the use of highly activating reagents can increase the risk of epimerization.[7]
-
O-Sulfonation: During the final cleavage from the resin with trifluoroacetic acid (TFA), if Pmc or Mtr protecting groups are present on arginine residues, O-sulfonation of serine and threonine can occur as a side-reaction in the absence of suitable scavengers.[8]
Q4: Which coupling reagents are most effective for this compound?
Due to the steric hindrance of this compound, standard coupling reagents like DIC/HOBt may be insufficient. More potent activating agents are recommended.
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly reactive and generally provide the best results for hindered amino acids.[9][10][11] They form highly reactive OAt- or Oxym-based active esters that lead to faster and more efficient coupling.[12]
-
Phosphonium Salts: PyBOP is another effective reagent that avoids certain side reactions like guanidinylation that can occur with uronium/aminium salts.[10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and optimizing the coupling of this compound.
Issue 1: Positive Kaiser Test After Coupling
A positive Kaiser test indicates incomplete coupling. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for a positive Kaiser test.
Issue 2: Low Yield of Final Peptide
Low overall yield after synthesis, even with negative Kaiser tests, may indicate underlying issues.
-
Check for Aggregation: Poor resin swelling is a visual indicator of aggregation.
-
Analyze for Side Reactions: Use MS to check for deletion sequences or byproducts from side reactions like dehydration or DKP formation.
-
Optimize Cleavage: Ensure cleavage conditions are appropriate and sufficient time is allowed.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency | Potential Side Reactions |
| HATU | Aminium/Uronium Salt | 15-60 minutes | Very High | Guanidinylation of N-terminus |
| HCTU | Aminium/Uronium Salt | 15-60 minutes | Very High | Guanidinylation of N-terminus |
| COMU | Aminium/Uronium Salt | 15-60 minutes | Very High | Safer (Oxyma-based) |
| PyBOP | Phosphonium Salt | 30-120 minutes | High | Byproducts less hazardous than BOP |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | Moderate-High | - |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | Moderate | Lower efficiency for hindered couplings |
Experimental Protocols
Protocol 1: Standard Kaiser Test
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Solution A: 1 mL of 0.1 M KCN in pyridine diluted with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Place 10-15 beads of washed and dried resin into a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 100-110°C for 5 minutes.[2]
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Protocol 2: Double Coupling Strategy
This method is used to drive a difficult coupling reaction to completion.
-
Perform the first coupling of this compound using your chosen coupling reagent (e.g., HATU) for 1-2 hours.
-
Drain the reaction vessel and thoroughly wash the resin with DMF (3-5 times) to remove all soluble reagents and byproducts.[4]
-
Prepare a fresh solution of activated this compound with fresh coupling reagents.
-
Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Microwave-Assisted Coupling for Hindered Amino Acids
Microwave energy can significantly accelerate difficult couplings by overcoming aggregation and increasing reaction kinetics.[13][14][15]
Procedure:
-
Swell the resin in a microwave-safe reaction vessel.
-
Perform Fmoc deprotection as per your standard protocol (this can also be microwave-assisted).
-
In a separate vial, pre-activate the this compound (5 equivalents) with a suitable coupling reagent (e.g., DIC/Oxyma Pure) and base in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Place the vessel in a microwave peptide synthesizer and irradiate at a set temperature (e.g., 75°C) for a short duration (e.g., 5-20 minutes).[15]
-
After coupling, wash the resin and perform a Kaiser test to check for completion.
Note: Microwave parameters (power, temperature, time) should be optimized for the specific instrument and peptide sequence.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 8. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. benchchem.com [benchchem.com]
- 13. kohan.com.tw [kohan.com.tw]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
minimizing racemization during Fmoc-Thr(Bzl)-OH coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of Fmoc-Thr(Bzl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling and why is it a concern?
A1: Racemization is the conversion of the L-threonine derivative to a mixture of L-threonine and its non-natural stereoisomer, D-allo-threonine, at the alpha-carbon during the coupling reaction. Threonine has two chiral centers, and epimerization at the α-carbon leads to the formation of the D-allo-threonine diastereomer. This is a critical issue because the incorporation of this diastereomer into a peptide sequence can alter its three-dimensional structure, biological activity, and therapeutic efficacy. It also introduces a significant purification challenge due to the similar properties of the resulting diastereomeric peptides.
Q2: What is the primary mechanism of racemization for this compound during coupling?
A2: The primary mechanism of racemization for N-Fmoc protected amino acids during coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group of this compound cyclizes to form this planar, achiral intermediate. The proton at the alpha-carbon of the oxazolone is acidic and can be easily abstracted by a base present in the reaction mixture, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the free amine of the peptide chain on the oxazolone ring can occur from either face, resulting in a mixture of the desired L-Thr peptide and the undesired D-allo-Thr diastereomer.[1]
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: Several factors can influence the extent of racemization during the coupling of this compound:
-
Coupling Reagents: The choice of coupling reagent and the presence of additives are critical. Some reagents are more prone to inducing racemization than others.
-
Base: The type and concentration of the base used for activation can significantly impact racemization. Strong, sterically hindered bases are generally preferred.[2]
-
Activation Time: Prolonged pre-activation times can increase the concentration of the racemization-prone activated species.
-
Temperature: Elevated temperatures can accelerate the rate of racemization.[3]
-
Solvent: The polarity of the solvent can influence the rate of racemization.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Significant Racemization Detected (>2%) | Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing racemization. Uronium/aminium-based reagents like HBTU and HATU, while efficient, can lead to higher racemization, especially with prolonged activation. | Switch to a lower-racemization coupling reagent. Carbodiimide-based reagents like DIC, when used in combination with an additive such as OxymaPure® or HOBt, are often a better choice for racemization-prone amino acids.[2][3] Phosphonium-based reagents like PyBOP have also been shown to suppress racemization.[2] |
| Excessive Pre-activation Time: Allowing the this compound to remain in its activated state for an extended period before addition to the resin increases the risk of oxazolone formation and subsequent racemization. | Minimize pre-activation time. Ideally, use in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide. | |
| Use of a Strong, Non-hindered Base: Bases like diisopropylethylamine (DIPEA) can promote racemization through direct proton abstraction from the oxazolone intermediate. | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than DIPEA for minimizing racemization.[5] | |
| Elevated Coupling Temperature: Higher temperatures, while increasing the reaction rate, also significantly increase the rate of racemization.[3] | Perform the coupling at room temperature or below. For particularly sensitive couplings, performing the reaction at 0°C may be beneficial. | |
| Slow or Incomplete Coupling | Steric Hindrance: The bulky benzyl protecting group on the threonine side chain can sterically hinder the coupling reaction. | Increase the coupling time. A standard 2-hour coupling may need to be extended. Consider a double coupling. Perform a second coupling step to ensure the reaction goes to completion. Use a more powerful coupling reagent. While being mindful of racemization, a more potent activator like HATU or HCTU may be necessary. In such cases, carefully optimize other parameters (base, temperature, activation time) to mitigate racemization. |
| Formation of Deletion Sequences | Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the subsequent coupling of this compound will be inefficient. | Ensure complete Fmoc deprotection. Increase the deprotection time or use a stronger deprotection solution (e.g., with DBU). Monitor the deprotection using a colorimetric test like the Kaiser test. |
Data Presentation
Table 1: Comparison of Coupling Reagents and their Impact on Racemization of Serine Derivatives (as a proxy for Threonine)
Quantitative data specifically for this compound is limited in the literature. The following data for Fmoc-Ser(tBu)-OH, a structurally similar amino acid, provides a useful guide.
| Coupling Reagent/Additive | Base | % D-isomer (Epimer) | Reference |
| DIC/Oxyma | - | Negligible | [3] |
| HATU/NMM | NMM | Noticeable | [3] |
| HBTU/DIPEA | DIPEA | High | [6] |
| PyBOP/DIPEA | DIPEA | Low | [6] |
| DEPBT | - | Low | [6] |
Note: The level of racemization is highly dependent on the specific reaction conditions (temperature, solvent, activation time). The data presented here should be considered as a relative comparison.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure®
This protocol is designed to minimize racemization by avoiding pre-activation and strong bases.
-
Resin Preparation:
-
Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Perform the final Fmoc deprotection step using 20% piperidine in DMF and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure® in DMF.
-
-
Initiation of Coupling:
-
Add the amino acid/OxymaPure® solution to the resin.
-
-
Activation:
-
Add 3 equivalents of Diisopropylcarbodiimide (DIC) to the reaction vessel.
-
-
Reaction:
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring:
-
Take a small sample of the resin, wash it, and perform a Kaiser test. If the test is positive (indicating free amines), continue coupling or consider a second coupling.
-
-
Washing:
-
Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Protocol 2: Analysis of Threonine Racemization by HPLC
This protocol describes a general method to determine the extent of racemization by analyzing the formation of the D-allo-threonine diastereomer.
-
Peptide Cleavage and Deprotection:
-
Cleave the synthesized peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
-
Peptide Purification:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) to isolate the desired peptide.
-
-
Enzymatic Digestion or Acid Hydrolysis:
-
Enzymatic Digestion (preferred): Digest the purified peptide into its constituent amino acids using a mixture of proteases (e.g., aminopeptidase M, prolidase). This method avoids acid-induced racemization.
-
Acid Hydrolysis: Alternatively, hydrolyze the peptide using 6N HCl at 110°C for 24 hours. Note that this method can itself induce a low level of racemization.
-
-
Derivatization:
-
Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent, o-phthalaldehyde/N-acetyl-L-cysteine) to form diastereomeric derivatives that can be separated by standard RP-HPLC.
-
-
HPLC Analysis:
-
Analyze the derivatized amino acid mixture by RP-HPLC. The L-threonine and D-allo-threonine derivatives will have different retention times, allowing for their separation and quantification.
-
Calculate the percentage of racemization by comparing the peak area of the D-allo-threonine derivative to the total peak area of both threonine isomers.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
References
- 1. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
purification challenges of peptides with hydrophobic residues.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the purification of hydrophobic peptides.
Troubleshooting Guide
This section addresses common problems encountered during the purification of hydrophobic peptides, offering specific causes and solutions in a question-and-answer format.
Problem: Poor or No Peptide Solubility
Q1: My hydrophobic peptide won't dissolve in standard aqueous buffers (e.g., Water/Acetonitrile with 0.1% TFA). What should I do?
A1: This is the most common challenge with hydrophobic peptides, stemming from their high number of non-polar amino acids which promotes aggregation.[1][2]
Solutions:
-
Test a Range of Organic Solvents: Before injection, attempt to dissolve a small amount of the peptide in various strong organic solvents.[][4] Useful choices include Dimethylsulfoxide (DMSO), Dimethylformamide (DMF), Isopropanol (IPA), n-propanol, or Trifluoroethanol (TFE).[5][6] Note: Avoid DMSO for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation.[4]
-
Use Chaotropic Agents: For peptides that tend to aggregate severely, solvents containing chaotropic agents like Guanidine-HCl (6–12 M) can be effective at disrupting secondary structures and improving solubility.[7]
-
Employ a Step-wise Dissolution Protocol: A proven method involves adding solvents in a specific order to overcome the kinetics of dissolution.[8]
-
Consider Acidic Solvents: Formic acid or acetic acid can sometimes enhance solubility.[1] In extreme cases, dissolving the crude peptide in a higher concentration of Trifluoroacetic Acid (TFA) with ACN or DMSO can be attempted.[10]
Problem: Poor Chromatographic Peak Shape (Broad, Tailing, or Split Peaks)
Q2: My peptide elutes from the RP-HPLC column as a broad or tailing peak. How can I improve the peak shape?
A2: Poor peak shape is often a result of peptide aggregation, slow mass transfer, or secondary interactions with the stationary phase.[5]
Solutions:
-
Increase Column Temperature: Elevating the column temperature (e.g., 40-60°C) is a highly effective strategy.[7] It increases peptide solubility, reduces mobile phase viscosity, and improves kinetics, leading to sharper peaks.[5][7]
-
Optimize the Mobile Phase:
-
Ion-Pairing Agent: Ensure the concentration of TFA is sufficient (typically 0.1%).[5] For very hydrophobic peptides, a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) can sometimes improve peak shape and alter selectivity.[5]
-
Organic Modifier: Switching from Acetonitrile (ACN) to n-propanol or isopropanol can improve the solubility of highly hydrophobic peptides and disrupt aggregation.[5][7]
-
-
Adjust the Gradient: A shallower gradient slope around the elution point of the peptide can significantly improve peak sharpness and resolution.[5]
-
Lower the Flow Rate: Reducing the flow rate can enhance resolution, although it will increase the run time.[5]
-
Check for Aggregation on the Column: If the peptide is aggregating during the run, it can cause severe peak tailing. Dissolving the peptide in a stronger solvent before injection and ensuring the initial mobile phase conditions are not too weak (i.e., too aqueous) can prevent on-column precipitation.[7]
Problem: Low or No Peptide Recovery
Q3: I'm injecting my peptide, but I'm getting very low or no recovery in the collected fractions. Where is my peptide going?
A3: Low recovery is typically caused by irreversible adsorption of the peptide to the column or precipitation within the HPLC system.[5]
Solutions:
-
Change the Stationary Phase: The peptide may be binding too strongly to a standard C18 column.[1] Switch to a less hydrophobic stationary phase, such as a C8 or C4 column.[][5] C4 columns are particularly suitable for very hydrophobic peptides or those with a molecular weight greater than 5000 Da.[]
-
Use a Stronger Organic Modifier: If the peptide is not eluting even at high concentrations of ACN, it may be "stuck" on the column. Using a stronger solvent like n-propanol or isopropanol in the mobile phase can help elute the peptide.[7][8] Always run a blank injection after a sample run to check for "ghost peaks," which indicate carryover from a previous injection where the peptide did not fully elute.[8]
-
Ensure Complete Solubility Before Injection: Any undissolved peptide will be lost. Ensure the sample is fully dissolved, using the solvents mentioned in Q1 if necessary, before injection.[5] It may be necessary to dissolve the peptide in a strong solvent like DMSO and then dilute it into the initial mobile phase just before injection.[7]
-
Passivate the System: Peptides can adsorb to metallic surfaces in the HPLC system.[5] Passivating the system by flushing with a strong acid may help mitigate this issue.[5]
-
Alternative Purification Strategy: For extremely difficult peptides that show less than 1% yield with HPLC, a non-chromatographic method may be necessary.[2] This can involve precipitating the peptide in water, followed by washing with a solvent like diethyl ether to remove organic scavengers.[2]
Frequently Asked Questions (FAQs)
Q4: How do I choose the right column for my hydrophobic peptide?
A4: The choice of stationary phase is critical. While C18 is the most common starting point, it is often too retentive for hydrophobic peptides.[][5]
| Stationary Phase | Typical Use Case | Advantages for Hydrophobic Peptides | Considerations |
| C18 | General purpose, small to medium peptides (<4000 Da).[] | High resolving power for many peptides. | Can lead to very strong or irreversible binding and low recovery.[1][5] |
| C8 | Intermediate hydrophobicity. | Less retentive than C18, can improve recovery.[5] | Selectivity will differ from C18. |
| C4 | Large peptides (>5000 Da) or very hydrophobic peptides.[][11] | Significantly reduces retention, preventing irreversible binding.[5][12] | May result in broader peaks for shorter peptides due to weaker interactions.[11] |
| Phenyl | Peptides with aromatic residues. | Offers alternative selectivity based on pi-pi interactions. | Can be a good alternative when C18/C8/C4 fail.[12] |
Q5: What is the best organic modifier to use in the mobile phase?
A5: Acetonitrile (ACN) is the standard due to its low viscosity and UV transparency.[13] However, for hydrophobic peptides, other solvents can offer significant advantages.[7]
| Organic Modifier | Eluting Strength | Key Advantages | Common Usage |
| Acetonitrile (ACN) | Standard | Low viscosity, low UV cutoff, volatile.[13] | The most common solvent for RP-HPLC.[14] |
| Isopropanol (IPA) | Stronger than ACN | Excellent at dissolving hydrophobic peptides and disrupting aggregates.[7][13] | Often used for very hydrophobic peptides or polypeptides.[13] |
| n-Propanol | Stronger than ACN | Similar to IPA, can alter selectivity and improve solubility.[7][9] | Can be blended with ACN to improve performance.[8] |
Q6: Can I use formic acid (FA) instead of trifluoroacetic acid (TFA) for my purification?
A6: Yes, especially if your downstream application is mass spectrometry (MS), as TFA can cause ion suppression. However, there are trade-offs. TFA is a superior ion-pairing agent and generally provides sharper peaks.[5] Using FA may lead to peak tailing.[5] If MS compatibility is required and peak shape is poor with FA, consider using an alternative like Difluoroacetic Acid (DFA).[5]
Q7: How can I prevent my peptide from precipitating when it's injected onto the column?
A7: This happens when the sample solvent is much stronger (i.e., more organic) than the initial mobile phase. The peptide crashes out when it hits the highly aqueous mobile phase.
-
At-Column Dilution: This technique involves injecting the sample (dissolved in a strong solvent) into a mobile phase that has a slightly higher organic content than a typical 95% aqueous start.[7]
-
Solvent Matching: Ideally, dissolve your peptide in a solvent that is as close in composition to the initial mobile phase as possible. If you must use a strong solvent like DMSO, inject the smallest volume possible.[7]
Experimental Protocols
Protocol 1: Step-wise Solubility Testing for Hydrophobic Peptides
This protocol is designed to systematically find a suitable solvent for a difficult-to-dissolve peptide before attempting purification.[8]
-
Aliquot the Peptide: Place a small, known amount (e.g., 1 mg) of your lyophilized peptide into several microcentrifuge tubes.
-
Initial Organic Solvent Addition: To the first tube, add a small volume (e.g., 50 µL) of a pure organic solvent such as n-propanol, isopropanol, or acetonitrile. Vortex thoroughly. The goal is to wet the peptide, not necessarily to dissolve it completely.[8]
-
Add Acid/Buffer Component: Add a very small volume (e.g., 5 µL) of an acid like glacial acetic acid or formic acid. Vortex again.[8]
-
Titrate with Aqueous Solution: Slowly add your aqueous mobile phase buffer (e.g., water with 0.1% TFA) dropwise while continuously vortexing or sonicating.[4] Observe for dissolution.
-
Test Other Solvents: Repeat steps 2-4 with different initial organic solvents (DMSO, DMF, TFE) to find the most effective one.
-
Scale-Up: Once a successful solvent system is identified, use those same ratios to dissolve your bulk peptide for purification.
Protocol 2: General RP-HPLC Method for Hydrophobic Peptides
This protocol provides a starting point for developing a purification method.
-
Sample Preparation:
-
Dissolve the crude peptide in the strongest solvent possible in which it is fully soluble (see Protocol 1).
-
If using a very strong solvent like DMSO, dilute the sample solution with the initial mobile phase buffer just prior to injection to reduce the risk of precipitation.[7]
-
Filter the sample through a 0.22 µm syringe filter compatible with your solvent.
-
-
Column and Mobile Phase:
-
Gradient Method Development (Analytical Scale):
-
Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of your peptide.
-
Optimized Gradient: Design a shallower gradient around the elution point. For example, if the peptide eluted at 60% B in the scouting run, design a new gradient like:
-
0-5 min: 40% B (isocratic)
-
5-35 min: 40% to 70% B (1%/min slope)
-
35-40 min: 70% to 95% B (column wash)
-
40-45 min: 95% B (hold)
-
45-50 min: Re-equilibrate at 40% B
-
-
-
Preparative Scale-Up:
-
Once the analytical method provides good separation, scale up to a preparative column of the same chemistry.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Fraction Analysis and Recovery:
-
Collect fractions throughout the elution of the target peak.
-
Analyze the purity of each fraction using analytical HPLC or MS.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. nestgrp.com [nestgrp.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
- 12. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 13. Peptides purification development in Reverse Phase [blog.interchim.com]
- 14. bachem.com [bachem.com]
Technical Support Center: Optimizing Peptide Synthesis with Fmoc-Thr(Bzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve peptide yield and purity when using N-α-Fmoc-O-benzyl-L-threonine (Fmoc-Thr(Bzl)-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to incorporate in SPPS?
A1: The primary challenges with this compound, much like other β-branched amino acids, are steric hindrance and potential for peptide aggregation. The bulky benzyl (Bzl) protecting group on the side-chain hydroxyl, combined with the methyl group on the β-carbon, physically obstructs the incoming activated amino acid from efficiently coupling to the N-terminus of the growing peptide chain. This can lead to slower reaction times and incomplete coupling.[1] Furthermore, sequences containing threonine are prone to forming secondary structures on the resin, which can mask reactive sites.[1]
Q2: Is the benzyl (Bzl) protecting group on threonine stable during standard Fmoc-SPPS cycles?
A2: Yes, the benzyl ether linkage on the threonine side chain is generally stable to the mild basic conditions of piperidine used for Fmoc group removal during routine synthesis cycles.[2] However, it is important to use fresh, high-quality piperidine solutions to avoid any potential side reactions.
Q3: What are the recommended cleavage conditions for peptides containing Thr(Bzl)?
A3: The benzyl protecting group is acid-labile and requires strong acidic conditions for complete removal. A standard cleavage cocktail of Trifluoroacetic acid (TFA):Triisopropylsilane (TIS):Water (95:2.5:2.5) may be sufficient for some peptides. However, for sequences that are prone to side reactions or contain other sensitive residues, a more robust scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) is recommended to efficiently quench the reactive benzyl cations generated during cleavage.[3] Extended cleavage times of 2-4 hours may also be necessary.[4]
Q4: What are the potential side reactions associated with the use of this compound?
A4: Besides incomplete coupling leading to deletion sequences, potential side reactions include:
-
Racemization: While less common for threonine, racemization can occur during the activation step. The use of coupling additives like HOBt or OxymaPure can help suppress this.
-
O-acylation: This is prevented by the benzyl protecting group. Without it, the hydroxyl side chain could be acylated.
-
Alkylation: During the final TFA cleavage, the released benzyl cations can potentially alkylate sensitive residues like tryptophan or methionine if not properly scavenged.[4]
Q5: When should I choose this compound over the more common Fmoc-Thr(tBu)-OH?
A5: this compound is typically used in orthogonal protection schemes where the benzyl group needs to be removed under conditions that leave tert-butyl (tBu) groups intact. This is more common in Boc/Bzl synthesis strategies. In standard Fmoc/tBu SPPS, Fmoc-Thr(tBu)-OH is generally preferred due to the milder cleavage conditions required for the tBu group, which are compatible with a wider range of other protecting groups.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Reaction
This is often indicated by a positive Kaiser test (blue beads) after the coupling step, signifying the presence of unreacted free amines.[1]
| Potential Cause | Recommended Solution |
| Steric Hindrance | 1. Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight.[5] 2. Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.[6] 3. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents). |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to NMP, which has better solvating properties. 2. Incorporate Chaotropic Salts: Add agents like LiCl to the coupling reaction to disrupt secondary structures. 3. Use Pseudoproline Dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide before the difficult threonine residue can disrupt aggregation. |
| Inefficient Activation | 1. Use a More Potent Coupling Reagent: Switch from standard carbodiimides (like DIC/HOBt) to more powerful uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP.[7][8][9] |
Issue 2: Low Overall Yield After Cleavage and Purification
A low final yield can be a result of cumulative inefficiencies during synthesis or problems during the final cleavage and work-up.
| Potential Cause | Recommended Solution |
| Incomplete Cleavage of Bzl Group | 1. Use a Stronger Cleavage Cocktail: Employ Reagent K (TFA/phenol/water/thioanisole/EDT) to enhance the removal of the benzyl group.[3] 2. Extend Cleavage Time: Increase the duration of the cleavage reaction to 2-4 hours at room temperature.[4] |
| Side Reactions During Cleavage | 1. Optimize Scavengers: Ensure an adequate amount and type of scavengers are used to prevent re-attachment of protecting groups and modification of sensitive residues.[4] |
| Poor Peptide Precipitation | 1. Concentrate the Filtrate: Before adding to cold ether, concentrate the TFA filtrate under a stream of nitrogen. 2. Use an Alternative Ether: If precipitation is poor in diethyl ether, try methyl tert-butyl ether (MTBE). |
| Accumulated Low Coupling Yields | 1. Monitor Each Coupling Step: Perform a Kaiser test after each amino acid addition to identify problematic couplings early.[5] 2. Implement Capping: After a difficult coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[10] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Disclaimer: The quantitative data presented below is extrapolated from studies on various sterically hindered amino acids, as direct comparative data for this compound is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[7] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[7] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low |
Table 2: Recommended Cleavage Cocktails for Peptides Containing Thr(Bzl)
| Cocktail Name | Composition (v/v/v/v/v) | Primary Use and Considerations |
| Standard TFA Cocktail | TFA:TIS:Water (95:2.5:2.5) | Suitable for simple peptides without other sensitive residues. May be insufficient for complete Thr(Bzl) cleavage. |
| Reagent K | TFA:Phenol:Water:Thioanisole:EDT (82.5:5:5:5:2.5) | Highly recommended for peptides with multiple sensitive residues, including Thr(Bzl), Trp, Met, and Cys. Phenol and thioanisole are excellent scavengers for benzyl cations.[3] |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol is designed for a 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the resin (e.g., 200 mg of Rink Amide resin) in 5 mL of DMF for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the treatment for another 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines (beads should remain yellow). If the test is positive (blue beads), a second coupling may be necessary.
Protocol 2: Cleavage and Deprotection of a Thr(Bzl)-Containing Peptide
-
Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with DCM (3 x 5 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K by combining TFA (8.25 mL), phenol (0.5 mL), water (0.5 mL), thioanisole (0.5 mL), and 1,2-ethanedithiol (EDT) (0.25 mL). Prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dry resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA solution under a gentle stream of nitrogen. Precipitate the crude peptide by adding the concentrated filtrate to 10 mL of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield at a Threonine residue.
Caption: Workflow for a single cycle in Fmoc-based SPPS.
Caption: Simplified representation of a kinase signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Managing Steric Hindrance from the Benzyl Group in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when managing steric hindrance from the benzyl (Bn) group during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does the benzyl group cause it?
A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down due to the spatial arrangement of atoms in a molecule. The benzyl group, consisting of a benzene ring attached to a methylene (-CH₂) group, can introduce significant steric bulk. While the methylene group itself is small, the attached phenyl ring is bulky and can physically obstruct the approach of reagents to a nearby reaction center. This is particularly pronounced in substitution reactions, like SN2 reactions, where a nucleophile needs to access an electrophilic carbon.[1]
Q2: How does steric hindrance from a benzyl group impact SN2 reactions?
A: In an SN2 reaction, a nucleophile attacks an electrophilic carbon from the backside relative to the leaving group. A bulky benzyl group, especially when positioned on or near the electrophilic carbon, can shield the backside from nucleophilic attack. This shielding increases the activation energy of the reaction, leading to a significantly slower reaction rate. In cases of severe steric hindrance, the SN2 pathway may be completely inhibited, favoring other reaction pathways like SN1 or elimination.[1]
Q3: Are there instances where a benzyl group can actually speed up a reaction?
A: Yes, in reactions that proceed through a carbocation intermediate, such as SN1 reactions, the benzyl group can have an accelerating effect. The adjacent phenyl ring can stabilize the positive charge of the carbocation through resonance. This electronic stabilization lowers the energy of the carbocation intermediate and the transition state leading to its formation, which can sometimes outweigh the steric hindrance effect.[1]
Q4: What are some common alternatives to the standard benzyl group, and how do they compare in terms of steric hindrance?
A: Several substituted benzyl ethers are used as protecting groups to modulate reactivity and stability. Here are a few common examples:
-
p-Methoxybenzyl (PMB): The methoxy group at the para position makes the benzyl group more electron-rich, which allows for its cleavage under milder oxidative conditions (e.g., with DDQ). Its steric profile is similar to the standard benzyl group.[1][2]
-
3,4-Dimethoxybenzyl (DMB): Similar to PMB, the two methoxy groups make it even more electron-rich, permitting even milder oxidative deprotection. The steric hindrance is comparable to the benzyl group.[1][2]
-
Triphenylmethyl (Trityl, Tr): This group is significantly larger and more sterically demanding than the benzyl group. Its substantial bulk is often utilized for the selective protection of primary alcohols over more hindered secondary and tertiary alcohols.[1]
Troubleshooting Guides
Problem 1: Low yield or slow rate in a Williamson ether synthesis involving a sterically hindered alcohol and benzyl bromide.
This is a frequent issue arising from the difficulty of the alkoxide nucleophile in accessing the electrophilic carbon of benzyl bromide due to steric congestion around the hydroxyl group.[1]
Caption: Troubleshooting workflow for the deprotection of sterically hindered benzyl ethers.
| Method | Reagents | Conditions | Typical Yields | Notes |
| Alternative Catalysts | Pearlman's catalyst (Pd(OH)₂/C), Raney Nickel | H₂, various solvents | 70-95% | Pearlman's catalyst is often more active for hydrogenolysis of hindered ethers. [1] |
| Lewis Acid Catalysis | BCl₃, TMSI | Low temperatures (-78 °C to 0 °C) | 60-90% | Effective for cleaving hindered ethers but requires careful temperature control to avoid side reactions. [1] |
| Oxidative Cleavage | DDQ, CAN | Requires a PMB or DMB group | 85-98% | Milder than Lewis acids and orthogonal to standard benzyl groups. [2] |
| Dissolving Metal Reduction | Na/NH₃ (Birch Reduction) | Low temperatures (-78 °C) | 70-90% | Very powerful but not compatible with many other functional groups. [1] |
Experimental Protocols
Protocol 1: Benzylation of a Sterically Hindered Alcohol using Benzyl Trichloroacetimidate
This method is effective for the benzylation of alcohols that are sensitive to basic conditions or are sterically encumbered.
Workflow for Benzylation using Benzyl Trichloroacetimidate
Caption: Experimental workflow for the benzylation of a hindered alcohol.
Materials:
-
Sterically hindered alcohol
-
Benzyl trichloroacetimidate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) or Trifluoromethanesulfonic acid (TFMSA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the sterically hindered alcohol (1.0 equiv) and benzyl trichloroacetimidate (1.5 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., TMS-OTf, 0.2 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a Sterically Hindered Benzyl Ether via Catalytic Transfer Hydrogenation
This method offers a milder alternative to using hydrogen gas and is effective for deprotecting hindered benzyl ethers.
Materials:
-
Sterically hindered benzyl ether
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the sterically hindered benzyl ether (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
To the stirred suspension, add ammonium formate (5.0 equiv) in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected alcohol. The crude product can be further purified if necessary.
References
strategies to avoid β-elimination in phosphopeptide synthesis.
This guide provides researchers, scientists, and drug development professionals with strategies to mitigate and troubleshoot β-elimination, a common side reaction encountered during the solid-phase synthesis of phosphopeptides.
Troubleshooting Guide
Issue: HPLC and Mass Spectrometry data indicate the presence of byproducts consistent with β-elimination.
β-elimination of phosphorylated serine (pSer) or threonine (pThr) residues is a significant side reaction during Fmoc-based solid-phase peptide synthesis (SPPS), particularly during the basic conditions of Fmoc-deprotection. This process involves the removal of the phosphate group, leading to the formation of a dehydroalanine (from pSer) or dehydroaminobutyric acid (from pThr) intermediate. These unsaturated residues can then react with nucleophiles present in the reaction mixture, such as piperidine, to form stable adducts.
Q1: How can I confirm that the unexpected peaks in my HPLC and mass spectrum are due to β-elimination?
A1: You can identify β-elimination byproducts through a combination of HPLC and mass spectrometry (MS) analysis.
-
High-Performance Liquid Chromatography (HPLC): β-elimination byproducts, such as dehydroalanine derivatives or piperidine adducts, will typically have different retention times compared to the target phosphopeptide, appearing as new peaks in the chromatogram.
-
Mass Spectrometry (MS):
-
The initial β-elimination results in a mass loss of 98 Da (H₃PO₄) from the desired peptide.
-
If the resulting dehydroalanine intermediate reacts with piperidine (a common Fmoc deprotection reagent), you will observe a net mass loss of 13 Da (mass of piperidine, 85 Da, minus the mass of phosphoric acid, 98 Da).
-
Q2: My N-terminal phosphoserine residue seems particularly prone to β-elimination. Why is this and what can I do?
A2: N-terminal phosphoserine residues are indeed more susceptible to piperidine-induced β-elimination. Once the subsequent amino acid is coupled, the phosphoserine residue becomes more stable to multiple piperidine treatments.[1]
Mitigation Strategy: For the deprotection step of the Fmoc-group from the N-terminal phosphoserine residue, it is highly recommended to use an alternative, milder base instead of the standard 20% piperidine in DMF.[1] Effective alternatives include 50% cyclohexylamine in DCM, or a solution of 5% DBU in DMF.[2] For all other deprotection steps in the sequence, you can revert to the standard piperidine protocol.
Q3: I am using microwave-assisted SPPS and observing significant β-elimination. What adjustments should I make?
A3: Microwave heating can accelerate both the desired deprotection and the undesired β-elimination side reaction. The combination of high temperature and piperidine is known to enhance β-elimination.
Mitigation Strategies:
-
Avoid Microwave Heating During Deprotection: Perform the Fmoc deprotection steps at room temperature, especially after incorporating a phosphoamino acid.[1]
-
Use a Milder Base: If microwave heating is used for coupling, switch to a less aggressive base for the subsequent deprotection. A low concentration of DBU (e.g., 0.5%) at elevated temperatures has been shown to favor Fmoc deprotection over β-elimination.
Frequently Asked Questions (FAQs)
Q4: What is the underlying chemical mechanism of β-elimination?
A4: β-elimination is a base-catalyzed elimination reaction. The process for a phosphoserine residue is as follows:
-
A base (e.g., piperidine) abstracts the acidic proton from the α-carbon of the phosphoserine residue.
-
This is followed by the elimination of the phosphate group from the β-carbon.
-
The result is the formation of a dehydroalanine residue, which contains a carbon-carbon double bond.
-
This unsaturated intermediate is an electrophile and can be attacked by nucleophiles, such as piperidine, to form a stable adduct (e.g., 3-(1-piperidinyl)alanine).
Q5: Which phosphate protecting group is best to minimize β-elimination?
A5: The use of a monobenzyl (Bzl) protecting group for the phosphate moiety, as in Fmoc-Ser(PO(OBzl)OH)-OH, is the preferred strategy in modern phosphopeptide synthesis.[3] This approach significantly minimizes β-elimination compared to using unprotected or other types of protected phosphoamino acids and has become the building block of choice.[1][3]
Q6: Are there alternatives to the standard 20% piperidine for Fmoc deprotection that are less likely to cause β-elimination?
A6: Yes, several alternative bases and conditions have been shown to effectively remove the Fmoc group while suppressing β-elimination. The choice of base can have a significant impact on the purity of the final phosphopeptide.
Data Presentation
Table 1: Comparison of Bases for Fmoc Deprotection to Minimize β-Elimination
| Deprotection Reagent | Concentration | Conditions | Efficacy in Minimizing β-Elimination | Reference |
| Piperidine | 20% in DMF | Room Temperature | Standard, but can cause significant β-elimination, especially for N-terminal pSer. | [1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 0.5% - 5% in DMF | Room Temp or 90°C | Highly effective. At 90°C, 0.5% DBU removes Fmoc with minimal β-elimination. | |
| Piperazine | 6% (w/v) in DMF | Room Temperature | Causes less side-product formation than piperidine in sensitive sequences. | |
| Cyclohexylamine | 50% in DCM | Room Temperature | Complete suppression of β-elimination observed for N-terminal pSer. | [1] |
| Morpholine | 50% in DMF | Room Temperature | Milder than piperidine; can suppress β-elimination. |
Experimental Protocols
Protocol 1: Fmoc Deprotection using DBU to Minimize β-Elimination
This protocol is recommended for the deprotection step immediately following the coupling of a phosphoserine or phosphothreonine residue, especially if it is at the N-terminus.
-
Resin Preparation: Following the coupling of the Fmoc-protected phosphoamino acid, wash the peptidyl-resin thoroughly with DMF (3 x 1 min).
-
Deprotection Solution: Prepare a fresh solution of 5% (v/v) DBU in DMF.
-
Deprotection Reaction: Add the DBU solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of DBU.
-
Chain Elongation: Proceed with the coupling of the next amino acid using your standard protocol. For subsequent deprotection steps of non-phosphorylated residues, you may revert to using 20% piperidine in DMF.
Protocol 2: Coupling of Fmoc-Ser/Thr(PO(OBzl)OH)-OH
This protocol is optimized for the efficient incorporation of monobenzyl-protected phosphoamino acids.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using your chosen protocol (e.g., 20% piperidine in DMF or an alternative from Table 1). Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Ser/Thr(PO(OBzl)OH)-OH (3-5 equivalents relative to resin loading) and an activator like HATU (2.9-4.5 equivalents) in a minimal amount of DMF.
-
Base Addition: Add DIPEA (8-15 equivalents) to the activation mixture and mix briefly. A higher concentration of DIPEA is often beneficial for coupling phosphoamino acids.
-
Coupling Reaction: Immediately add the activation mixture to the deprotected resin. Agitate the reaction at room temperature for 2-4 hours. The coupling of phosphoamino acids can be slower due to steric hindrance.
-
Monitoring and Washing: Perform a Kaiser test to monitor the reaction for completion (a negative result indicates completion). If the reaction is incomplete, consider a second coupling. Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).
Protocol 3: Final Cleavage and Deprotection
This protocol uses a standard acidic cocktail to cleave the peptide from the resin and remove the benzyl and other side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common and effective cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
CAUTION: Prepare and use the cleavage cocktail in a well-ventilated fume hood.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold ether to remove scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Visualization of Workflow
References
Validation & Comparative
A Comparative Guide to the HPLC Purification of Peptides Containing Thr(Bzl)
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical decision that significantly influences the purification strategy and overall success of the synthesis. This guide provides an objective comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of peptides containing O-benzyl-threonine (Thr(Bzl)) with those containing the more commonly used O-tert-butyl-threonine (Thr(tBu)). This comparison is supported by established chemical principles and illustrative experimental data to inform the selection of the appropriate protected amino acid for your synthetic needs.
The benzyl (Bzl) protecting group for the threonine side chain is typically employed in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. In contrast, the tert-butyl (tBu) group is the standard for the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal strategy.[1][2] These differing synthetic approaches, along with the distinct physicochemical properties of the protecting groups themselves, lead to notable differences in the purification of the resulting crude peptides.
Performance Comparison: Thr(Bzl) vs. Thr(tBu) in RP-HPLC
The primary distinction between Thr(Bzl) and Thr(tBu) that impacts HPLC purification is their hydrophobicity. The benzyl group is significantly more hydrophobic than the tert-butyl group. This increased hydrophobicity of the Thr(Bzl) residue leads to a longer retention time on reversed-phase columns.[3]
Illustrative Data Presentation
The following table summarizes the typical performance differences observed during the RP-HPLC purification of a hypothetical model peptide (e.g., a 10-mer peptide) synthesized with either Thr(Bzl) or Thr(tBu). These values are representative and compiled from established literature principles to illustrate the expected outcomes.[4]
| Parameter | Peptide with Thr(Bzl) | Peptide with Thr(tBu) |
| Synthesis Strategy | Boc/Bzl | Fmoc/tBu |
| Crude Purity (by HPLC) | 70-85% | 80-95%[4] |
| RP-HPLC Retention Time | Longer | Shorter |
| Elution (% Acetonitrile) | Higher | Lower |
| Final Purity (after HPLC) | >98% | >98%[4] |
| Overall Yield | 65-80% | 70-85%[4] |
Note: The higher crude purity often observed with the Fmoc/tBu strategy is generally attributed to the milder deprotection conditions used throughout the synthesis.
Key Considerations for HPLC Purification of Thr(Bzl) Peptides
Due to the increased hydrophobicity imparted by the benzyl group, peptides containing Thr(Bzl) can present unique challenges during purification.[3]
-
Solubility: Thr(Bzl)-containing peptides can be difficult to dissolve in aqueous solutions. It is often necessary to first dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the initial HPLC mobile phase.
-
Aggregation: The hydrophobicity of the Bzl group can promote peptide aggregation, which may lead to broader peaks and lower recovery during HPLC.
-
Column Choice: While a standard C18 column is often suitable, for very hydrophobic peptides containing multiple Thr(Bzl) or other bulky hydrophobic residues, a less retentive column such as a C8 or C4 may provide better separation and recovery.
-
Gradient Optimization: A shallower gradient around the elution point of the target peptide is often required to achieve optimal separation from closely eluting impurities. A broad "scouting" gradient is recommended to first determine the approximate elution time.
Experimental Protocols
General Protocol for RP-HPLC Purification of a Thr(Bzl)-Containing Peptide
This protocol outlines the general steps for the purification of a crude peptide containing a Thr(Bzl) residue. Optimization will be required based on the specific characteristics of the peptide.
1. Sample Preparation:
- Weigh approximately 1-2 mg of the lyophilized crude peptide for an analytical test run.
- Add a minimal volume of HPLC-grade DMSO or DMF (e.g., 50-100 µL) to dissolve the peptide. Gentle sonication may be used to aid dissolution.
- Dilute the dissolved peptide with mobile phase A (0.1% TFA in water) to a final concentration suitable for injection (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Setup and Conditions:
- Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
- Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column. This should be scaled up for preparative columns.
- Detection: UV absorbance at 214 nm and 280 nm.
- Column Temperature: 30°C (can be increased to 40-60°C to improve solubility and peak shape for hydrophobic peptides).
3. Gradient Elution:
- Scouting Gradient: Start with a broad gradient to determine the retention time of the peptide (e.g., 5-95% B over 30 minutes).
- Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 60% B, a new gradient could be 50-70% B over 20 minutes.
4. Fraction Collection and Analysis:
- Inject the prepared sample and run the optimized gradient on a preparative scale.
- Collect fractions corresponding to the main peak(s).
- Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the target peptide.
- Pool the fractions that meet the required purity specifications.
- Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Visualizing the Workflow and Concepts
Conclusion
The choice between Thr(Bzl) and Thr(tBu) for peptide synthesis has significant downstream implications for purification. Peptides incorporating Thr(Bzl) are notably more hydrophobic, leading to longer retention times in RP-HPLC and requiring careful optimization of sample preparation and gradient elution to ensure high purity and recovery. While the Boc/Bzl strategy utilizing Thr(Bzl) is a robust and often cost-effective approach, the Fmoc/tBu strategy with Thr(tBu) frequently yields a cleaner crude product, potentially simplifying the purification process.[4] By understanding the distinct properties of these protecting groups and employing the appropriate purification strategies, researchers can successfully isolate high-purity peptides for their scientific and drug development endeavors.
References
- 1. Frontiers | Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies [frontiersin.org]
- 2. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 3. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups [mdpi.com]
- 4. benchchem.com [benchchem.com]
Navigating the Maze of Protected Peptides: A Comparative Guide to the Mass Spectrometry Analysis of Thr(Bzl)-Containing Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex peptides, the incorporation of unnatural or modified amino acids is a critical tool. Threonine, with its reactive hydroxyl side chain, often requires protection during solid-phase peptide synthesis (SPPS). The choice of protecting group not only influences the synthetic strategy but also has significant implications for the subsequent analytical validation by mass spectrometry. This guide provides an objective comparison of the mass spectrometric behavior of threonine-containing peptides protected with a benzyl group (Thr(Bzl)) versus the commonly used tert-butyl (Thr(tBu)) and trityl (Trt) groups, supported by established fragmentation principles and detailed experimental protocols.
At a Glance: Comparing Threonine Protecting Groups in Mass Spectrometry
The selection of a protecting group for threonine's side chain is a balance between stability during synthesis and ease of removal. However, the nature of the protecting group also dictates its behavior in the mass spectrometer, influencing fragmentation patterns and, consequently, the ease and confidence of structural elucidation. The following table summarizes the key characteristics of Thr(Bzl), Thr(tBu), and Thr(Trt) in the context of mass spectrometry analysis.
| Feature | Thr(Bzl) | Thr(tBu) | Thr(Trt) | Unprotected Thr |
| Protecting Group Mass | 90.05 Da (C₇H₆) | 56.06 Da (C₄H₈) | 243.12 Da (C₁₉H₁₅) | N/A |
| Primary Side-Chain Fragmentation | Neutral loss of toluene (92.06 Da) or tropylium ion (91.05 Da) | Neutral loss of isobutylene (56.11 Da) | Neutral loss of the trityl group (243.34 Da) | Neutral loss of acetaldehyde (44.03 Da)[1] |
| Fragmentation Energy Requirement | Moderate | Low to Moderate | Low | Moderate |
| Impact on Backbone Fragmentation | Can suppress b- and y-ion series in favor of side-chain loss | Can lead to dominant neutral loss, but backbone ions are typically observable | Often results in a dominant neutral loss, potentially obscuring backbone fragmentation[2] | Backbone fragmentation is generally efficient |
| In-Source Fragmentation Potential | Moderate | Low | High, depending on source conditions[2] | Low |
| Diagnostic Utility of Neutral Loss | Strong indicator of Bzl group presence | Strong indicator of tBu group presence | Strong indicator of Trt group presence | Can be indicative of threonine, but other residues can also exhibit neutral losses |
| Optimal Fragmentation Technique | HCD or ETD to balance side-chain loss and backbone fragmentation | CID or HCD | ETD to preserve the protecting group and favor backbone fragmentation | CID or HCD |
Deciphering the Fragments: Characteristic Mass Spectrometry Behavior
The stability of the protecting group under mass spectrometry conditions is a critical factor. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) often lead to characteristic fragmentation of the protecting groups, which can be both a diagnostic tool and a challenge for sequence analysis.
Thr(Bzl): Peptides containing threonine protected with a benzyl group are expected to exhibit a prominent neutral loss of the benzyl group. This can occur as the loss of toluene (92.06 Da) or the formation of a stable tropylium cation (m/z 91.05). This fragmentation pathway can be dominant, sometimes at the expense of obtaining a complete series of b- and y-ions for peptide sequencing.
Thr(tBu): The tert-butyl group is known for its lability in the gas phase, readily undergoing a neutral loss of isobutylene (56.11 Da). While this is a highly diagnostic fragmentation, it can also lead to spectra where the neutral loss peak is the most abundant, potentially complicating the interpretation of other fragment ions.
Thr(Trt): The bulky trityl group is particularly prone to fragmentation.[2] In CID or HCD, a significant neutral loss of the trityl group (243.34 Da) is often observed, which can dominate the MS/MS spectrum and make it challenging to obtain sufficient backbone fragmentation for sequence confirmation.[2]
Experimental Protocols for Robust Analysis
To achieve reliable and informative mass spectrometry data for Thr(Bzl)-containing peptides and their counterparts, a well-defined experimental protocol is essential.
Sample Preparation
-
Dissolution: Dissolve the lyophilized peptide in a suitable solvent. Due to the hydrophobicity of the benzyl group, initial dissolution in a small amount of an organic solvent like DMSO or acetonitrile may be necessary before diluting with an aqueous solution.[3]
-
Final Concentration: For LC-MS analysis, dilute the sample to a final concentration of 1-10 µM in a solution of 50:50 acetonitrile:water with 0.1% formic acid.[3] Formic acid is generally preferred over trifluoroacetic acid (TFA) for mass spectrometry as it causes less ion suppression.[3]
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is a suitable choice for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 60% mobile phase B over 30-60 minutes is a good starting point for analytical separations.
-
Flow Rate: 0.2-0.4 mL/min for analytical columns.
-
Column Temperature: Maintaining the column at 30-40°C can improve peak shape.[2]
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptide analysis.
-
MS1 (Full Scan): Acquire a full scan over a mass range appropriate for the expected charge states of the peptide (e.g., m/z 300-2000).
-
MS2 (Fragmentation):
-
CID/HCD: For initial characterization, a normalized collision energy of 25-35% is a good starting point.[2] HCD is often preferred as it can provide a better balance between side-chain fragmentation and backbone cleavage.
-
ETD: For peptides where the protecting group is particularly labile (like Trt) or when unambiguous backbone fragmentation is required, Electron Transfer Dissociation (ETD) is recommended as it tends to preserve labile side-chain modifications.
-
Visualizing the Pathways and Processes
To better understand the analytical workflow and the fragmentation patterns discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for the LC-MS/MS analysis of protected peptides.
References
A Comparative Guide to the Analytical Characterization of Fmoc-Thr(Bzl)-OH Raw Material
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the purity and identity of amino acid building blocks are paramount to achieving high-yield, high-purity target peptides. This guide provides a comprehensive analytical comparison of Fmoc-Thr(Bzl)-OH, a key protected amino acid, with its widely used alternative, Fmoc-Thr(tBu)-OH. By presenting objective experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their peptide synthesis workflows.
Executive Summary
This compound utilizes a benzyl (Bzl) ether to protect the side-chain hydroxyl group of threonine, while Fmoc-Thr(tBu)-OH employs a tert-butyl (tBu) ether. The primary distinction lies in the acid lability of these protecting groups. The Bzl group is significantly more stable and requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage. In contrast, the tBu group is readily cleaved by moderate acids such as trifluoroacetic acid (TFA), making it compatible with the standard cleavage conditions in Fmoc-based SPPS. This fundamental difference in chemical properties influences the selection of these raw materials based on the desired peptide's complexity, sensitivity, and the overall synthetic strategy.
Physicochemical and Purity Comparison
The following tables summarize the key physicochemical properties and typical purity specifications for this compound and Fmoc-Thr(tBu)-OH.
Table 1: Physicochemical Properties
| Property | This compound | Fmoc-Thr(tBu)-OH |
| Synonym | N-α-Fmoc-O-benzyl-L-threonine | N-α-Fmoc-O-tert-butyl-L-threonine[1] |
| CAS Number | 117872-75-0[2] | 71989-35-0[3][4][5] |
| Molecular Formula | C₂₆H₂₅NO₅[2] | C₂₃H₂₇NO₅[1][3] |
| Molecular Weight | 431.48 g/mol [2] | 397.46 g/mol [5] |
| Appearance | White to off-white powder | White to off-white crystalline powder[3] |
| Storage Conditions | 2-8°C[2] | 2-8°C[5] |
Table 2: Purity and Identity Specifications
| Analytical Technique | This compound | Fmoc-Thr(tBu)-OH |
| Purity by HPLC | ≥98.0% | ≥99.0%[1][6] |
| Purity by TLC | ≥98.0%[2] | Information Not Available |
| Enantiomeric Purity | Typically >99.5% | ≥99.8%[6] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ≈ 432.17 m/z | [M+H]⁺ ≈ 398.19 m/z |
| ¹H NMR | Conforms to structure | Conforms to structure |
| FT-IR | Conforms to structure | Conforms to structure |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The choice between the Bzl and tBu protecting groups for the threonine side chain has significant implications for the SPPS workflow, particularly during the final cleavage and deprotection step.
-
Fmoc-Thr(tBu)-OH : This is the standard choice for routine Fmoc-SPPS.[4] The tBu group is stable during the repetitive piperidine treatments for Fmoc group removal but is efficiently cleaved under standard TFA "cocktail" conditions used to release the peptide from the resin. This orthogonality ensures a clean and straightforward synthesis process for a wide range of peptides.[7]
-
This compound : The benzyl group's high stability to TFA makes it unsuitable for standard Fmoc-SPPS protocols where final cleavage is performed with TFA. Its removal requires harsher acidic conditions, such as with HF, which are more commonly associated with Boc-based SPPS.[7][8] Consequently, this compound is typically employed in more specialized applications, such as the synthesis of protected peptide fragments that will be used in subsequent fragment condensation strategies.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective : To determine the purity of the raw material.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm or 265 nm.
-
Sample Preparation : Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
Data Analysis : Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Objective : To confirm the molecular weight of the compound.
-
Instrumentation : A mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 0.1 mg/mL.
-
Infusion : The sample solution is directly infused into the mass spectrometer.
-
Ionization Mode : Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Data Analysis : The resulting mass spectrum should show a prominent peak corresponding to the expected mass-to-charge ratio of the protonated molecule. For this compound, this would be approximately 432.17 m/z, and for Fmoc-Thr(tBu)-OH, it would be around 398.19 m/z.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective : To confirm the chemical structure and identity of the compound.
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition : A standard proton NMR spectrum is acquired.
-
Expected Chemical Shifts (δ) in CDCl₃ (approximate) :
-
This compound :
-
~7.7-7.2 ppm (m, 13H, aromatic protons of Fmoc and Bzl groups)
-
~5.5-5.3 ppm (d, 1H, NH)
-
~4.6-4.2 ppm (m, 5H, CH₂ of Bzl, CH₂ and CH of Fmoc)
-
~4.1 ppm (m, 1H, α-CH)
-
~3.9 ppm (m, 1H, β-CH)
-
~1.2 ppm (d, 3H, γ-CH₃)
-
-
Fmoc-Thr(tBu)-OH :
-
~7.8-7.3 ppm (m, 8H, aromatic protons of Fmoc group)
-
~5.4 ppm (d, 1H, NH)
-
~4.5-4.2 ppm (m, 3H, CH₂ and CH of Fmoc)
-
~4.1 ppm (m, 1H, α-CH)
-
~4.0 ppm (m, 1H, β-CH)
-
~1.2 ppm (s, 9H, t-butyl protons)
-
~1.1 ppm (d, 3H, γ-CH₃)
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective : To identify the characteristic functional groups present in the molecule.
-
Instrumentation : An FT-IR spectrometer.
-
Sample Preparation : The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : An infrared spectrum is recorded typically in the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands (cm⁻¹) :
-
Both Compounds :
-
~3300 cm⁻¹ (broad, O-H stretch of carboxylic acid)
-
~3060-3030 cm⁻¹ (C-H stretch, aromatic)
-
~2970-2850 cm⁻¹ (C-H stretch, aliphatic)
-
~1720-1700 cm⁻¹ (strong, C=O stretch of carboxylic acid)
-
~1690 cm⁻¹ (strong, C=O stretch of urethane)
-
~1540 cm⁻¹ (N-H bend)
-
~1250 cm⁻¹ (C-O stretch)
-
~760 and 740 cm⁻¹ (C-H bend, aromatic)
-
-
This compound specific :
-
Additional peaks corresponding to the monosubstituted benzene ring of the benzyl group.
-
-
Fmoc-Thr(tBu)-OH specific :
-
Characteristic peaks for the t-butyl group, including C-H bending vibrations.
-
-
Visualizing Workflows and Structures
The following diagrams, generated using Graphviz, illustrate the analytical workflow and the chemical structures of the compared molecules.
Caption: Analytical workflow for this compound raw material.
Caption: Chemical structures of this compound and Fmoc-Thr(tBu)-OH.
References
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Thr(Bzl)-OH vs. Fmoc-Thr(tBu)-OH
For researchers, scientists, and drug development professionals embarking on solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthesis. Threonine, with its hydroxyl side chain, necessitates a robust protecting group to prevent unwanted side reactions during peptide elongation. Two commonly employed derivatives for this purpose are Fmoc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH. This guide provides an objective comparison of their performance in SPPS, supported by available data and detailed experimental protocols, to aid in the selection of the optimal reagent for your research needs.
At a Glance: Key Differences and Performance Parameters
While both derivatives serve the same fundamental purpose of protecting the threonine side chain, their distinct protecting group chemistries—benzyl (Bzl) ether versus tert-butyl (tBu) ether—give rise to significant differences in their application and performance. The choice between them often hinges on the specific requirements of the peptide sequence and the overall synthetic strategy.
| Feature | This compound | Fmoc-Thr(tBu)-OH |
| Protecting Group | Benzyl (Bzl) ether | tert-Butyl (tBu) ether |
| Protecting Group Lability | Stable to piperidine; Cleaved by strong acids (e.g., HF or TFMSA-based cocktails like Reagent K).[1] | Stable to piperidine; Cleaved by strong acids (e.g., TFA-based cocktails).[2] |
| Orthogonality in Fmoc-SPPS | Fully orthogonal. The Bzl group is stable to the basic conditions used for Fmoc removal.[3] | Fully orthogonal and the standard choice for Fmoc/tBu strategy.[4] |
| Coupling Efficiency | Generally high with standard coupling reagents like HBTU/DIPEA.[1] | Generally high, though steric hindrance can be a factor.[5] |
| Potential Side Reactions | - Potential for incomplete cleavage requiring harsh acid conditions. - Racemization during activation, though minimized with additives like HOBt.[1] | - Dehydration of the threonine residue to form dehydrobutyrine.[5] - Diketopiperazine formation at the dipeptide stage.[6] - Steric hindrance may lead to incomplete coupling.[5] |
| Final Cleavage Conditions | Requires strong acid cocktails such as Reagent K (TFA/Water/Phenol/Thioanisole/TIS).[1] | Typically cleaved with standard TFA cocktails (e.g., TFA/TIS/Water).[7] |
| Compatibility | Used in both Boc/Bzl and some Fmoc-based strategies.[1] | The standard choice for the widely used Fmoc/tBu strategy.[4] |
Note: Direct quantitative comparative studies on coupling efficiency, yield, and purity between this compound and Fmoc-Thr(tBu)-OH are scarce in the available literature. The performance can be highly sequence-dependent.
Experimental Workflow and Methodologies
To provide a framework for the practical application and comparison of these two threonine derivatives, detailed experimental protocols for a standard SPPS coupling cycle are provided below. These protocols can be adapted for either manual or automated peptide synthesis.
Standard SPPS Coupling Cycle
This protocol outlines the steps for a single amino acid coupling cycle on a solid support.
Figure 1. Generalized workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound or Fmoc-Thr(tBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Phenol
-
Water (deionized)
Protocol 1: Fmoc Deprotection
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Amino Acid Coupling
-
In a separate vessel, dissolve this compound or Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).
Protocol 3: Final Cleavage and Deprotection
For Peptides Synthesized with Fmoc-Thr(tBu)-OH:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the purified peptide under vacuum.
For Peptides Synthesized with this compound:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare Reagent K cleavage cocktail: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5 v/v/v/v/v).[1]
-
Add Reagent K to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[1]
-
Follow steps 4-7 from the protocol for tBu deprotection.
Logical Framework for Comparison
To systematically evaluate the performance of this compound and Fmoc-Thr(tBu)-OH, a parallel synthesis approach is recommended.
Figure 2. Logical workflow for a comparative study of this compound and Fmoc-Thr(tBu)-OH in SPPS.
Conclusion and Recommendations
The choice between this compound and Fmoc-Thr(tBu)-OH is a strategic one, dictated by the specific context of the peptide synthesis.
-
Fmoc-Thr(tBu)-OH remains the standard and more commonly used derivative for routine Fmoc-SPPS. Its compatibility with standard TFA cleavage cocktails and the vast body of literature supporting its use make it a reliable choice for a wide range of applications. However, researchers should be mindful of potential side reactions such as dehydration, particularly in sensitive sequences.
-
This compound offers a valid alternative, especially in scenarios where the use of a benzyl-based protecting group strategy is preferred or when exploring different orthogonal protection schemes. The stability of the benzyl ether to the standard Fmoc deprotection conditions is a key advantage. However, the necessity for harsher cleavage conditions with cocktails like Reagent K requires careful consideration, especially for peptides containing other sensitive residues.
For researchers and drug development professionals, the optimal choice will depend on a careful evaluation of the target peptide's sequence, the presence of other sensitive amino acids, and the desired final purity. When embarking on the synthesis of a novel or challenging peptide, a small-scale pilot synthesis comparing both derivatives, as outlined in the logical workflow above, can provide invaluable empirical data to guide the selection for a larger-scale production.
References
A Head-to-Head Comparison: Benzyl vs. Tert-Butyl Protection for Threonine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that dictates the success of peptide synthesis. Threonine, with its secondary hydroxyl group, requires robust side-chain protection to prevent O-acylation and other side reactions during peptide chain elongation. The two most common protecting groups for this purpose are the benzyl (Bzl) ether and the tert-butyl (tBu) ether. This guide provides an in-depth, objective comparison of these two strategies, supported by experimental data and detailed protocols to inform the rational design of your synthesis.
The choice between benzyl and tert-butyl protection for the threonine side chain is fundamentally linked to the overall solid-phase peptide synthesis (SPPS) strategy employed. Benzyl protection is the hallmark of the Boc/Bzl strategy, where the Nα-amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group. In contrast, tert-butyl protection is integral to the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.
Performance Comparison at a Glance
The selection of a protecting group strategy has significant implications for reaction conditions, orthogonality, and the final purity of the synthesized peptide. The following tables summarize the key performance indicators for benzyl and tert-butyl protection of threonine.
| Parameter | Benzyl (Bzl) Protection | Tert-Butyl (tBu) Protection |
| SPPS Strategy Compatibility | Boc/Bzl | Fmoc/tBu |
| Nα-Deprotection Conditions | Moderate Acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Deprotection | Strong Acid (e.g., HF, TFMSA)[1] | Moderate Acid (e.g., TFA)[1] |
| Orthogonality | Quasi-orthogonal (relies on differential acid lability)[1] | Fully orthogonal (base vs. acid labile)[1] |
| Typical Crude Purity | High purity is achievable, but harsh final cleavage can generate side products.[1] | Generally high, with milder cleavage conditions beneficial for sensitive peptides. |
| Typical Overall Yield | Can be higher in some cases for aggregation-prone sequences in "average" conditions. | Generally high with well-established protocols.[1] |
Delving into the Chemistry: Advantages and Disadvantages
Benzyl (Bzl) Protection
The benzyl ether is a robust protecting group, stable to the repetitive mild acid treatments used for Boc group removal. This stability is a key advantage in the Boc/Bzl strategy.
Advantages:
-
High Stability: The benzyl ether is stable to a wide range of reagents and conditions encountered during SPPS, minimizing premature deprotection.
-
Proven Track Record: The Boc/Bzl strategy is a classic and well-established method for peptide synthesis.
Disadvantages:
-
Harsh Deprotection: Removal of the benzyl group requires strong, hazardous acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which can degrade sensitive peptides and requires specialized equipment.[2][3]
-
Side Reactions during Cleavage: The benzyl cation generated during HF cleavage is a potent electrophile that can lead to alkylation of sensitive residues such as tryptophan, methionine, and cysteine.[3] This necessitates the use of a cocktail of scavengers (e.g., anisole, p-cresol, thioanisole) to trap these reactive intermediates.[2][3]
-
Quasi-Orthogonality: Both the Nα-Boc group and the side-chain Bzl group are removed by acid, relying on a significant difference in acid lability for selectivity. This lack of true orthogonality can sometimes lead to complications.[1]
Tert-Butyl (tBu) Protection
The tert-butyl ether is the protecting group of choice for the widely used Fmoc/tBu SPPS strategy. Its key advantage lies in its acid lability, which complements the base-labile Fmoc group.
Advantages:
-
Mild Deprotection: The tBu group is readily cleaved by moderate acids, most commonly trifluoroacetic acid (TFA), which is significantly milder than HF and compatible with standard laboratory equipment.[4]
-
True Orthogonality: The Fmoc/tBu strategy is a truly orthogonal system. The base-labile Fmoc group can be removed without affecting the acid-labile tBu group, and vice-versa. This allows for greater flexibility in the synthesis of complex peptides, including those with post-translational modifications.[1]
-
Reduced Side Reactions during Cleavage: While the t-butyl cation formed during TFA cleavage can also cause side reactions, particularly S-tert-butylation of cysteine, the issue is generally less severe than with the benzyl cation and can be effectively managed with appropriate scavengers like triisopropylsilane (TIS) and water.[5][6]
Disadvantages:
-
Potential for Aggregation: The Fmoc/tBu strategy can sometimes be more prone to on-resin peptide aggregation, which can lead to incomplete coupling and deprotection steps.[1]
-
Piperidine-Induced Side Reactions: The use of piperidine for Fmoc deprotection can lead to side reactions such as aspartimide formation in susceptible sequences.[1]
Experimental Protocols
Synthesis of Protected Threonine Derivatives
Synthesis of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH)
A common synthetic route involves the following steps:
-
Esterification of L-threonine with methanol and thionyl chloride to yield L-threonine methyl ester hydrochloride.
-
Reaction with isobutene in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the tert-butyl ether.
-
Saponification of the methyl ester to yield O-tert-butyl-L-threonine.
-
Reaction with Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) to afford the final product, Fmoc-Thr(tBu)-OH.[7][8]
Synthesis of N-α-Fmoc-O-benzyl-L-threonine (Fmoc-Thr(Bzl)-OH)
The synthesis of this compound is less commonly performed from scratch in academic labs due to the commercial availability of the final product. However, a general approach would involve:
-
Protection of the Nα-amino group of L-threonine with the Fmoc group.
-
Selective benzylation of the side-chain hydroxyl group using a benzylating agent like benzyl bromide in the presence of a base. Careful optimization is required to avoid N-benzylation.
Incorporation into a Peptide Chain (Fmoc/tBu Strategy)
Protocol for a single coupling cycle of Fmoc-Thr(tBu)-OH:
-
Resin Preparation: The peptide-resin from the previous cycle should have its N-terminal Fmoc group removed, yielding a free amine. This is typically achieved by treating the resin twice with a 20% piperidine in DMF solution.
-
Washing: The deprotected peptide-resin is thoroughly washed with DMF to remove residual piperidine.
-
Activation of Fmoc-Thr(tBu)-OH: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (e.g., 4 equivalents) and an activating agent such as HBTU (e.g., 3.9 equivalents) in DMF. Add a base, typically DIPEA (e.g., 8 equivalents).[4]
-
Coupling Reaction: Add the activated Fmoc-Thr(tBu)-OH solution to the washed peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[4]
-
Washing: After the coupling period, drain the reaction solution and wash the peptide-resin extensively with DMF.
Final Cleavage and Deprotection
Deprotection of Thr(Bzl) in a Boc/Bzl Strategy:
-
Reagents: Anhydrous Hydrogen Fluoride (HF), scavengers (e.g., anisole, p-cresol, thioanisole).
-
Procedure: The peptide-resin is treated with liquid HF in a specialized, HF-resistant apparatus at low temperature (typically 0 °C) for a defined period (e.g., 1 hour). The HF is then evaporated, and the crude peptide is precipitated with cold diethyl ether.[2][3]
Deprotection of Thr(tBu) in an Fmoc/tBu Strategy:
-
Reagents: Trifluoroacetic acid (TFA), scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)).
-
Procedure: The peptide-resin is treated with a cleavage cocktail, typically containing 95% TFA and scavengers, at room temperature for 2-4 hours. The resin is then filtered off, and the crude peptide is precipitated from the TFA solution with cold diethyl ether.[6][9]
Visualizing the Workflow and Logic
Conclusion
The choice between benzyl and tert-butyl protection for the threonine side chain is a strategic one, dictated by the overall synthetic approach and the nature of the target peptide. The Boc/Bzl strategy, utilizing Thr(Bzl), is a robust and classic approach that can be advantageous for certain "difficult" sequences. However, it is hampered by the harsh final deprotection conditions and the requirement for specialized equipment.
For the synthesis of complex, sensitive, or modified peptides, the Fmoc/tBu strategy with Thr(tBu) is generally the preferred method.[1] Its milder reaction conditions, true orthogonality of protecting groups, and the vast body of supporting literature and protocols make it a more versatile and often more reliable choice for modern peptide synthesis challenges. Ultimately, a thorough understanding of the advantages and disadvantages of each strategy, as outlined in this guide, will enable researchers to make an informed decision that maximizes the likelihood of a successful synthesis.
References
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - TFA Cleavage Strategy for Mitigation of SâtButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - American Chemical Society - Figshare [acs.figshare.com]
- 7. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 8. Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
Threonine Protecting Groups: A Comparative Guide to Maximizing Peptide Purity
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of amino acid protecting groups is a critical determinant of success. The hydroxyl side chain of threonine (Thr) presents a key decision point, as inadequate protection can lead to side reactions that compromise the purity and yield of the final peptide. This guide provides an objective comparison of the most common Thr protecting groups, supported by experimental insights, to aid in the synthesis of high-purity peptides.
The choice of a protecting group for threonine's side-chain hydroxyl function is pivotal in Fmoc-based solid-phase peptide synthesis. This group must remain stable during the repetitive basic conditions of Fmoc deprotection (typically piperidine in DMF) yet be readily removable during the final acidic cleavage of the peptide from the resin. The two most widely utilized protecting groups that fulfill this requirement are the tert-butyl (tBu) ether and the trityl (Trt) ether. While Fmoc-Thr(tBu)-OH is often considered the industry standard for its robustness, Fmoc-Thr(Trt)-OH offers significant advantages in specific, often challenging, synthetic contexts.[1][2]
Performance Comparison of Threonine Protecting Groups
The selection between the tBu and Trt protecting groups can profoundly impact coupling efficiency, the propensity for side reactions, and ultimately, the purity of the crude peptide. This is particularly true in the synthesis of "difficult sequences" that are long, hydrophobic, or prone to aggregation.
| Feature | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Key Characteristic | Standard & Robust | Highly Acid Labile & Bulky |
| Primary Application | Routine synthesis of a wide range of peptides. | Synthesis of "difficult" sequences, aggregation-prone peptides, and protected peptide fragments.[3] |
| Advantages | - High stability during synthesis. - Widely available and generally more cost-effective.[3] | - Steric bulk can disrupt peptide aggregation.[2] - Milder cleavage conditions reduce side reactions with sensitive residues.[2] - Can lead to significantly higher crude purity in difficult syntheses.[3] |
| Disadvantages | - Can contribute to aggregation in difficult sequences.[1] - Requires strong acid (high % TFA) for cleavage, which can promote side reactions.[1] | - Higher initial cost.[3] - Steric hindrance may necessitate longer coupling times or more potent reagents. |
| Typical Crude Purity | Good to Excellent for standard peptides.[1] Can be significantly lower (e.g., ~20%) for aggregation-prone sequences.[3] | Generally higher for difficult or aggregation-prone sequences (e.g., up to ~70% in cases where tBu fails).[2][3] |
Common Side Reactions
Several side reactions can occur involving the threonine residue during SPPS. The choice of protecting group is a key factor in mitigating these unwanted reactions.
-
O-acylation: The unprotected hydroxyl group of threonine can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides. Both tBu and Trt groups effectively prevent this.[1]
-
β-Elimination (Dehydration): Under basic conditions, the threonine residue can undergo dehydration to form a dehydrobutyrine (Dhb) derivative. This results in a mass loss of 18 Da in the final peptide, which is detectable by mass spectrometry. While stable ether linkages like tBu and Trt minimize this, prolonged exposure to strong bases should be avoided.
-
Incomplete Deprotection: In the synthesis of long or aggregation-prone peptides, the use of Fmoc-Thr(tBu)-OH has been observed to lead to incomplete removal of the N-terminal Fmoc group. This issue is often attributed to peptide aggregation, which hinders reagent access. The bulkier Trt group can disrupt this aggregation, facilitating more efficient deprotection.
Experimental Protocols
The following are generalized protocols for the key steps in Fmoc-SPPS involving protected threonine derivatives. Optimization may be required based on the specific peptide sequence and resin.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a manual synthesis cycle for incorporating a protected threonine residue.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF (Fmoc deprotection solution)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5-20 minutes at room temperature. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-Thr(Protection)-OH (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for a few minutes.[2]
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.[1]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (for tBu protection): Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[1]
-
Cleavage Cocktail (for Trt protection): A milder TFA concentration can often be used.
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the appropriate cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
HPLC Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the crude synthetic peptide.
Instrumentation and Reagents:
-
Reverse-phase HPLC (RP-HPLC) system with a UV detector.
-
C18 column (typical for peptides).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Peptide sample dissolved in an appropriate solvent (e.g., water/acetonitrile mixture).
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulates.
-
Chromatographic Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the prepared peptide sample.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient for peptides is from 5% to 60% B over 20-30 minutes.
-
-
Detection: Monitor the elution of the peptide and any impurities using a UV detector, typically at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams outline the experimental workflow and a relevant biological pathway where a synthetic peptide might act.
Caption: Experimental workflow for peptide synthesis and purity analysis.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
References
A Researcher's Guide to the Analytical Validation of Synthetic Peptides with Threonine(Bzl)
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable and reproducible results. The choice of protecting groups for reactive amino acid side chains is a critical factor influencing not only the success of the synthesis but also the subsequent analytical validation. This guide provides an objective comparison of analytical methodologies for synthetic peptides containing Threonine protected with a benzyl group (Thr(Bzl)), offering insights into its performance against alternatives and providing supporting experimental data.
The benzyl group is a classical and effective protecting group for the hydroxyl function of threonine, particularly in Boc/Bzl solid-phase peptide synthesis (SPPS). Its stability under various conditions and its removal with strong acids make it a valuable tool. However, its presence introduces specific challenges and considerations during analytical validation, primarily in reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). Understanding these nuances is essential for accurate characterization of the synthetic peptide.
Comparative Analysis of Analytical Performance
The analytical validation of a synthetic peptide primarily focuses on confirming its identity, purity, and quantity. The presence of the Thr(Bzl) group can influence the outcomes of the most common analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides[1][2][3]. The separation is based on the hydrophobicity of the peptide. The benzyl group on the threonine side chain significantly increases the overall hydrophobicity of the peptide, which can lead to longer retention times compared to its unprotected or tert-butyl (tBu) protected counterparts. This increased hydrophobicity can be advantageous for separating the target peptide from more polar impurities, but it may also necessitate adjustments to the chromatographic method, such as a steeper gradient or a stronger organic mobile phase, to ensure efficient elution.
Table 1: Illustrative Comparison of RP-HPLC Performance for a Model Peptide (Sequence: Tyr-Ala-Thr-Gly-Phe-Leu)
| Parameter | Peptide with Thr(Bzl) | Peptide with Thr(tBu) | Unprotected Peptide |
| Retention Time (min) | 22.5 | 19.8 | 17.2 |
| Peak Resolution (from a key impurity) | 1.8 | 1.6 | 1.5 |
| Crude Purity (%) | 85 | 88 | Not Applicable |
| Final Purity after Purification (%) | >98 | >98 | >98 |
Note: Data is illustrative and based on typical chromatographic behavior. Actual results will vary depending on the peptide sequence and chromatographic conditions.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and for identifying impurities[4][5][6]. When analyzing peptides containing Thr(Bzl), a key consideration is the stability of the benzyl protecting group in the mass spectrometer. The benzyl ether bond can be labile under certain ionization conditions, potentially leading to in-source fragmentation.
A characteristic fragmentation pattern for benzyl ethers involves cleavage of the C-O bond, which can result in the loss of the benzyl group (91 Da) or the formation of a tropylium ion (m/z 91)[7][8][9]. This fragmentation can complicate spectral interpretation. However, it can also serve as a diagnostic tool to confirm the presence of the Thr(Bzl) modification. In tandem MS (MS/MS) analysis, the fragmentation of the peptide backbone (b- and y-ions) is used for sequence confirmation. The presence of the Thr(Bzl) group can influence the fragmentation pattern, and its neutral loss should be considered during data analysis.
Table 2: Key Mass Spectrometry Characteristics for a Model Peptide
| Parameter | Peptide with Thr(Bzl) | Peptide with Thr(tBu) |
| Expected [M+H]⁺ | Higher MW | Lower MW |
| Potential In-Source Fragmentation | Neutral loss of benzyl group (91 Da) | Neutral loss of isobutylene (56 Da) |
| Characteristic MS/MS Fragment Ions | b- and y-ions; potential for neutral loss of benzyl ether | b- and y-ions; potential for neutral loss of t-butanol |
| Sequence Coverage | Generally good, but can be affected by dominant neutral loss | Generally good |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate analytical validation of synthetic peptides containing Thr(Bzl).
Protocol 1: RP-HPLC for Purity Analysis
Objective: To determine the purity of a synthetic peptide containing Thr(Bzl).
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A (or a minimal amount of a compatible organic solvent like DMSO if solubility is an issue, then diluted with Mobile Phase A)[10]
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the peptide sample (typically 1 mg/mL).
-
Run a linear gradient elution, for example, from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Monitor the elution profile at 214 nm or 220 nm.
-
Calculate the purity by integrating the peak areas. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: LC-MS for Identity Confirmation
Objective: To confirm the molecular weight of a synthetic peptide containing Thr(Bzl).
Materials:
-
LC-MS system (e.g., coupled to an ESI-QTOF or Orbitrap mass spectrometer)
-
C18 reversed-phase column suitable for MS analysis
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Prepare the mobile phases and ensure they are fresh.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a small amount of the peptide sample (e.g., 1-5 µL of a 0.1 mg/mL solution).
-
Run a suitable gradient to elute the peptide.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Analyze the spectrum to identify the molecular ion peak corresponding to the calculated mass of the Thr(Bzl)-containing peptide. Look for characteristic isotope patterns and charge states.
-
If performing MS/MS, select the precursor ion of the target peptide and acquire the fragmentation spectrum to confirm the amino acid sequence.
Visualizing Key Processes and Relationships
Diagrams are powerful tools for understanding complex workflows and biological pathways.
The analytical validation process is intricately linked with the synthesis and purification steps. The initial analysis of the crude product informs the purification strategy, and subsequent analyses ensure the purity and identity of the final product.
The choice of protecting group for threonine has a direct impact on the analytical characteristics of the resulting peptide, influencing chromatographic behavior and mass spectrometric fragmentation.
Synthetic peptides, particularly those mimicking or inhibiting protein-protein interactions, are often designed to modulate signaling pathways like the ERK/MAPK cascade. Threonine phosphorylation is a key event in the activation of ERK, highlighting the biological relevance of this amino acid and the importance of its successful incorporation into synthetic peptides[11][12][13][14].
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. renyi.hu [renyi.hu]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. GCMS Section 6.13 [people.whitman.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Threonine Protecting Groups for Peptide Synthesis and Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for trifunctional amino acids like threonine is a critical determinant of success in peptide synthesis and the development of complex organic molecules. The hydroxyl side chain of threonine is a reactive site that, if left unprotected, can lead to undesirable side reactions, reduced yield, and purification challenges. This guide provides a comprehensive comparative analysis of various threonine protecting groups, supported by experimental data and detailed protocols to inform the selection of the most suitable protection strategy.
The choice of a protecting group for threonine's hydroxyl function is primarily dictated by the overall synthetic strategy, particularly the N-terminal protecting group employed (e.g., Fmoc or Boc) and the desired deprotection conditions. An ideal protecting group should be stable under the conditions of peptide chain elongation and N-terminal deprotection, yet readily and cleanly removable at the appropriate stage without compromising the integrity of the peptide.
Performance Comparison of Threonine Protecting Groups
The selection of a threonine protecting group significantly impacts the efficiency of peptide synthesis, crude product purity, and the propensity for side reactions. The most commonly employed protecting groups in modern peptide synthesis are the tert-butyl (tBu) and trityl (Trt) ethers, especially within the widely used Fmoc/tBu orthogonal protection scheme.[1][2] Other notable protecting groups include benzyl (Bzl) ether, tert-butyldimethylsilyl (TBDMS) ether, propargyloxycarbonyl (Poc), and tetrahydropyranyl (Thp), each offering distinct advantages in specific synthetic contexts.
Quantitative Data Summary
| Protecting Group | Derivative | Molecular Weight ( g/mol ) | Lability | Typical Crude Purity | Advantages | Disadvantages |
| tert-Butyl (tBu) | Fmoc-Thr(tBu)-OH | 397.48 | Strong Acid (e.g., >90% TFA)[3] | Good to Excellent[4] | High stability, cost-effective, widely available.[4] | Harsh cleavage can cause side reactions with sensitive residues; may promote aggregation in "difficult sequences".[4][5] |
| Trityl (Trt) | Fmoc-Thr(Trt)-OH | 583.68 | Mild Acid (e.g., 1-5% TFA)[3] | Often higher than tBu for "difficult sequences"[5][6] | Mild cleavage reduces side reactions; bulky group can disrupt peptide aggregation.[3][5] | Higher cost; steric hindrance may require more potent coupling reagents. |
| Benzyl (Bzl) | Fmoc-Thr(Bzl)-OH | 431.48 | Catalytic Hydrogenolysis (H₂/Pd) or strong acid (HF, TFMSA)[7] | Good | Orthogonal to Fmoc/tBu strategy; stable to TFA. | Hydrogenolysis is not compatible with sulfur-containing residues; strong acid cleavage is harsh. |
| tert-Butyldimethylsilyl (TBDMS) | Fmoc-Thr(TBDMS)-OH | 455.62 | Fluoride ions (e.g., TBAF) or acid[8] | Good | Orthogonal to both acid- and base-labile groups. | Can be labile under certain acidic or basic conditions. |
| Propargyloxycarbonyl (Poc) | Fmoc-Thr(Poc)-OH | ~451.45 | Tetrathiomolybdate[9] | Good yields reported[9] | Orthogonal to acid- and base-labile groups; mild deprotection.[9] | Reagents for deprotection are less common. |
| Tetrahydropyranyl (Thp) | Fmoc-Thr(Thp)-OH | ~425.49 | Mild Acid (e.g., dilute TFA)[10] | Good | Stable to base; can be removed under mild acidic conditions.[10] | Introduces a new chiral center. |
Experimental Protocols
Detailed methodologies for the introduction and removal of key threonine protecting groups are essential for reproducible and high-yielding synthetic outcomes.
Tert-Butyl (tBu) Protection and Deprotection
-
Protection (Synthesis of Fmoc-Thr(tBu)-OH): The introduction of the tBu group is typically performed on a larger scale by suppliers. The process generally involves the reaction of a suitably N-protected threonine derivative with isobutylene in the presence of a strong acid catalyst.
-
Deprotection (Cleavage from Resin):
-
Reagent Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[4]
-
Cleavage: Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Work-up: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.[4]
-
Trityl (Trt) Protection and Deprotection
-
Protection (General Procedure for Tritylation of an Alcohol):
-
Dissolve the N-protected threonine in a suitable solvent (e.g., pyridine or DCM with a base like DIEA).
-
Add trityl chloride (Trt-Cl) and stir the reaction at room temperature until completion, monitored by TLC.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Deprotection (Cleavage from Resin):
-
Reagent Preparation: Prepare a mild acidic cleavage cocktail, often a dilute solution of TFA in DCM (e.g., 1-5%). The exact concentration depends on the lability of other protecting groups.[3]
-
Cleavage: Treat the peptide-resin with the cleavage cocktail for 30-60 minutes at room temperature.
-
Work-up: Follow the same procedure as for tBu deprotection.
-
Benzyl (Bzl) Protection and Deprotection
-
Protection (Fischer-Speier Esterification for C-terminal protection, adaptable for side chain):
-
To a round-bottom flask with a Dean-Stark trap, add N-Fmoc-threonine, an excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid.
-
Add a solvent like benzene or toluene and heat to reflux, collecting the water generated in the Dean-Stark trap.
-
Upon completion, cool the reaction and remove the solvent and excess benzyl alcohol under reduced pressure.
-
-
Deprotection (Catalytic Hydrogenolysis):
-
Dissolve the benzyl-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
TBDMS Protection and Deprotection
-
Protection (O-Silylation):
-
Dissolve N-Fmoc-threonine in an anhydrous solvent such as DMF or DCM.
-
Add a base, typically imidazole (2.5 equivalents).[8]
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and purify the product.
-
-
Deprotection:
-
Dissolve the TBDMS-protected peptide in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF) and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Perform a standard aqueous work-up and purify the deprotected peptide.
-
Propargyloxycarbonyl (Poc) Protection and Deprotection
-
Protection (Synthesis of Boc-Thr(Poc)-OH):
-
To a solution of Boc-Threonine in anhydrous chloroform, add propargyl chloroformate and a base (e.g., pyridine) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Perform an aqueous work-up with dilute acid, followed by extraction with an organic solvent.
-
Dry the organic layer and concentrate under vacuum. Purify by column chromatography.[9]
-
-
Deprotection:
-
Dissolve the Poc-protected peptide in acetonitrile.
-
Add benzyltriethylammonium tetrathiomolybdate and stir at room temperature.[9]
-
Monitor the reaction for completion.
-
Perform a suitable work-up and purification.
-
Tetrahydropyranyl (Thp) Protection and Deprotection
-
Protection:
-
Dissolve N-Fmoc-threonine in an anhydrous solvent like DCM.
-
Add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of a mild acid catalyst such as pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and purify the product.
-
-
Deprotection:
-
Treat the Thp-protected peptide with a mild acidic solution, such as dilute TFA in DCM (e.g., 2%) in the presence of a scavenger like TIS.[10]
-
The deprotection is typically rapid and can be monitored by LC-MS.
-
Remove the solvent and excess acid under a stream of nitrogen.
-
Visualizing Workflows and Selection Logic
To further aid in the understanding and selection of threonine protecting groups, the following diagrams illustrate key chemical structures, reaction workflows, and a decision-making framework.
Caption: Chemical structures of common threonine side-chain protecting groups.
Caption: A generalized workflow for the protection and deprotection of threonine.
Caption: A decision tree to guide the selection of a threonine protecting group.
Signaling Pathways and Side Reactions
The hydroxyl group of threonine, if unprotected, can participate in several side reactions during peptide synthesis. Understanding these pathways is crucial for troubleshooting and optimizing synthetic protocols.
Caption: Major side reactions involving the unprotected threonine side chain.
-
O-Acylation: The hydroxyl group can act as a nucleophile and attack the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide.[11] This is a significant side reaction that necessitates side-chain protection.
-
β-Elimination (Dehydration): Under basic conditions, such as during Fmoc deprotection with piperidine, the threonine side chain can undergo dehydration to form a dehydroamino acid residue.[11]
-
N→O Acyl Shift: During final cleavage with strong acids like TFA, an intramolecular acyl migration from the peptide backbone's nitrogen to the side-chain hydroxyl group can occur.[11]
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cblpatras.gr [cblpatras.gr]
- 7. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Protecting Groups in Focus: A Comparative Stability Analysis of Benzyl and Other Key Protecting Groups
For researchers, scientists, and drug development professionals navigating the complex landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic strategy. This guide provides an objective, data-driven comparison of the stability of the benzyl (Bn) protecting group against other widely used protecting groups, including tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyldimethylsilyl (TBDMS), and methoxymethyl (MOM). By presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide aims to empower researchers to make informed decisions in the strategic protection and deprotection of functional groups.
The concept of "orthogonality" is central to modern synthetic chemistry, enabling the selective removal of one protecting group in the presence of others.[1][2][3] This principle allows for the sequential modification of a polyfunctional molecule, a cornerstone of complex molecule synthesis.[2] This guide will explore the stability of various protecting groups under a range of conditions to highlight their orthogonal relationships.
Comparative Stability Profile
The stability of a protecting group is dictated by its lability under specific chemical conditions. The benzyl group is renowned for its general stability in both acidic and basic media, making it a robust choice for a wide array of synthetic transformations.[4] However, its susceptibility to catalytic hydrogenolysis provides a mild and selective deprotection method.[5][6] In contrast, other protecting groups exhibit distinct stability profiles, which are summarized below.
| Protecting Group | Abbreviation | Stable Conditions | Labile Conditions |
| Benzyl | Bn | Acidic, Basic, Mild Oxidizing/Reducing Agents | Catalytic Hydrogenolysis (e.g., H₂/Pd-C), Strong Oxidizing Agents, Strong Acids (e.g., HF)[4][6][7] |
| tert-Butoxycarbonyl | Boc | Basic, Nucleophilic, Catalytic Hydrogenation[1][8] | Acidic (e.g., TFA, HCl)[1][9][10] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acidic, Catalytic Hydrogenation[8][11] | Basic (e.g., Piperidine)[12][13][14] |
| tert-Butyldimethylsilyl | TBDMS | Basic, Catalytic Hydrogenation | Fluoride Ions (e.g., TBAF), Acidic[15][16][17] |
| Methoxymethyl | MOM | pH 4-12[17] | Acidic (e.g., HCl)[18][19] |
Quantitative Data on Deprotection Conditions
The following table provides a quantitative comparison of typical deprotection conditions for the discussed protecting groups, including reaction times and reported yields. It is important to note that optimal conditions can be substrate-dependent.
| Protecting Group | Reagent(s) | Solvent | Temperature | Time | Typical Yield (%) |
| Benzyl (Bn) | H₂, 10% Pd/C | MeOH or EtOAc | Room Temp. | 2-16 hours | >95%[5][20] |
| Benzyl (Bn) | Ammonium Formate, 10% Pd/C | Methanol | Reflux | 2-16 hours | >95%[5] |
| Boc | 20-50% TFA | DCM | Room Temp. | 1-4 hours | Variable (70-90%)[9][20][21] |
| Fmoc | 20% Piperidine | DMF | Room Temp. | 10-20 minutes | >99%[12][13] |
| TBDMS | 1.1 equiv. TBAF (1M) | THF | 0°C to Room Temp. | 45 min - 18 hours | 32-99%[15][17] |
| MOM | cat. conc. HCl | Methanol | Reflux | Minutes to hours | High[18] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the deprotection of each of the discussed protecting groups.
Protocol 1: Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis
Objective: To remove a benzyl protecting group from a hydroxyl functionality using catalytic transfer hydrogenation with ammonium formate.[5]
Materials:
-
Benzyl-protected compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
Procedure:
-
Dissolve the benzyl-protected compound in methanol in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[5]
-
To the stirred suspension, add ammonium formate (5.0 equivalents) in one portion.[5]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)
Objective: To remove a Boc protecting group from an amine using trifluoroacetic acid.[9]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (20% to 100% v/v). For sensitive substrates, start with a lower concentration.[9]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
Protocol 3: Deprotection of an Fmoc-Protected Amine using Piperidine
Objective: To remove an Fmoc protecting group from an amine, typically in the context of solid-phase peptide synthesis (SPPS).[12][13]
Materials:
-
Fmoc-protected amine (e.g., on a solid support)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
To the Fmoc-protected amine (e.g., resin in a reaction vessel), add the 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature for 10-20 minutes.[12]
-
Drain the solution.
-
Wash the deprotected amine (e.g., resin) thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 4: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
Objective: To cleave a TBDMS ether to reveal the free hydroxyl group.[15][17]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.[22]
-
Allow the reaction to warm to room temperature and stir for 45 minutes to 18 hours, monitoring by TLC.[15]
-
Upon completion, dilute the reaction mixture with DCM and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: Deprotection of a MOM Ether using Acid
Objective: To remove a MOM protecting group from a hydroxyl functionality using acidic hydrolysis.[18]
Materials:
-
MOM-protected alcohol
-
Concentrated Hydrochloric acid (HCl)
-
Methanol (MeOH)
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a catalytic amount of concentrated HCl.[18]
-
Heat the solution to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within minutes to a few hours.[18]
-
After cooling to room temperature, neutralize the mixture with a suitable base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate to yield the deprotected alcohol.
Visualization of Orthogonal Deprotection Strategies
The following diagrams, generated using the DOT language, illustrate the logical relationships in orthogonal deprotection schemes, which are fundamental to complex organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. benchchem.com [benchchem.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. benchchem.com [benchchem.com]
- 21. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Researcher's Guide to Fmoc-Thr(Bzl)-OH: A Comparative Analysis for Peptide Synthesis
For scientists and professionals in drug development and peptide research, the selection of appropriate amino acid building blocks is a critical step that dictates the success of solid-phase peptide synthesis (SPPS). The hydroxyl-containing amino acid threonine requires side-chain protection to prevent undesirable reactions, primarily O-acylation, during the coupling process. While Fmoc-Thr(tBu)-OH is the most commonly employed derivative in Fmoc-based SPPS, Fmoc-Thr(Bzl)-OH, with its O-benzyl protection, presents a viable, albeit less common, alternative. This guide provides an objective comparison of this compound with other threonine derivatives, supported by experimental protocols and a discussion of potential outcomes.
Performance and Property Comparison
The choice of protecting group for the threonine side chain influences several aspects of peptide synthesis, including the conditions required for final cleavage and the potential for side reactions. The benzyl (Bzl) group is notably more acid-labile than the tert-butyl (tBu) group, which has implications for its use in different synthetic strategies. While this compound is fully compatible with the base-labile conditions of Fmoc-SPPS for Nα-deprotection, its side-chain deprotection requires different conditions than the standard tBu group.
Below is a comparative summary of the key properties of this compound and its more common counterpart, Fmoc-Thr(tBu)-OH.
| Property | This compound | Fmoc-Thr(tBu)-OH | Key Considerations |
| Molecular Formula | C₂₆H₂₅NO₅[1] | C₂₁H₂₃NO₅ | The higher molecular weight of this compound may be a factor in cost and reagent calculations. |
| Molecular Weight | 431.48 g/mol [1] | 397.46 g/mol | Affects the molar quantity calculations for synthesis. |
| Side-Chain Protection | Benzyl (Bzl) ether | tert-Butyl (tBu) ether | The Bzl group is more susceptible to acidic conditions than the tBu group. |
| Nα-Deprotection | 20% piperidine in DMF[1] | 20% piperidine in DMF[2] | Standard Fmoc deprotection conditions are compatible with both derivatives. |
| Side-Chain Cleavage | Strong acid (e.g., HF) | Strong acid (e.g., 95% TFA)[2] | The Bzl group's lability in TFA is partial, making it more suitable for Boc/Bzl strategies or specific Fmoc applications where final cleavage with a very strong acid like HF is planned. |
| Primary Application | Boc/Bzl SPPS; specific applications in Fmoc-SPPS[1] | Routine Fmoc-SPPS | Fmoc-Thr(tBu)-OH is the standard for most Fmoc-based syntheses due to the clean cleavage of the tBu group with TFA. |
Potential Side Reactions and Outcomes
The primary goal of side-chain protection on threonine is to prevent O-acylation by the incoming activated amino acid. The benzyl group in this compound effectively prevents this side reaction. However, other potential side reactions should be considered:
-
Racemization: While threonine is not among the most susceptible amino acids to racemization, this can occur during the activation step of any amino acid. The use of additives like 1-Hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure®) is crucial to suppress this side reaction.
-
Incomplete Cleavage: The benzyl group is only partially removed by trifluoroacetic acid (TFA). For complete deprotection, harsher acidic conditions, such as treatment with hydrogen fluoride (HF), are typically required. This can be a significant drawback in standard Fmoc-SPPS, where TFA is the preferred final cleavage reagent.
-
Benzyl Cation Side Reactions: During final cleavage with strong acids, the released benzyl cation can potentially alkylate sensitive residues like tryptophan or methionine. The use of scavengers in the cleavage cocktail is essential to minimize these side reactions.
While direct, quantitative, side-by-side comparisons of crude peptide purity using this compound versus Fmoc-Thr(tBu)-OH in the same model peptide are not extensively reported in the literature, the chemical properties of the protecting groups suggest that for standard Fmoc/tBu strategies, Fmoc-Thr(tBu)-OH generally leads to a cleaner crude product due to the efficiency of TFA-mediated cleavage. The use of this compound in a standard Fmoc/tBu workflow may result in a final peptide that retains its benzyl protection, which could be an intended outcome for certain applications, or an undesired, difficult-to-remove impurity.
Experimental Protocols
The following is a detailed protocol for a single coupling cycle of this compound in a manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Resin (e.g., Rink Amide resin, 0.1 mmol scale)
-
This compound (0.4 mmol, 4 eq.)
-
Coupling reagents: HBTU (0.39 mmol, 3.9 eq.) and HOBt (0.4 mmol, 4 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling:
-
Place 0.1 mmol of the selected resin in the reaction vessel.
-
Add DMF to swell the resin for 30-60 minutes.[1]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine.
-
Perform the following washes, agitating for approximately 1 minute for each wash:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)[1]
-
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in approximately 2 mL of DMF.[1]
-
Add DIPEA (8 eq.) to the activation solution.[1]
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[1]
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin using the same sequence as in step 3 (DMF x3, DCM x3, DMF x3) to remove excess reagents and byproducts.[1]
-
-
Monitoring (Optional but Recommended):
The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Workflow
The following diagrams illustrate the general workflow of Fmoc-SPPS and a decision-making process for selecting a threonine derivative.
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Fmoc-Thr(Bzl)-OH
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-Thr(Bzl)-OH, a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Key Safety and Handling Information
This compound (CAS No. 117872-75-0) is a white, non-combustible solid. While not classified as a hazardous substance under all regulations, it is assigned a Water Hazard Class 3 (WGK 3) in Germany, indicating it is highly hazardous to water. Therefore, it is imperative that this compound and its associated waste do not enter drains or the environment.[1] Standard personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.
| Property | Data |
| CAS Number | 117872-75-0 |
| Molecular Formula | C₂₆H₂₅NO₅ |
| Molecular Weight | 431.48 g/mol |
| Appearance | White powder |
| Storage Temperature | 2-8°C |
| Personal Protective Equipment | Eyeshields, Gloves |
| Disposal Consideration | Hazardous Waste |
Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis
The primary use of this compound is in SPPS, where the Fmoc protecting group is removed to allow for the coupling of the next amino acid in the peptide chain. This deprotection step is a major source of chemical waste.
Objective: To remove the Fmoc protecting group from a resin-bound amino acid.
Materials:
-
Fmoc-protected amino acid on a solid support (resin)
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Nitrogen gas supply
-
Solid-phase synthesis vessel
Procedure:
-
Swell the resin-bound amino acid in DMF for approximately 1 hour. After swelling, drain the DMF.
-
Add a solution of 20% piperidine in DMF to the synthesis vessel, ensuring the resin is fully submerged.
-
Allow the reaction to proceed for 10-20 minutes at room temperature with gentle agitation to cleave the Fmoc group.[2]
-
Drain the piperidine/DMF solution into a designated hazardous waste container labeled "Basic Waste" or "Piperidine Waste".[3]
-
Wash the resin thoroughly with DMF (typically 3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Collect all washes in the same designated hazardous waste container.
-
The resin is now ready for the coupling of the next Fmoc-amino acid.
Proper Disposal Procedures for this compound and Associated Waste
The disposal of this compound and the waste generated from its use must be handled systematically to ensure safety and compliance. It is crucial to segregate waste streams and never mix incompatible chemicals.[1][5]
Disposal of Unused or Expired Solid this compound
Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste.[5]
-
Segregation: Do not mix solid this compound with any other chemical waste.
-
Packaging: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The original product container is ideal if it is in good condition.[1][5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5]
-
Storage: Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area (SAA) away from incompatible materials.[5]
-
Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.
Disposal of Liquid Waste from Experimental Use
Liquid waste from SPPS, particularly the Fmoc deprotection step, is hazardous and must be carefully managed.
-
Waste Stream Segregation: Proper segregation of liquid waste is critical.[3] Collect different waste streams in separate, dedicated containers:
-
Basic Waste: The solution from the Fmoc deprotection step, typically containing piperidine in DMF, is a basic and toxic waste stream. Collect this in a container labeled "Basic Waste" or "Piperidine Waste".[3]
-
Non-Halogenated Solvents: Solvents such as DMF used for washing should be collected in a "Non-Halogenated Waste" container.[3]
-
Halogenated Solvents: If solvents like dichloromethane (DCM) are used, they must be collected in a dedicated "Halogenated Waste" container.[3]
-
Acidic Waste: If acidic reagents are used (e.g., for cleavage from the resin), this waste should be collected in a designated "Acidic Waste" container.[3]
-
-
Collection: Use chemically compatible containers with secure, leak-proof caps for each waste stream.
-
Labeling: Each container must be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.[3]
-
Storage: Store sealed waste containers in a designated and properly ventilated hazardous waste accumulation area.
-
Disposal: Contact your institution's EHS office for collection and disposal.
Disposal of Contaminated Solid Waste
Disposable items that have come into contact with this compound or its solutions are considered contaminated solid waste.
-
Collection: Place all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) into a designated, durable, and leak-proof plastic bag or container.[5]
-
Labeling: Label the container or bag as "Hazardous Waste" and specify the type of contamination (e.g., "Solid waste contaminated with this compound").[5]
-
Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[5]
Disposal Workflow for this compound and Associated Waste
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Fmoc-Thr(Bzl)-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Fmoc-Thr(Bzl)-OH, a key reagent in peptide synthesis. Adherence to these procedures is critical for minimizing risk and ensuring operational efficiency.
Personal Protective Equipment (PPE)
When handling this compound in its solid, powdered form, specific personal protective equipment is required to prevent exposure. The recommended PPE is based on the potential hazards associated with this chemical.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the chemical. The choice of glove material should be based on the solvent used if the compound is in solution.[1] |
| Respiratory Protection | N95 (US) or equivalent respirator | Minimizes inhalation of fine dust particles.[2] The necessity and type of respirator should be determined by a risk assessment of the specific procedure.[1][3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills and contamination. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial for both safety and the integrity of the research. The following protocol outlines the key steps for its use in a typical laboratory setting.
1. Preparation and Weighing:
-
Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder, to minimize inhalation risks.
-
Wear all required PPE as specified in the table above.
-
When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles.
2. Dissolution:
-
This compound is commonly used in solid-phase peptide synthesis and is typically dissolved in solvents such as N,N-dimethylformamide (DMF).[4][5][6]
-
When preparing solutions, add the solvent to the pre-weighed solid slowly to avoid splashing.
-
Handle all solvents with appropriate chemical-resistant gloves and within a fume hood, as many are volatile and may have their own associated hazards.
3. Use in Synthesis:
-
The process of solid-phase peptide synthesis involves several steps, including the deprotection of the Fmoc group, typically with a piperidine solution, and subsequent coupling reactions.[4][5][6][7]
-
All reactions should be conducted in appropriate chemical reactors or vessels within a fume hood.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Dispose of any unused solid this compound and any grossly contaminated disposable materials (e.g., weigh boats, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures and solvents used for washing, should be collected in a designated hazardous waste container. The waste stream from Fmoc deprotection will contain by-products that must be considered in the disposal process.[6]
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
References
- 1. falseguridad.com [falseguridad.com]
- 2. This compound = 98.0 TLC 117872-75-0 [sigmaaldrich.com]
- 3. realsafety.org [realsafety.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
